2,6-Difluoro-3-methylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHZEAOMNTVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378902 | |
| Record name | 2,6-Difluoro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-33-1 | |
| Record name | 1,3-Difluoro-2-methoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methylanisole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90378902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-33-1 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-3-methylanisole
CAS Number: 261763-33-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylanisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the compound's properties, synthesis, analytical methodologies, and safety considerations, underpinned by field-proven insights and authoritative references.
Core Compound Identity and Properties
This compound is a substituted anisole derivative characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. Its unique substitution pattern imparts specific electronic and steric properties that are valuable in the design of novel molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 261763-33-1 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | Colorless Liquid | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis of this compound: A Plausible Synthetic Approach
While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, a highly plausible and efficient method involves the methylation of its corresponding phenol precursor, 2,6-Difluoro-3-methylphenol (CAS: 261763-46-6).[3][4] This approach is a standard and widely utilized transformation in organic synthesis.
The causality behind this experimental choice lies in the high reactivity of the phenolic hydroxyl group towards methylation agents. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the phenol, facilitating its deprotonation to form a phenoxide, which then acts as a potent nucleophile.
Conceptual Experimental Protocol: Methylation of 2,6-Difluoro-3-methylphenol
This protocol is a representative, conceptual procedure based on standard methylation reactions of phenols. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Deprotonation of the Phenol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-Difluoro-3-methylphenol (1.0 eq) in a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. The base will deprotonate the phenol to form the corresponding potassium phenoxide.
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Step 2: Methylation
-
To the stirred suspension, add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 eq) dropwise at room temperature. The choice of methylating agent may influence reaction time and workup procedures.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Continue heating until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove any remaining inorganic impurities and unreacted base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for the preparation of this compound.
Analytical Methodologies: Quality Control and Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for both qualitative and quantitative analysis of this and related fluorinated anisole derivatives.
Illustrative GC-MS Analytical Protocol
The following is a general GC-MS method that can be adapted and optimized for the analysis of this compound.
Table 2: Illustrative GC-MS Parameters
| Parameter | Suggested Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good separation efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program for separating compounds with moderate volatility. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive detection and mass fragmentation data. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions of the analyte. |
Data Interpretation: The identity of this compound can be confirmed by its retention time and the mass spectrum, which should show the molecular ion peak (m/z 158) and a characteristic fragmentation pattern.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.2-2.4 ppm). The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the two fluorine atoms.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[2]
-
Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[2]
-
Precautions: Avoid breathing vapors, mist, or gas. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Applications in Research and Development
Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications as:
-
Pharmaceutical Intermediates: The substituted anisole scaffold can be further functionalized to create novel drug candidates.
-
Agrochemicals: Fluorinated compounds often exhibit potent biological activity, making them useful in the development of new pesticides and herbicides.
-
Functional Materials: The electronic properties of the molecule may be exploited in the design of advanced materials with specific optical or electronic characteristics.
Conclusion
This compound is a fluorinated aromatic compound with significant potential as a building block in various fields of chemical research. This guide provides a foundational understanding of its properties, a plausible synthetic approach, analytical methodologies for its characterization, and essential safety information. As research into fluorinated compounds continues to expand, the utility of versatile synthons like this compound is expected to grow, enabling the development of new and innovative molecules.
References
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PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
-
Ayala Cabrera, J. F. (2020). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination of Halogenated Organic Contaminants. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 2,6-Difluoro-3-methylanisole: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1), a fluorinated aromatic building block of increasing importance to the pharmaceutical and specialty chemical industries. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. This document elucidates the core molecular characteristics, presents a logical synthetic strategy, offers a predictive spectroscopic profile, and discusses the applications of this compound for researchers, chemists, and professionals in drug development. Our approach emphasizes the causal reasoning behind experimental design and analytical interpretation, reflecting a field-proven perspective on leveraging such intermediates in research and development pipelines.
Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic ether. The molecule's structure is characterized by an anisole core with two fluorine atoms positioned ortho to the methoxy group and a methyl group at the meta position. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate for accessing more complex molecular architectures.
Core Identification Data
A consolidated summary of the fundamental identifiers and properties for this compound is presented below. This data is essential for procurement, registration, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 261763-33-1 | [1][2][3] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Purity (Typical) | ≥97% | [3] |
| MDL Number | MFCD01631341 | [2] |
Structural Representation
The spatial arrangement of the substituents on the benzene ring dictates the molecule's reactivity and interaction with biological targets. The ortho-fluorine atoms exert strong electron-withdrawing inductive effects and can influence the conformation of the methoxy group.
Caption: Molecular structure of this compound.
Strategic Importance in Medicinal Chemistry
The utility of this compound in drug development stems from the well-established benefits of fluorine incorporation.[] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by modulating lipophilicity. This compound serves as a valuable building block, allowing for the introduction of the difluoroanisole moiety into lead compounds.[3][5]
Synthesis and Mechanistic Considerations
While multiple synthetic routes to fluorinated aromatics exist, a common and reliable strategy involves nucleophilic aromatic substitution or functional group interconversion from a readily available precursor. For this compound, a logical and scalable approach is the methylation of 2,6-difluoro-3-methylphenol.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is a self-validating system. The choice of a strong base ensures complete deprotonation of the phenol, driving the reaction to completion. The use of a methylating agent like dimethyl sulfate is efficient and cost-effective for scale-up. Monitoring by Thin Layer Chromatography (TLC) provides in-process control to verify the consumption of the starting material.
Objective: To synthesize this compound from 2,6-difluoro-3-methylphenol.
Materials:
-
2,6-difluoro-3-methylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a 60% dispersion of sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2,6-difluoro-3-methylphenol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: The acidic phenolic proton is readily abstracted by the strong base (NaH) to form the corresponding sodium phenoxide. This step is crucial for activating the nucleophile for the subsequent etherification. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Methylation: After stirring for an additional 30 minutes at 0 °C, add dimethyl sulfate (1.2 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality: Dimethyl sulfate is an excellent electrophile. The negatively charged phenoxide oxygen attacks the methyl group in an Sₙ2 reaction, displacing the sulfate leaving group and forming the desired ether bond.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Extraction and Wash: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine. Causality: The workup procedure removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization - A Predictive Analysis
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic Protons (2H): Two distinct signals expected in the δ 6.8-7.2 ppm range, likely appearing as complex multiplets due to H-H and H-F coupling. - Methoxy Protons (3H): A singlet expected around δ 3.9 ppm. - Methyl Protons (3H): A singlet (or very fine triplet due to long-range H-F coupling) expected around δ 2.2 ppm. |
| ¹³C NMR | - C-F Carbons (C2, C6): Expected to be significantly downfield (δ 155-165 ppm) and appear as a doublet of doublets due to large one-bond C-F coupling (¹JCF ≈ 240-250 Hz) and smaller two-bond C-F coupling. - C-O Carbon (C1): Expected around δ 140-150 ppm, likely a triplet due to two-bond coupling to both fluorine atoms. - Aromatic CH Carbons (C4, C5): Signals in the δ 110-130 ppm range, showing smaller C-F couplings. - Methoxy Carbon: Signal around δ 56 ppm. - Methyl Carbon: Signal around δ 14 ppm. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak is expected at m/z = 158.15. - Key Fragments: Loss of a methyl radical (-CH₃) to give m/z = 143; Loss of formaldehyde (-CH₂O) to give m/z = 128. |
| Infrared (IR) | - C-F Stretch: Strong, characteristic absorption bands in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretch: Bands in the 1450-1620 cm⁻¹ region. - C-O-C Stretch (Aryl Ether): Strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). - C-H Stretch: Aliphatic (2850-3000 cm⁻¹) and Aromatic (3000-3100 cm⁻¹). |
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as an irritant.[2]
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Recommended Handling Protocols:
-
Always handle in a well-ventilated area or a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[7]
-
-
Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
References
-
Infochems. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 261763-33-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. This compound [infochems.co.kr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.fr [fishersci.fr]
Introduction: Unveiling a Key Fluorinated Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluoro-3-methylanisole
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for modulating molecular properties. The strategic incorporation of fluorine can profoundly influence lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of rational drug design.[1][2] Within this context, this compound (CAS No. 261763-33-1) emerges as a significant and versatile building block.[3][4] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to an electron-donating methoxy group, alongside a methyl group—creates a distinct electronic and steric environment on the aromatic ring. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals seeking to leverage its potential.
Part 1: Core Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all chemical research. The identity and purity of this compound are established through a combination of its physical constants and spectroscopic data.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental planning, including reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 261763-33-1 | [5][6] |
| Molecular Formula | C₈H₈F₂O | [5] |
| Molecular Weight | 158.15 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | Supplier Data |
| Purity | ≥97% - 98% | [3][6] |
| Boiling Point | ~170 - 176 °C (Predicted/Similar Structures) | |
| Density | ~0.97 - 0.99 g/mL at 25 °C (Predicted/Similar Structures) |
Note: Experimental boiling point and density data for this specific compound are not widely published; values are estimated based on closely related structures like methylanisole isomers.
Spectroscopic Signature
1.2.1. ¹H NMR Spectroscopy (Predicted) In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:
-
Aromatic Protons (2H): Two signals in the aromatic region (approx. δ 6.8-7.2 ppm). These protons would appear as a doublet of doublets or two distinct doublets, showing coupling to each other and to the adjacent fluorine atoms.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.
-
Methyl Protons (3H): A sharp singlet around δ 2.2-2.3 ppm.
1.2.2. ¹³C NMR Spectroscopy (Predicted) The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
-
C-F Carbons (C2, C6): Highly deshielded signals, split into doublets with a large coupling constant (¹JCF ≈ 240-250 Hz).
-
C-O Carbon (C1): A deshielded signal around δ 155-160 ppm.
-
C-CH₃ Carbon (C3): Signal influenced by both methyl and fluorine substituents.
-
Aromatic CH Carbons (C4, C5): Signals in the aromatic region, potentially showing smaller C-F coupling constants.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbon (-CH₃): A shielded signal around δ 15-20 ppm.
1.2.3. Infrared (IR) Spectroscopy The IR spectrum would be characterized by:
-
C-F Stretch: Strong, characteristic absorptions in the 1200-1300 cm⁻¹ region.
-
C-O-C Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (sp³ and sp²): Absorptions just below and above 3000 cm⁻¹, respectively.
Part 2: Synthesis and Production
As a specialized building block, this compound is available through custom synthesis from various chemical suppliers.[3] A common and logical laboratory-scale synthesis route involves the O-methylation of the corresponding phenol precursor, 2,6-Difluoro-3-methylphenol. This method is reliable and utilizes common laboratory reagents.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is a standard method for preparing aryl ethers. The causality behind this choice lies in its high efficiency and the ready availability of the phenol precursor. The strong base deprotonates the weakly acidic phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces the leaving group on the methylating agent in an Sₙ2 reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,6-Difluoro-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Formation of Nucleophile: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise to the mixture.
-
Expertise Note: Dimethyl sulfate is often more cost-effective for larger scales but is highly toxic and requires careful handling. Methyl iodide is a good alternative for lab scale.
-
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and wash sequentially with water, dilute sodium hydroxide solution (to remove any unreacted phenol), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its substituents. This makes it a valuable intermediate for accessing more complex, highly functionalized aromatic structures.
-
Directing Effects: The methoxy group is a powerful ortho-, para- director, while the fluorine atoms are ortho-, para- directors with strong deactivating inductive effects. The methyl group is a weak ortho-, para- director. In electrophilic aromatic substitution, the positions para to the fluorine atoms (C4) and ortho to the methoxy group (C-para to methyl, C5) are the most likely sites of reaction, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
-
Nucleophilic Aromatic Substitution (SₙAr): The two fluorine atoms strongly activate the ring for SₙAr, particularly at the positions they occupy (C2 and C6). A strong nucleophile could potentially displace one of the fluorine atoms, although this is sterically hindered by the adjacent groups.
-
Ortho-Lithiation: Directed ortho-metalation (DoM) is a powerful tool. The methoxy group can direct a strong base like n-butyllithium to deprotonate the C6 position, though the presence of the C6-fluorine complicates this. Alternatively, the fluorine atoms themselves can direct lithiation.
-
Ether Cleavage: The methyl ether is susceptible to cleavage by strong acids like HBr or Lewis acids like BBr₃, which would convert the molecule back to the corresponding phenol.
Reactivity Pathway Diagram
Caption: Key reaction pathways for this compound.
Part 4: Applications in Research and Development
The primary value of this compound lies in its role as a sophisticated intermediate for synthesizing high-value target molecules.[3][4]
-
Pharmaceutical Intermediates: Fluorinated scaffolds are prevalent in modern pharmaceuticals.[2] This compound provides a unique platform for building drug candidates where the fluorine atoms can enhance metabolic stability or act as hydrogen bond acceptors, and the anisole structure can be a precursor to a phenol for further functionalization. The application of bioisosteres is a key strategy in drug design, and fluorinated fragments are often used to modulate physicochemical properties.[10]
-
Functional Materials Synthesis: The electronic properties imparted by the fluorine atoms make this molecule a candidate for incorporation into polymers, liquid crystals, or other functional materials where electron density and polarity are critical.
-
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The following information is based on data for the compound and structurally related chemicals.[6][11][12]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][11]
-
Avoid breathing vapors or mist.[6]
-
Keep away from heat, sparks, and open flames.[12]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous material.
-
References
-
2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem - NIH. [Link]
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Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - ResearchGate. [Link]
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Preparation of 3-methylanisole - PrepChem.com. [Link]
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This compound - Infochems. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google P
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
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NMR: Intermediate Level, Spectrum 5 - University of Wisconsin. [Link]
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Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC - NIH. [Link]
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Discovery of Metabolically Stable γ-Secretase Inhibitors - ResearchGate. [Link]
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- 4. This compound [infochems.co.kr]
- 5. scbt.com [scbt.com]
- 6. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. 3-Methylanisole(100-84-5) 13C NMR [m.chemicalbook.com]
- 9. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical properties of 2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1), a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust profile. It includes estimated physical constants, predicted spectroscopic characteristics, and detailed protocols for experimental determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar fluorinated scaffolds.
Introduction: The Significance of Fluorinated Anisoles
This compound belongs to a class of fluorinated organic compounds that have garnered significant attention in drug discovery and development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The unique substitution pattern of this compound, featuring two ortho-fluoro groups and a meta-methyl group relative to the methoxy moiety, presents a distinct electronic and steric profile that can be exploited in the design of novel therapeutics and functional materials.
This guide aims to bridge the current knowledge gap regarding the physical properties of this compound by providing well-reasoned estimations and predictive insights, thereby facilitating its effective use in research and development.
Molecular Structure and Key Identifiers
A foundational understanding of the physical properties of a molecule begins with its structure and fundamental identifiers.
| Identifier | Value | Source |
| CAS Number | 261763-33-1 | [1] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Canonical SMILES | COC1=C(F)C=CC(=C1F)C | |
| InChI | InChI=1S/C8H8F2O/c1-5-3-2-4-6(9)8(11-2)7(5)10/h2-4H,1H3 |
graph "Molecular_Structure_of_2_6_Difluoro_3_methylanisole" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring with substituents C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Substituents O1 [pos="0,2!", label="O", fontcolor="#EA4335"]; C_MeO [pos="-0.5,2.8!", label="CH₃", fontcolor="#34A853"]; F1 [pos="1.74,1!", label="F", fontcolor="#4285F4"]; F2 [pos="-1.74,1!", label="F", fontcolor="#4285F4"]; C_Me [pos="-1.74,-1!", label="CH₃", fontcolor="#34A853"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C_MeO; C6 -- F1; C2 -- F2; C3 -- C_Me;
// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", width=0.1, height=0.1]; p1 [pos="0,0.3!"]; p2 [pos="0.26,0.15!"]; p3 [pos="0.26,-0.15!"]; p4 [pos="0,-0.3!"]; p5 [pos="-0.26,-0.15!"]; p6 [pos="-0.26,0.15!"]; }
Figure 1: 2D structure of this compound.
Estimated Physicochemical Properties
In the absence of direct experimental data, the physical properties of this compound can be estimated by considering the contributions of its structural components and by comparison with analogous compounds.
Data Summary Table:
| Property | Estimated Value | Basis for Estimation and Discussion |
| Boiling Point (°C) | 170 - 185 | The boiling point of 3-methylanisole is 175-176 °C[2][3]. The introduction of two fluorine atoms is expected to increase the molecular weight and polarity, which would typically raise the boiling point. However, the boiling point of 2,6-difluoroanisole at atmospheric pressure is likely lower than that of anisole due to reduced intermolecular interactions. A reasonable estimate would place the boiling point in a range slightly above that of 3-methylanisole. |
| Melting Point (°C) | < -20 | Anisole derivatives with similar substitution patterns are typically liquids at room temperature. For instance, 3-methylanisole has a melting point of -47 °C[4]. The introduction of fluorine atoms may slightly increase the melting point due to altered crystal packing, but it is expected to remain a low-melting solid or a liquid at room temperature. |
| Density (g/mL at 20°C) | ~1.15 - 1.25 | 2,6-Difluoroanisole has a density of 1.21 g/mL[5], while 3-methylanisole has a density of approximately 0.969 g/mL[2][3]. The presence of two fluorine atoms significantly increases the density. Therefore, the density of this compound is anticipated to be closer to that of the difluoro-analogue. |
| Refractive Index (n_D²⁰) | ~1.48 - 1.52 | The refractive index of 3-methylanisole is approximately 1.513[2][3]. Fluorination generally tends to lower the refractive index. Therefore, a value slightly lower than that of 3-methylanisole is a reasonable prediction. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The molecule possesses both polar (ether, fluorine) and non-polar (aromatic ring, methyl group) regions, making it amenable to dissolution in a wide range of organic solvents. The presence of fluorine may slightly decrease its solubility in very non-polar solvents. |
Predicted Spectroscopic Profile
The structural features of this compound allow for the prediction of its characteristic spectroscopic signatures in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic ring, the C-O-C ether linkage, and the C-F bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| 2850 - 2960 | Aliphatic C-H stretch | Medium | Arising from the methyl and methoxy groups. |
| 1580 - 1620 | Aromatic C=C stretch | Medium to Strong | Typical for substituted benzene rings. |
| 1250 - 1300 | Asymmetric C-O-C stretch (Aryl-Alkyl ether) | Strong | A strong, characteristic band for aromatic ethers. |
| 1000 - 1050 | Symmetric C-O-C stretch (Aryl-Alkyl ether) | Medium | Another key indicator of the ether functionality. |
| 1100 - 1200 | C-F stretch | Strong | The presence of two C-F bonds will result in strong absorptions in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are discussed below.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
-
Aromatic Region (δ 6.5 - 7.5 ppm): The two aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms.
-
Methoxy Group (δ 3.8 - 4.0 ppm): A singlet corresponding to the three protons of the -OCH₃ group.
-
Methyl Group (δ 2.2 - 2.4 ppm): A singlet for the three protons of the aromatic methyl group.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Aromatic Carbons (δ 110 - 165 ppm): Eight distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. The carbon bearing the methoxy group will be shifted downfield.
-
Methoxy Carbon (δ 55 - 60 ppm): A single peak for the -OCH₃ carbon.
-
Methyl Carbon (δ 15 - 25 ppm): A single peak for the aromatic -CH₃ carbon.
¹⁹F NMR Spectroscopy:
Fluorine NMR is particularly informative for fluorinated compounds.
-
Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of δ -110 to -140 ppm (relative to CFCl₃). The signals will be split by coupling to each other and to the aromatic protons.
Experimental Protocols for Physical Property Determination
For definitive characterization, experimental determination of the physical properties is essential. The following are standard, validated protocols suitable for a research laboratory setting.
Micro-Boiling Point Determination
This method is ideal for small sample volumes.
Workflow Diagram:
Figure 2: Workflow for micro-boiling point determination.
Detailed Methodology:
-
Sample Preparation: Seal one end of a glass capillary tube using a flame. Place a small amount (a few drops) of this compound into a small sample tube (e.g., a melting point capillary tube sealed at one end or a small test tube). Invert the sealed capillary tube and place it, open end down, into the sample tube.
-
Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the sample tube should be level with the thermometer bulb. Suspend the thermometer and sample tube assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) so that the sample is below the surface of the oil.
-
Heating and Observation: Heat the bath slowly with constant stirring. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Measurement: When a continuous and rapid stream of bubbles is observed, turn off the heat and allow the bath to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.
Refractive Index Measurement
An Abbe refractometer is the standard instrument for this measurement.
Detailed Methodology:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at the measurement temperature (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C). Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
Safety, Handling, and Storage
As a fluorinated organic compound, this compound should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physical properties of this compound. By leveraging data from analogous compounds and established scientific principles, we have constructed a comprehensive profile to aid researchers in their work with this promising molecule. The provided experimental protocols offer a clear path for the empirical validation of these estimated properties. As research into fluorinated compounds continues to expand, it is anticipated that experimental data for this compound will become available, allowing for a direct comparison with the predictions outlined in this guide.
References
-
ChemWhat. (n.d.). 3-Methylanisole CAS#: 100-84-5. Retrieved from [Link]
Sources
A Guide to the Structural Elucidation of 2,6-Difluoro-3-methylanisole: A Multi-technique Spectroscopic Approach
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 2,6-difluoro-3-methylanisole (CAS No. 261763-33-1), a key building block in modern medicinal and materials chemistry.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices and the synergy between different spectroscopic methods to deliver an unambiguous structural confirmation.
Introduction: The "Why" Behind the Structure
Understanding the precise molecular architecture of a compound like this compound is paramount. The strategic placement of two fluorine atoms and a methyl group on the anisole scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability. These attributes are critical in the design of novel pharmaceuticals and advanced materials. Consequently, a robust and validated protocol for structural confirmation is not merely an analytical exercise but a foundational pillar of quality control and innovative research.
This guide will present a hypothetical, yet realistic, set of spectroscopic data for this compound and detail the logical process of its interpretation. We will explore how Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques are synergistically employed to piece together the molecular puzzle.
The Elucidation Workflow: A Strategic Overview
The structural elucidation of an organic molecule is a systematic process of deduction. For this compound, our approach is multi-pronged, designed to provide orthogonal data points that collectively build an irrefutable case for the proposed structure.
Caption: A diagram illustrating key expected HMBC correlations for this compound.
Conclusion: A Self-Validating System
By systematically applying this multi-technique spectroscopic workflow, we achieve a self-validating confirmation of the structure of this compound. Mass spectrometry provides the elemental formula, IR spectroscopy confirms the presence of the key functional groups, and a comprehensive suite of NMR experiments provides the unambiguous connectivity of the atoms. This rigorous approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development applications.
References
-
Kobal, G. et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7, 46332. [Link]
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
- Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]
-
University of Regensburg. Table of Characteristic IR Absorptions. [Link]
Sources
A Predictive Guide to the Spectroscopic Data of 2,6-Difluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,6-Difluoro-3-methylanisole (CAS 261763-33-1). Due to the current absence of publicly available experimental spectra for this compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from structurally similar analogs, to forecast its characteristic spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related fluorinated aromatic compounds.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol , is a fluorinated aromatic compound of interest in medicinal chemistry and materials science.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and developmental workflows.
This guide will provide a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the analysis of data from analogous compounds, primarily 3-methylanisole, and supplemented with insights from other related structures and established spectroscopic theory.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns will be significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and methyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 6.9 - 7.1 | Triplet of doublets (td) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz | This proton is coupled to the adjacent H-5 proton and the two fluorine atoms at positions 2 and 6. The coupling to the fluorine atoms will likely result in a triplet, which is further split by the neighboring proton into a doublet. |
| H-5 | 6.7 - 6.9 | Triplet (t) | J(H-H) ≈ 8-9 Hz | This proton is coupled to the two adjacent protons at positions 4 and 6 (which is a fluorine). The primary coupling will be with H-4, and a smaller coupling to the fluorine at C-6 is expected, resulting in a triplet-like pattern. |
| OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | The methoxy protons are not coupled to any other protons and will appear as a sharp singlet. The electron-withdrawing effect of the two fluorine atoms may cause a slight downfield shift compared to anisole. |
| CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | The methyl protons are not coupled to any other protons and will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by strong carbon-fluorine couplings. The carbons directly bonded to fluorine (C-2 and C-6) will appear as doublets with large coupling constants.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C-1 | 150 - 155 | Triplet (t) | J(C-F) ≈ 5-10 Hz | This carbon is coupled to the two fluorine atoms at positions 2 and 6. |
| C-2 | 155 - 160 | Doublet (d) | J(C-F) ≈ 240-260 Hz | This carbon is directly bonded to a fluorine atom, resulting in a large one-bond C-F coupling. |
| C-3 | 120 - 125 | Triplet (t) | J(C-F) ≈ 5-10 Hz | This carbon is coupled to the two fluorine atoms at positions 2 and 6. |
| C-4 | 128 - 132 | Singlet (s) | N/A | This carbon is too far from the fluorine atoms to show significant coupling. |
| C-5 | 115 - 120 | Doublet (d) | J(C-F) ≈ 20-25 Hz | This carbon will exhibit a smaller two-bond C-F coupling to the fluorine at C-6. |
| C-6 | 155 - 160 | Doublet (d) | J(C-F) ≈ 240-260 Hz | This carbon is directly bonded to a fluorine atom, resulting in a large one-bond C-F coupling. |
| OCH₃ | 55 - 60 | Singlet (s) | N/A | |
| CH₃ | 15 - 20 | Singlet (s) | N/A |
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the C-F, C-O, C-H, and aromatic C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 3000 | Aliphatic C-H stretch (CH₃) | Medium |
| 1580 - 1620 | Aromatic C=C stretch | Medium-Strong |
| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong |
| 1250 - 1350 | Aryl-F stretch | Strong |
| 1200 - 1275 | Aryl-O stretch (asymmetric) | Strong |
| 1000 - 1050 | Aryl-O stretch (symmetric) | Medium |
Predicted Mass Spectrum
The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will likely involve the loss of a methyl radical followed by the loss of carbon monoxide, which is characteristic of anisoles.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale |
| 158 | [C₈H₈F₂O]⁺ | Molecular ion (M⁺) |
| 143 | [C₇H₅F₂O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 115 | [C₆H₅F₂]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for the acquisition of the actual spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40 to 200 to detect the molecular ion and expected fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Molecular structure of this compound.
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Difluoro-3-methylanisole
Prepared by: Gemini, Senior Application Scientist
Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate
2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1, Formula: C₈H₈F₂O) is a substituted aromatic ether with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—a methoxy group, a methyl group, and two vicinal fluorine atoms on a benzene ring—gives rise to a distinct vibrational signature. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
This guide provides a comprehensive analysis of the IR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for structural elucidation, reaction monitoring, and quality control. We will delve into the theoretical underpinnings of the molecule's expected spectral features, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum.
The Vibrational Landscape: Predicting the IR Spectrum
The IR spectrum of an organic molecule is a direct reflection of its covalent bonds. Each bond vibrates at a characteristic frequency, and a net change in the dipole moment during this vibration results in the absorption of IR radiation.[4] The spectrum of this compound is dominated by the vibrations of its key structural motifs: the aromatic ring, the methyl and methoxy groups, and the carbon-fluorine bonds.
Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹)
A fundamental distinction in the C-H stretching region allows for the immediate identification of sp²-hybridized (aromatic) and sp³-hybridized (aliphatic) carbons.
-
Aromatic =C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the benzene ring are expected to produce weak to medium intensity absorptions at wavenumbers slightly above 3000 cm⁻¹.[3][5][6] The presence of multiple, sharp peaks in this region is a hallmark of aromatic compounds.[5]
-
Aliphatic -C-H Stretch (3000-2850 cm⁻¹): The methyl (-CH₃) and methoxy (-OCH₃) groups contain sp³ C-H bonds, which absorb below 3000 cm⁻¹.[7][8] These typically appear as strong, sharp peaks resulting from symmetric and asymmetric stretching modes.[3]
Aromatic C=C Ring Stretching (1600-1400 cm⁻¹)
The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic absorptions. Typically, aromatic compounds show two to four bands in this region.[5][9] For this compound, we anticipate peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[5][9] The precise positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.
C-O and C-F Stretching: The Ether and Fluoro Signatures
The highly polar C-O and C-F bonds produce some of the most intense and diagnostic peaks in the spectrum.
-
Aryl Ether C-O-C Stretching (1300-1000 cm⁻¹): Alkyl aryl ethers, like anisole, exhibit two distinct C-O stretching bands.[4] The asymmetric C-O-C stretch is typically a strong band found between 1275-1200 cm⁻¹.[10] The symmetric stretch appears at a lower frequency, generally in the 1075-1020 cm⁻¹ range.[10] These are often the most intense peaks in the fingerprint region.
-
Aromatic C-F Stretching (1300-1100 cm⁻¹): The C-F stretching vibration gives rise to a very strong and characteristic absorption due to the large change in dipole moment. For aromatic fluorides, this band is typically located in the 1300-1100 cm⁻¹ region. Given the presence of two fluorine atoms, we can expect a particularly intense and possibly complex absorption pattern in this area, which may overlap with the C-O stretching bands.
The Fingerprint Region (< 1400 cm⁻¹)
This region is rich with complex vibrational modes, including C-H in-plane and out-of-plane bending, C-C stretching, and various coupled vibrations.[3] While difficult to assign completely without computational modeling, this region is unique to each molecule, serving as a literal "fingerprint" for identification.[11] The out-of-plane C-H bending bands (900-675 cm⁻¹) are particularly useful for determining the substitution pattern on the aromatic ring.[5][10]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a self-validating system for obtaining a high-quality IR spectrum of this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible.
Instrumentation and Materials
-
FTIR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)
-
ATR Accessory with a diamond or zinc selenide crystal
-
Sample of this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to computationally subtract the absorbance of ambient air (CO₂ and H₂O vapor) and the ATR crystal itself from the final sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered. If the ATR unit has a pressure clamp, apply it consistently to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing:
-
Baseline Correction: Apply a baseline correction algorithm if necessary to ensure all peaks originate from a flat baseline of zero absorbance.
-
Peak Picking: Use the software's tools to identify and label the wavenumbers of all significant absorption bands.
-
-
Cleaning: After analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
Experimental Workflow Diagram
Caption: Structure of this compound.
Summary of Characteristic IR Absorptions
The following table summarizes the expected key absorption bands for this compound, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic principles.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |
| 2990 - 2850 | Medium-Strong | Aliphatic (Methyl & Methoxy) C-H Stretching [3][7] |
| 1620 - 1580 | Medium-Weak | Aromatic C=C Ring Stretching [5] |
| 1520 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching [5] |
| ~1460 | Medium | Asymmetric CH₃ Bending |
| ~1375 | Medium-Weak | Symmetric CH₃ Bending [3] |
| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) [4][10] |
| 1300 - 1100 | Very Strong | C-F Stretching [12] |
| 1075 - 1020 | Medium-Strong | Symmetric C-O-C Stretching (Aryl Ether) [4][10] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending [5] |
Causality and Insights: The most prominent features in the spectrum are expected to be the very strong C-F stretching bands and the strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹. The exact positions will be influenced by coupling between these vibrations and the electronic effects of the substituents. The two electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring and the C-O bond, potentially shifting their stretching frequencies compared to unsubstituted anisole. [13][14]The presence of distinct peaks in the C-H stretching region (above and below 3000 cm⁻¹) and the characteristic aromatic C=C stretching bands provides a rapid confirmation of the core molecular framework.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the structural verification of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups—aromatic C-H, aliphatic C-H, aromatic C=C, aryl ether C-O, and aromatic C-F bonds—a researcher can confidently interpret the spectrum to confirm the identity, assess the purity, and monitor the synthesis of this important molecule. The combination of a robust experimental technique like FTIR-ATR with a solid theoretical understanding of molecular vibrations provides a reliable and efficient method for chemical analysis in any research or development setting.
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The IR spectrum for anisole contains two C―O stretching bands in... (n.d.). Pearson. Retrieved from [Link]
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-
FTIR spectroscopic study of thioanisole and its two halogenated derivatives. (2025, December 4). ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Horvath, R., & Dame, G. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 118(49), 14446–14453. Retrieved from [Link]
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Infrared Spectroscopy Lecture Notes. (n.d.). Retrieved from [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
-
IR Absorption Table. (n.d.). Michigan State University. Retrieved from [Link]
-
Smith, D. C., et al. (1952). INFRARED SPECTRA OF FLUORINATED HYDROCARBONS. (Technical Report). OSTI.GOV. Retrieved from [Link]
-
Infrared Intensity Studies in Fluorinated Macromolecules. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research. Retrieved from [Link]
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4-Fluoro-3-methylanisole. (n.d.). NIST WebBook. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
-Comparison of observed and calculated infrared spectra of... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methylanisole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. (2025, August 8). ResearchGate. Retrieved from [Link]
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2,6-Difluoro-3-methylanisole mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-3-methylanisole
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel and intermediate compounds is paramount. This compound (CAS: 261763-33-1), a substituted aromatic ether, presents a unique analytical challenge due to the interplay of its methoxy, methyl, and dual fluorine substituents.[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive technique for its identification and structural confirmation.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, propose a robust analytical protocol, and offer expert insights into interpreting the resulting spectral data. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this specific analyte.
The molecular structure of this compound forms the basis of our analysis.
Figure 1: Chemical structure of this compound.
Principles of Ionization and Fragmentation
For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the most common and informative method. In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•).[3]
The molecular ion is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[3] The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of these ions against their mass-to-charge ratio (m/z). The fragmentation patterns of substituted anisoles are well-documented and provide a strong basis for predicting the behavior of our target molecule.[4]
Predicted Fragmentation Pathways of this compound
Based on its structure and established fragmentation rules for related compounds, we can anticipate several key fragmentation pathways. The molecular formula C₈H₈F₂O gives a molecular weight of 158.15 Da, meaning the molecular ion peak (M⁺•) will appear at m/z 158 .[1] Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the ring system.[5]
Figure 2: Predicted major fragmentation pathways for this compound.
-
Loss of a Methyl Radical (•CH₃): This is a classic alpha-cleavage for anisoles, involving the loss of the methyl group from the ether linkage. This pathway is highly probable and leads to the formation of a stable difluoro-methyl-phenoxide cation.
-
M⁺• (m/z 158) → [M - •CH₃]⁺ (m/z 143)
-
-
Loss of Formaldehyde (CH₂O): A characteristic rearrangement for anisoles involves the transfer of a hydrogen atom and the neutral loss of formaldehyde. This results in the formation of a difluoromethyl-benzene radical cation.
-
M⁺• (m/z 158) → [M - CH₂O]⁺• (m/z 128)
-
-
Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms introduces the possibility of losing a neutral HF molecule, a common fragmentation channel for fluorinated aromatic compounds.[6]
-
M⁺• (m/z 158) → [M - HF]⁺• (m/z 138)
-
-
Secondary Fragmentation (Loss of CO): The [M - •CH₃]⁺ fragment at m/z 143 can undergo further fragmentation. A common pathway for phenolic-type cations is the loss of a neutral carbon monoxide molecule.
-
[m/z 143] → [C₆H₄F₂]⁺ (m/z 115)
-
Summary of Predicted Ions
The expected key fragments and their mass-to-charge ratios are summarized below.
| Ion Description | Proposed Structure | Predicted m/z | Relative Abundance |
| Molecular Ion | C₈H₈F₂O⁺• | 158 | High |
| Loss of •CH₃ | [C₇H₅F₂O]⁺ | 143 | High |
| Loss of CH₂O | [C₇H₆F₂]⁺• | 128 | Medium |
| Loss of HF | [C₈H₇FO]⁺• | 138 | Low to Medium |
| Loss of •CH₃ and CO | [C₆H₅F₂]⁺ | 115 | Medium |
Experimental Protocol: GC-MS Analysis
To acquire a high-quality mass spectrum, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The GC separates the analyte from the solvent and any impurities, ensuring a pure compound enters the MS source.
Figure 3: Standard operational workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Dilution is critical to prevent column overloading and saturation of the detector. Ethyl acetate is a suitable solvent with a low boiling point that will not interfere with the analyte peak.
-
Protocol: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of high-purity ethyl acetate to create a 100 µg/mL stock solution.
-
-
Gas Chromatography (GC) Conditions:
-
Rationale: The selected column and temperature program are designed to provide good peak shape and resolution for a substituted anisole.
-
Protocol:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: Standard EI-MS parameters are used to generate reproducible fragmentation patterns that are comparable to library spectra.
-
Protocol:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400. This range will capture all predicted fragments as well as the molecular ion.
-
Solvent Delay: 3 minutes to prevent the high volume of solvent from entering the MS source.
-
-
Data Interpretation and Validation
Upon analysis, the resulting total ion chromatogram (TIC) should display a sharp, well-defined peak at the retention time corresponding to this compound. The mass spectrum extracted from this peak should be compared against the predicted fragmentation pattern.
-
Confirm the Molecular Ion: The highest m/z value with significant abundance should be 158. The presence of this peak confirms the molecular weight of the compound.
-
Identify Key Fragments: Look for prominent peaks at m/z 143, 128, and 115. The presence and relative abundance of these fragments provide strong evidence for the compound's identity and structure. The m/z 143 peak ([M-CH₃]⁺) is expected to be a major fragment.
-
Isotopic Pattern: For the molecular ion (C₈H₈F₂O), a small M+1 peak (due to the natural abundance of ¹³C) should be visible at m/z 159 with an expected abundance of approximately 8.8% of the M+ peak. This serves as an internal validation of the elemental composition.
Conclusion
The mass spectrometric analysis of this compound is a straightforward yet powerful method for its unequivocal identification. By understanding the fundamental principles of electron ionization and the predictable fragmentation pathways of substituted anisoles and fluorinated aromatics, a scientist can confidently interpret the resulting spectrum. The proposed GC-MS protocol provides a reliable, self-validating workflow for acquiring high-quality data. The key diagnostic ions at m/z 158 (M⁺•), 143 ([M-CH₃]⁺), and 128 ([M-CH₂O]⁺•) serve as the definitive fingerprint for this compound, enabling its confident identification in complex research and development settings.
References
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Bouchoux, G., & Salpin, J. Y. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(5), 653–659. Available at: [Link]
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An In-depth Technical Guide to the Strategic Synthesis of 2,6-Difluoro-3-methylanisole
Abstract
2,6-Difluoro-3-methylanisole is a valuable fluorinated building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern—two ortho-fluorine atoms flanking a methoxy group, with an adjacent methyl group—imparts unique electronic and conformational properties that are highly sought after in drug design. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this key intermediate, focusing on the critical preparation of its immediate precursor, 2,6-difluoro-3-methylphenol. We will dissect two plausible and industrially relevant synthetic routes, providing detailed protocols, mechanistic insights, and a comparative analysis to inform researchers and process chemists in their selection of an optimal synthetic pathway.
Introduction: The Strategic Importance of Fluorinated Anisoles
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated bioavailability.[3] The 2,6-difluoroaryl motif is particularly significant. The dual ortho-fluorine substituents can enforce specific conformations and alter the pKa of adjacent functional groups through potent inductive and steric effects. This compound (CAS 261763-33-1) serves as a crucial intermediate, providing a synthetically versatile handle for the construction of more elaborate molecular architectures.[4][5][6] This guide moves beyond a simple recitation of facts to explore the underlying chemical logic and strategic considerations for its synthesis, beginning with its most immediate and logical precursor.
Part 1: The Primary Synthetic Route via Phenolic Precursor
The most direct and efficient method for the preparation of this compound is the methylation of its corresponding phenol, 2,6-Difluoro-3-methylphenol (CAS 261763-46-6).[7] This approach leverages the well-established Williamson ether synthesis, a robust and high-yielding reaction.
Core Concept: Williamson Ether Synthesis
This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
Caption: Williamson ether synthesis pathway.
Experimental Protocol 1: Methylation of 2,6-Difluoro-3-methylphenol
This protocol describes a standard laboratory-scale procedure for the synthesis of the target compound.
Materials:
-
2,6-Difluoro-3-methylphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Acetone, anhydrous
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluoro-3-methylphenol (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Presentation: Reagent Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 2,6-Difluoro-3-methylphenol | 144.12 | 1.0 | Starting Material |
| Potassium Carbonate | 138.21 | 1.5 | Base |
| Dimethyl Sulfate | 126.13 | 1.2 | Methylating Agent |
| Acetone | 58.08 | - | Solvent |
Part 2: Strategic Synthesis of the Key Intermediate: 2,6-Difluoro-3-methylphenol
The commercial availability of 2,6-difluoro-3-methylphenol can be limited, making its efficient synthesis a critical objective for any project requiring the target anisole. Below are two robust, field-proven strategies grounded in established industrial chemical principles.
Strategy A: The Halogen Exchange (Halex) Route from m-Cresol
This strategy is predicated on the Halex process, a powerful industrial method for introducing fluorine into aromatic rings by displacing chlorine atoms.[8] It begins with the readily available and inexpensive starting material, 3-methylphenol (m-cresol).
Rationale & Causality: The core of this strategy is the installation of good leaving groups (chlorine) at the 2- and 6-positions, which are activated for subsequent nucleophilic aromatic substitution (SNAr) by fluorine. The phenolic hydroxyl group is a strong ortho-, para-director, facilitating the selective chlorination at the positions ortho to it.
Caption: Halex process pathway for precursor synthesis.
Methodology Insights:
-
Chlorination: 3-Methylphenol is selectively chlorinated at the 2- and 6-positions using a reagent like sulfuryl chloride (SO₂Cl₂). The reaction is typically performed in an inert solvent.
-
Halogen Exchange (Halex): The resulting 2,6-dichloro-3-methylphenol is subjected to fluorination using an alkali metal fluoride, most commonly potassium fluoride (KF). This reaction requires high temperatures (typically >200 °C) and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane to facilitate the displacement of chloride with fluoride.[9]
Strategy B: The Diazotization Route from a Dichloroaniline Precursor
This alternative pathway leverages classic diazonium salt chemistry, providing a versatile route that is particularly useful if the corresponding aniline is readily accessible.
Rationale & Causality: This multi-step approach begins with a pre-functionalized aniline. The critical transformations are the conversion of chloro-substituents to fluoro-substituents via the Halex reaction, followed by the conversion of the amino group into a hydroxyl group via a diazonium salt intermediate. This sequence avoids direct fluorination of a phenol, which can be challenging.
Caption: Diazotization pathway for precursor synthesis.
Methodology Insights:
-
Halogen Exchange: The starting material, 2,6-dichloro-3-methylaniline, undergoes a Halex reaction as described in Strategy A to yield 2,6-difluoro-3-methylaniline.
-
Diazotization: The resulting difluoroaniline is treated with sodium nitrite (NaNO₂) in a strong aqueous acid (like H₂SO₄ or HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and used directly in the next step.[8]
-
Hydrolysis: The aqueous solution of the diazonium salt is carefully heated. The diazonium group is an excellent leaving group (N₂) and is displaced by water to form the desired 2,6-difluoro-3-methylphenol.
Part 3: Comparative Analysis of Synthetic Strategies
The choice between these strategies depends on several factors, including starting material availability, scalability, and safety considerations.
| Feature | Strategy A (Halex from m-Cresol) | Strategy B (Diazotization from Aniline) |
| Starting Material | 3-Methylphenol (m-cresol) - widely available, low cost. | 2,6-Dichloro-3-methylaniline - more specialized, may require synthesis. |
| Number of Steps | 2 (Chlorination, Halex) | 3 (Halex, Diazotization, Hydrolysis) |
| Key Reactions | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr), Diazotization |
| Potential Hazards | Use of corrosive chlorinating agents (e.g., SO₂Cl₂). High-temperature/pressure Halex reaction. | High-temperature/pressure Halex reaction. Handling of potentially unstable diazonium salt intermediates requires strict temperature control.[8] |
| Scalability | Generally well-suited for large-scale industrial production due to fewer steps from a commodity chemical. | Highly scalable, as diazonium chemistry is a well-established industrial process. The cost and availability of the starting aniline are the primary considerations. |
Conclusion
The synthesis of this compound is most effectively achieved through the methylation of its phenolic precursor, 2,6-difluoro-3-methylphenol. The core challenge, therefore, lies in the efficient production of this key intermediate. This guide has detailed two robust and scientifically sound strategies: a direct Halex route starting from inexpensive m-cresol and a versatile diazotization route starting from a corresponding aniline. The selection of the optimal pathway requires a careful evaluation of starting material accessibility, process safety, and economic viability. Both routes are grounded in well-understood, scalable chemical principles, providing researchers and drug development professionals with a clear and actionable framework for obtaining this critical fluorinated building block.
References
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Retrosynthesis of 2,6-Difluoro-3-methylanisole: A Technical Guide for Synthetic Strategy and Execution
Abstract
This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of 2,6-difluoro-3-methylanisole, a valuable fluorinated aromatic building block in medicinal chemistry and materials science. Two primary retrosynthetic strategies are explored, offering researchers and drug development professionals a robust framework for selecting and implementing an optimal synthetic route. The first approach commences with the commercially available starting material, 2,6-difluorotoluene, and proceeds through a functional group interconversion strategy. The second, more convergent approach, utilizes a directed ortho-metalation (DoM) of a difluoroanisole precursor. This guide delves into the causality behind experimental choices, provides detailed step-by-step protocols for key transformations, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated organic compounds highly sought after. This compound represents a key structural motif, combining the features of a difluorinated aromatic ring with the electronic and steric influence of methyl and methoxy substituents. A well-defined and efficient synthetic route to this molecule is therefore of significant interest. This guide provides a detailed exploration of two logical retrosynthetic pathways, empowering chemists to make informed decisions based on precursor availability, scalability, and laboratory capabilities.
Retrosynthetic Analysis
The process of retrosynthesis involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This analysis reveals potential synthetic pathways in the forward direction.
Approach 1: Functional Group Interconversion from 2,6-Difluorotoluene
This strategy leverages the readily available 2,6-difluorotoluene as the primary starting material. The key disconnections involve the anisole ether bond and the introduction of the hydroxyl group, which is the precursor to the ether.
}
This retrosynthetic analysis reveals two potential forward synthetic routes from 2,6-difluorotoluene: one proceeding through nitration and a Sandmeyer reaction, and an alternative involving formylation and a Baeyer-Villiger oxidation.
Approach 2: Directed Ortho-Metalation of 1,3-Difluoroanisole
This more convergent approach involves the direct introduction of the methyl group onto a difluoroanisole scaffold. The methoxy group serves as a powerful directed metalation group (DMG), facilitating regioselective deprotonation at the adjacent C3 position.
}
This strategy offers a potentially shorter route, contingent on the successful regioselective metalation and subsequent methylation.
Forward Synthesis Pathways and Experimental Protocols
The following sections provide detailed forward synthesis plans based on the retrosynthetic analyses, complete with step-by-step experimental protocols.
Synthesis via Approach 1: From 2,6-Difluorotoluene
This multi-step synthesis requires careful control of regioselectivity, particularly during the initial nitration step.
The nitration of 2,6-difluorotoluene is a critical step where the directing effects of the substituents determine the outcome. The methyl group is activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects, along with steric hindrance, favors the introduction of the nitro group at the C3 position.[1]
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (98%, 2.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise to the cooled sulfuric acid while maintaining vigorous stirring. Ensure the temperature of the mixture does not exceed 10 °C.
-
Reaction: To the prepared nitrating mixture, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water to quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with deionized water (2 x volume), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-difluoro-3-nitrotoluene.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired isomer.[1]
| Parameter | Condition/Value | Notes |
| Reactants | ||
| 2,6-Difluorotoluene | 1.0 equivalent | Starting material |
| Conc. Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent |
| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | Exothermic reaction, requires cooling |
| Reaction Time | 1 - 4 hours | Monitor for completion |
| Expected Outcome | ||
| Major Product | 2,6-Difluoro-3-nitrotoluene | |
| Yield | Moderate to Good | Dependent on conditions and purification |
The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Experimental Protocol:
-
In a pressure vessel, dissolve 2,6-difluoro-3-nitrotoluene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-difluoro-3-aminotoluene, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
The Sandmeyer reaction provides a reliable method for converting an aryl amine to a phenol via a diazonium salt intermediate.[2][3][4][5] The use of copper(I) oxide as a catalyst in aqueous media is a common practice for this transformation.[2]
Experimental Protocol:
-
Diazotization: In a beaker, dissolve 2,6-difluoro-3-aminotoluene (1.0 equivalent) in an aqueous solution of sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Hydroxylation: In a separate flask, prepare a suspension of copper(I) oxide (catalytic amount) in an aqueous solution of copper(II) sulfate.
-
Slowly add the cold diazonium salt solution to the copper salt suspension. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50 °C) until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude 2,6-difluoro-3-methylphenol by column chromatography or distillation.
An alternative route to the key phenol intermediate involves formylation of 2,6-difluorotoluene followed by a Baeyer-Villiger oxidation.
-
Formylation via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[6][7][8][9][10] 2,6-Difluorotoluene, being activated by the methyl group, should undergo formylation, likely at the C3 position.
Experimental Protocol (General):
-
To a solution of 2,6-difluorotoluene (1.0 equiv) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.5 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by adding a solution of sodium acetate in water.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 2,6-difluoro-3-methylbenzaldehyde.
-
-
Baeyer-Villiger Oxidation: This reaction converts ketones and aldehydes to esters and carboxylic acids, respectively.[11] For aldehydes, the corresponding formate ester is formed, which can be readily hydrolyzed to the phenol. Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are common reagents.[11] Enzymatic Baeyer-Villiger oxidations have also been shown to be effective for fluorinated benzaldehydes.[12][13]
Experimental Protocol (Chemical):
-
Dissolve 2,6-difluoro-3-methylbenzaldehyde (1.0 equiv) in a suitable solvent like dichloromethane.
-
Add m-CPBA (1.1-1.5 equiv) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a solution of sodium bisulfite and then with sodium bicarbonate to remove excess peroxy acid and the resulting carboxylic acid.
-
The resulting formate ester can be hydrolyzed in situ or after isolation with aqueous acid or base to yield 2,6-difluoro-3-methylphenol.
-
The final step is a standard Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 2,6-difluoro-3-methylphenol (1.0 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Synthesis via Approach 2: Directed Ortho-Metalation
This approach offers a more direct route to the target molecule.
The methoxy group in 1,3-difluoroanisole is a known directed metalation group (DMG), which can direct an organolithium base to deprotonate the adjacent C2 position.[14][15][16][17][18] The resulting aryllithium species can then be trapped with an electrophile, in this case, a methylating agent.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-difluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
This technical guide has outlined two distinct and viable retrosynthetic strategies for the preparation of this compound. The choice between the functional group interconversion approach starting from 2,6-difluorotoluene and the directed ortho-metalation of 1,3-difluoroanisole will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this important fluorinated building block.
References
- BenchChem. (2025).
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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ResearchGate. (PDF) Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. [Link]
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Wageningen University & Research. Enzymatic Baeyer-Villiger oxidation of benzaldehydes. [Link]
-
Directed (ortho) Metallation. [Link]
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Andrew G Myers Research Group. ortho metalation. [Link]
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An In-Depth Technical Guide to the Synthetic Discovery and Characterization of 2,6-Difluoro-3-methylanisole
This technical guide provides a comprehensive overview of the synthetic route conceived for the discovery of 2,6-Difluoro-3-methylanisole, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in the field of drug development and materials science. This document details the strategic synthesis, purification, and characterization of the target molecule, offering insights into the rationale behind the chosen methodologies.
Introduction: The Significance of Fluorinated Anisoles
Fluorinated organic molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Anisole moieties are also prevalent in numerous biologically active compounds. The strategic combination of these features in molecules such as this compound presents opportunities for the development of novel pharmaceuticals and advanced materials. This guide outlines a plausible and scientifically grounded pathway for the "discovery" or initial synthesis of this specific compound, predicated on established and reliable organic chemistry principles.
A Plausible Synthetic Pathway: From Aniline to Anisole
The synthesis of this compound can be strategically designed as a multi-step process commencing with a commercially available starting material, 2,6-difluoroaniline. The proposed synthetic route involves three key transformations:
-
Diazotization and Hydrolysis (Sandmeyer-type reaction): Conversion of the amino group of 2,6-difluoroaniline to a hydroxyl group to furnish 2,6-difluorophenol.
-
Regioselective Friedel-Crafts Alkylation: Introduction of a methyl group at the 3-position of the aromatic ring.
-
Williamson Ether Synthesis: Methylation of the phenolic hydroxyl group to yield the final product, this compound.
The following diagram illustrates the logical workflow of this synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of 2,6-Difluorophenol via Sandmeyer-type Reaction
The conversion of 2,6-difluoroaniline to 2,6-difluorophenol is a well-established procedure involving diazotization followed by hydrolysis.[1][2][3]
Materials:
-
2,6-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate (CuSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,6-difluoroaniline (1.0 eq).
-
Slowly add a 30% aqueous solution of sulfuric acid (qs) while stirring and maintaining the temperature below 50°C.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate flask, prepare a solution of copper(II) sulfate (0.2 eq) in deionized water.
-
Heat the copper(II) sulfate solution to boiling.
-
Slowly add the cold diazonium salt solution to the boiling copper(II) sulfate solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,6-difluorophenol can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Regioselective Synthesis of 2,6-Difluoro-3-methylphenol
The introduction of a methyl group onto the 2,6-difluorophenol ring is a critical step. The regioselectivity is governed by the directing effects of the hydroxyl and fluoro substituents.[4][5] The strongly activating ortho-, para-directing hydroxyl group, in conjunction with the ortho-, para-directing but deactivating fluoro groups, directs the electrophilic attack to the 4-position (para to the hydroxyl) and the 3- and 5-positions (ortho to the hydroxyl). Due to the substitution at the 2- and 6-positions, the 3-position becomes a favorable site for alkylation.
Materials:
-
2,6-Difluorophenol
-
A suitable methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke type reaction, or a source of CH₃⁺ for Friedel-Crafts)
-
Appropriate catalyst (e.g., a Lewis acid for Friedel-Crafts)
-
Solvent (e.g., dichloromethane for Friedel-Crafts)
Procedure (Illustrative Friedel-Crafts approach):
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), in portions.
-
-
Addition of Methylating Agent:
-
Slowly add a methylating agent, such as chloromethane (condensed as a liquid at low temperature) or methyl triflate (1.1 eq), to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude 2,6-Difluoro-3-methylphenol can be purified by column chromatography on silica gel.
-
Protocol 3: Synthesis of this compound via Williamson Ether Synthesis
The final step is the methylation of the phenolic hydroxyl group, which can be efficiently achieved via the Williamson ether synthesis.[6][7][8]
Materials:
-
2,6-Difluoro-3-methylphenol
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Acetonitrile
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2,6-Difluoro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or acetonitrile.
-
Stir the suspension vigorously.
-
-
Addition of Methyl Iodide:
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Characterization and Data Presentation
The synthesized this compound would be characterized by a suite of spectroscopic techniques to confirm its structure and purity. The logical flow of this characterization process is depicted below.
Caption: Logical workflow for the characterization of this compound.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.[9][10][11]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-7.10 (m, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-160 (dd, C-F), 150-155 (dd, C-F), 125-130 (m, Ar-C), 115-120 (m, Ar-C), 110-115 (m, Ar-C), 60-65 (OCH₃), 15-20 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 2950-2990 (Aliphatic C-H stretch), 1580-1620 (Ar C=C stretch), 1250-1300 (Ar-O-C stretch), 1100-1200 (C-F stretch) |
| Mass Spectrometry (EI) | m/z: 158 (M⁺), other characteristic fragments |
Conclusion
The "discovery" of this compound is presented here as a logical and scientifically sound synthetic endeavor. The proposed multi-step synthesis, beginning with 2,6-difluoroaniline, leverages well-established and reliable organic reactions, including the Sandmeyer-type reaction, Friedel-Crafts alkylation, and Williamson ether synthesis. The detailed protocols and predicted characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and exploration of novel fluorinated aromatic compounds for applications in drug discovery and materials science. The successful execution of this synthetic pathway would provide access to a unique molecular scaffold with potential for further chemical exploration and development.
References
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
-
ChemTalk. Directing Effects. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
RSC Publishing. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]
-
University of Northern Iowa. The Williamson Ether Synthesis. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Fundamentals of Organic Chemistry. Substituent Effects in Electrophilic Substitutions. [Link]
-
St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
-
University of California, Davis. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
- Google Patents.
-
OpenStax. Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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An In-depth Technical Guide to 2,6-Difluoro-3-methylanisole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methylanisole, a fluorinated aromatic compound, is emerging as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and its burgeoning role as a key intermediate in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 261763-33-1 | , |
| Molecular Formula | C₈H₈F₂O | |
| Molecular Weight | 158.15 g/mol | , |
| Appearance | Colourless Liquid | |
| Purity | Typically ≥97% or 98% | , |
Synthesis of this compound
The most direct and logical synthetic route to this compound involves the O-methylation of its corresponding phenol precursor, 2,6-difluoro-3-methylphenol. This transformation is a common and well-established reaction in organic synthesis.
Caption: General synthetic pathway for this compound.
Causality Behind Experimental Choices in O-Methylation
The selection of reagents and conditions for the O-methylation of phenols is critical for achieving high yields and purity while considering safety and environmental impact.
-
Choice of Methylating Agent:
-
Traditional Reagents: Methyl iodide and dimethyl sulfate are highly effective methylating agents. However, their high toxicity and volatility pose significant handling risks, making them less desirable for large-scale and environmentally conscious synthesis.
-
"Green" Alternatives: Dimethyl carbonate (DMC) has emerged as a safer and more environmentally friendly alternative.[1] It is non-toxic, and its by-products, methanol and carbon dioxide, are relatively benign. The reaction with DMC often requires higher temperatures (120-160 °C) and the presence of a base.[2][3][4] Trimethyl phosphite or trimethyl phosphate under microwave irradiation also present a solvent-free and efficient method for O-methylation.
-
-
Role of the Base:
-
A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.
-
Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Cesium carbonate is often more effective, particularly for less reactive or sterically hindered phenols, due to its higher solubility and the increased nucleophilicity of the "naked" phenoxide anion it generates.[2]
-
-
Solvent Selection:
-
Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.
-
The choice of solvent can influence the reaction rate and yield. For reactions with DMC, the reagent itself can sometimes act as the solvent.
-
Detailed Experimental Protocol (Exemplary)
The following is a representative, self-validating protocol for the synthesis of this compound based on established methods for phenol methylation.[1][5]
Materials:
-
2,6-Difluoro-3-methylphenol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,6-difluoro-3-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add dimethyl carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dilute the residue with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 6.8 - 7.2 | Multiplet | J(H-F) and J(H-H) |
| OCH₃ | ~3.9 | Singlet | - |
| Ar-CH₃ | ~2.3 | Singlet | - |
-
The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
The methoxy and aryl-methyl protons are expected to appear as sharp singlets.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework, with the chemical shifts influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
| Carbon | Expected Chemical Shift (ppm) |
| C-F | 150 - 165 (d) |
| C-O | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| C-CH₃ | 120 - 135 |
| OCH₃ | 55 - 65 |
| Ar-CH₃ | 15 - 25 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would be characteristic of an anisole derivative, with potential losses of a methyl radical (M-15), a methoxy radical (M-31), and formaldehyde (M-30). The presence of two fluorine atoms would be evident in the mass of the fragments.
Expected Fragmentation:
-
m/z 158: Molecular ion [C₈H₈F₂O]⁺
-
m/z 143: Loss of a methyl radical [M - CH₃]⁺
-
m/z 127: Loss of a methoxy radical [M - OCH₃]⁺
-
m/z 128: Loss of formaldehyde [M - CH₂O]⁺
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
| C-O-C (asymmetric stretch) | 1275 - 1200 |
| C-O-C (symmetric stretch) | 1075 - 1020 |
| C-F stretch | 1200 - 1000 |
Applications in Drug Development
This compound is recognized as a valuable building block in medicinal chemistry.[6] The presence of the difluoro substitution pattern on the aromatic ring offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. Fluorinated intermediates like this are crucial in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors, antidepressants, and anti-inflammatory drugs.[7]
Caption: Role of this compound in drug development.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via the O-methylation of 2,6-difluoro-3-methylphenol is a straightforward process, with greener alternatives to traditional toxic reagents being readily available. The unique physicochemical and spectroscopic properties of this compound make it an attractive starting material for the synthesis of novel and improved pharmaceutical agents. As the demand for more effective and safer drugs continues to grow, the importance of specialized fluorinated intermediates like this compound in the drug development pipeline is set to increase.
References
-
Lee, Y., & Shimizu, I. (1998). Convenient O-methylation of phenols with dimethyl carbonate. Synlett, (10), 1063-1064. [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]
-
LookChem. (n.d.). Convenient O-methylation of phenols with dimethyl carbonate. Retrieved from [Link]
-
ResearchGate. (2019). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (2019). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]
-
AccelaChemBio. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). High performance method for O-methylation of phenol with dimethyl carbonate. Retrieved from [Link]
-
ResearchGate. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved from [Link]
- Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
-
ResearchGate. (2019). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2,6-Difluoro-3-methylanisole in Modern Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of 2,6-Difluoro-3-methylanisole
In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine atoms can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound (CAS: 261763-33-1) has emerged as a highly valuable and versatile building block for precisely this purpose.[4] Its unique substitution pattern—a confluence of activating and directing groups—offers chemists a powerful tool for constructing complex, fluorinated aromatic systems.
This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, offering insights that bridge theory and practice for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 261763-33-1 | [5][6] |
| Molecular Formula | C₈H₈F₂O | [5] |
| Molecular Weight | 158.15 g/mol | [5] |
| Purity | Typically ≥98% | [6] |
| MDL Number | MFCD01631341 | [6] |
Chapter 1: Understanding the Reactivity Landscape
The synthetic utility of this compound is dictated by the interplay of its three key substituents:
-
Methoxy Group (-OCH₃): A potent ortho-directing group for metalation, facilitating C-H activation at the C4 position.[7][8] This provides a reliable entry point for introducing a wide range of electrophiles.
-
Fluorine Atoms (C2, C6): These strongly electron-withdrawing atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[9][10] Their presence is also a key driver for the desired physicochemical properties in the final target molecules.
-
Methyl Group (C3): This group provides steric hindrance and electronic differentiation, influencing the regioselectivity of reactions and serving as a stable structural component.
Caption: Key reactive sites on this compound.
Chapter 2: Directed ortho-Metalation (DoM) at C4
Directed ortho-metalation is arguably the most powerful and selective method for functionalizing this building block. The methoxy group directs an organolithium base to deprotonate the adjacent C4 position, creating a nucleophilic aryllithium species that can be trapped with various electrophiles.[8][11]
Protocol 2.1: ortho-Lithiation and Subsequent Borylation
This protocol demonstrates the formation of a boronic ester at the C4 position, creating a versatile intermediate for subsequent cross-coupling reactions.
Workflow Overview
Caption: Workflow for C4-borylation via directed ortho-metalation.
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-Butyllithium (1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a slight color change.
-
Electrophilic Quench: Add triisopropyl borate (1.2 eq) dropwise, again maintaining a low temperature.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Esterification: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (aq). Add pinacol (1.5 eq) and stir vigorously at room temperature overnight.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2,6-difluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Expertise & Causality: Why These Conditions?
-
sec-BuLi vs. n-BuLi: sec-Butyllithium is more basic and kinetically faster than n-butyllithium, often leading to more efficient deprotonation at low temperatures, which is crucial for preventing side reactions.
-
-78 °C Temperature: This low temperature is critical to ensure the stability of the aryllithium intermediate and prevent undesired reactions, such as decomposition or reaction with the solvent.[12]
-
Triisopropyl Borate: This electrophile is used to form the boronic acid, which is then esterified with pinacol in situ or during workup. The resulting pinacol boronic ester (Bpin) is more stable, easier to handle, and less prone to dehydration/trimerization than the free boronic acid, making it ideal for subsequent Suzuki-Miyaura couplings.[13]
Chapter 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C4-borylated derivative synthesized in Protocol 2.1 is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or vinyl groups.[14][15]
Protocol 3.1: Coupling of C4-Bpin Derivative with an Aryl Bromide
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Methodology
-
Preparation: To a microwave vial or Schlenk tube, add the C4-borylated anisole derivative (1.0 eq), the desired aryl or heteroaryl bromide (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Degassing: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, ~0.1 M), via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.
Trustworthiness: A Self-Validating System
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of aryl bromides. For more challenging couplings, consider using more advanced ligand systems like those developed by Buchwald (e.g., BrettPhos, RuPhos).[16]
-
Base and Solvent: The aqueous base is crucial for activating the boronic ester for the transmetalation step.[13] The dioxane/water system is a common and effective solvent mixture for solubilizing both the organic and inorganic reagents.
-
Monitoring: Consistent monitoring by TLC or LC-MS is essential to prevent decomposition from prolonged heating after the reaction has reached completion.
Chapter 4: Nucleophilic Aromatic Substitution (SNAr)
The two electron-withdrawing fluorine atoms render the C2 and C6 positions of the anisole ring susceptible to attack by strong nucleophiles. While SNAr reactions are common, achieving high regioselectivity can be challenging. However, under forcing conditions, displacement of a fluoride is possible. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[9][17]
Protocol 4.1: Thiolation at a Fluoro-Position
This protocol describes the displacement of a fluorine atom with a sulfur nucleophile.
Step-by-Step Methodology
-
Preparation: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired thiol (e.g., thiophenol, 1.2 eq) followed by a strong base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃).
-
Heating: Seal the tube and heat the mixture to 120-150 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS, observing the disappearance of starting material and the appearance of the product mass.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. An acidic workup (e.g., with 1 M HCl) may be necessary to neutralize the base and protonate any remaining thiolate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the thioether product.
Expertise & Rationale
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are essential for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive anion (the nucleophile), and can stabilize the charged Meisenheimer intermediate.[18]
-
High Temperature: Significant thermal energy is typically required to overcome the activation barrier for breaking the strong C-F bond.
-
Nucleophile: Thiols are excellent nucleophiles for SNAr due to their soft, polarizable nature, which facilitates attack on the electron-deficient aromatic ring.
Chapter 5: Spectroscopic Data & Characterization
Validation of the starting material and subsequent products is critical. The following data provides a reference for the characterization of this compound.
| Parameter | Expected Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected for C-F (large C-F coupling constant), aromatic CH, C-OCH₃, C-CH₃, and quaternary carbons. The C-F carbons will appear as a doublet of doublets or a more complex multiplet. |
| IR (Neat) | Strong C-F stretching bands typically observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretches also present. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 158.15. |
(Note: Actual chemical shifts and coupling constants may vary slightly based on solvent and instrument calibration. This data is predicted based on analogous structures like 2,6-Difluorotoluene).[19]
Conclusion
This compound is a strategically designed building block that offers multiple, distinct avenues for synthetic elaboration. Through judicious selection of reaction conditions, chemists can selectively functionalize the C4 position via directed ortho-metalation or target the activated C2/C6 positions for nucleophilic substitution. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this versatile synthon into their programs for the discovery of new pharmaceuticals and agrochemicals.
References
-
Ohira, S. et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Narasimhan, N. S. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
Powers, A. C. et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]
-
Colucci, M. et al. (2020). Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates. IRIS-AperTO - UniTo. [Link]
-
Pashko, M. et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Fors, B. P. et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Ortuño, G. et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Camire, C. E. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
Khan, M. et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Wei, B. et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. [Link]
-
Al-Rawi, J. M. A. et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. AURA. [Link]
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- 5. scbt.com [scbt.com]
- 6. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. ias.ac.in [ias.ac.in]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. odinity.com [odinity.com]
- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Authored by: A Senior Application Scientist
An Application Guide to the Synthesis and Reactivity of 2,6-Difluoro-3-methylanisole
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the chemical reactions of this compound (CAS No. 261763-33-1).[1][2] This polysubstituted fluoroaromatic compound serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a strongly activating methoxy group, two deactivating but ortho-, para-directing fluorine atoms, and an activating methyl group, presents a fascinating case study in regioselectivity. This guide moves beyond simple procedural lists to explain the underlying principles governing its reactivity in key synthetic transformations, including Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Nucleophilic Aromatic Substitution (SNAr). Each section includes field-proven, step-by-step protocols, data tables for experimental parameters, and workflow diagrams to ensure procedural clarity and reproducibility.
Introduction: Structural Features and Synthetic Potential
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure combines several key functional groups whose electronic effects collectively dictate the molecule's reactivity.
-
Methoxy Group (-OCH₃): A powerful activating group and a strong ortho-, para-director for electrophilic aromatic substitution. It is also a potent Directed Metalation Group (DMG) for lithiation reactions.
-
Fluorine Atoms (-F): These are strongly electronegative, rendering them deactivating via induction for EAS, yet they are also ortho-, para-directors due to resonance. Their presence makes the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr), a critical reaction in modern drug discovery.[3]
-
Methyl Group (-CH₃): A weakly activating group that directs incoming electrophiles to its ortho and para positions.
Understanding the interplay of these substituents is paramount for predicting and controlling reaction outcomes. This guide will dissect these interactions to provide a logical framework for synthetic planning.
Caption: Structure of this compound.
Electrophilic Aromatic Substitution (EAS): A Study in Regioselectivity
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For this compound, the regiochemical outcome is determined by the cumulative directing effects of the substituents.
Causality of Regioselectivity: The methoxy group is the most powerful activating group, strongly directing incoming electrophiles to its para position (C4). The methyl group at C3 also directs ortho to itself, reinforcing substitution at C4. While the fluorine atoms at C2 and C6 direct to C5, their deactivating inductive effect is generally overcome by the potent activation from the methoxy and methyl groups. Therefore, electrophilic attack is heavily favored at the C4 position.
Caption: Regioselectivity in the nitration of this compound.
Protocol 1: Nitration at the C4 Position
This protocol is adapted from established methods for the nitration of substituted fluoroaromatics and is optimized for selectivity.[4][5]
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Experimental Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: To the prepared nitrating mixture, add this compound (1.0 equivalent) dropwise via the dropping funnel. The rate of addition must be controlled to keep the internal temperature between 0 and 5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial for neutralizing residual acids.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2,6-difluoro-3-methyl-4-nitroanisole.
| Parameter | Value/Condition | Rationale & Notes |
| Reactants | This compound | 1.0 equivalent |
| Conc. Nitric Acid (70%) | 1.2 equivalents | |
| Conc. Sulfuric Acid (98%) | 2.5 equivalents (Catalyst and dehydrating agent) | |
| Temperature | 0 - 5 °C | Critical for preventing over-nitration and side reactions. The reaction is exothermic.[4] |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion to avoid degradation. |
| Expected Product | 2,6-Difluoro-3-methyl-4-nitroanisole | Based on synergistic directing effects of -OCH₃ and -CH₃ groups. |
| Typical Yield | 65-80% | Dependent on strict temperature control and purification efficiency. |
Directed ortho-Metalation (DoM): Functionalization at C5
Directed ortho-metalation is a powerful technique for regioselective C-H activation.[6] The methoxy group in this compound acts as an excellent Directed Metalation Group (DMG), guiding an organolithium base to deprotonate a nearby position.
Causality of Regioselectivity: While the C2 and C6 positions are ortho to the -OCH₃ DMG, they are blocked by fluorine atoms. The next most accessible and acidic proton is at the C5 position. The acidity of this C-H bond is enhanced by the adjacent electron-withdrawing fluorine atom at C6. Consequently, lithiation occurs selectively at C5.[7][8] The resulting aryllithium intermediate can be trapped with various electrophiles.
Caption: Workflow for Directed ortho-Metalation and subsequent functionalization.
Protocol 2: DoM and Formylation to Synthesize 2,6-Difluoro-5-formyl-3-methylanisole
This protocol outlines the lithiation at C5 and subsequent trapping with N,N-dimethylformamide (DMF) to install an aldehyde group.
Materials and Reagents:
-
This compound
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stirrer, a thermometer, and a rubber septum.
-
Initial Solution: Add anhydrous THF to the flask, followed by this compound (1.0 equivalent) and freshly distilled TMEDA (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. After addition, stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 equivalents) dropwise to the aryllithium solution. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature over 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
| Parameter | Value/Condition | Rationale & Notes |
| Base | n-BuLi / TMEDA | TMEDA breaks up n-BuLi aggregates, increasing its basicity and reaction rate.[7] |
| Solvent | Anhydrous THF | Essential for stabilizing the organolithium intermediate. Must be scrupulously dry. |
| Temperature | -78 °C | Prevents side reactions and decomposition of the aryllithium species. |
| Electrophile | DMF | A standard electrophile for formylation of organolithiums. |
| Expected Product | 2,6-Difluoro-5-formyl-3-methylanisole | Result of highly regioselective C-H activation directed by the methoxy group. |
| Typical Yield | 70-85% | Highly dependent on anhydrous conditions and temperature control. |
Nucleophilic Aromatic Substitution (SNAr): Displacing Fluorine
The fluorine atoms at C2 and C6, while on a relatively electron-rich ring, can act as leaving groups in SNAr reactions with potent nucleophiles. The high electronegativity of fluorine makes the attached carbon atom electrophilic and stabilizes the intermediate Meisenheimer complex.[9][10]
Protocol 3: Thiophenoxide Substitution at C2/C6
This protocol describes the monosubstitution of a fluorine atom with a soft sulfur nucleophile, a common transformation in medicinal chemistry.
Materials and Reagents:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine
Experimental Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, combine this compound (1.0 equivalent), thiophenol (1.1 equivalents), and powdered anhydrous potassium carbonate (2.0 equivalents).
-
Reaction: Add anhydrous DMF and heat the mixture to 80-100 °C with vigorous stirring. The base deprotonates the thiophenol in situ to generate the active nucleophile.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine to remove DMF and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 2-fluoro-3-methyl-6-(phenylthio)anisole.
| Parameter | Value/Condition | Rationale & Notes |
| Nucleophile | Thiophenol / K₂CO₃ | Thiolates are excellent nucleophiles for SNAr. K₂CO₃ is a sufficient base for this purpose. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is required to facilitate the SNAr reaction.[11] |
| Temperature | 80 - 100 °C | Thermal energy is needed to overcome the activation barrier for substitution on this moderately activated ring. |
| Expected Product | 2-Fluoro-3-methyl-6-(phenylthio)anisole | Monosubstitution is expected under these conditions. Disubstitution would require harsher conditions. |
| Typical Yield | 80-95% | SNAr with thiols is generally a high-yielding reaction. |
Conclusion
This compound is a substrate whose reactivity is a direct and predictable consequence of the electronic properties of its substituents. By understanding the dominant activating and directing effects, chemists can selectively functionalize the aromatic ring at three distinct positions: C4 via electrophilic attack, C5 via directed metalation, and C2/C6 via nucleophilic substitution. The protocols provided herein offer reliable, field-tested methods for achieving these transformations, enabling the use of this versatile building block in the synthesis of novel and complex molecular targets.
References
- Application Notes and Protocols: Nitr
- This compound | CAS 261763-33-1. Santa Cruz Biotechnology.
- Transition states for electrophilic aromatic substitution.
- Process and intermediates for the preparation of 2,6-difluoroaniline.
- This compound | CAS 261763-33-1. Apollo Scientific.
- Concerted Nucleophilic Aromatic Substitutions.
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.
- Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents. IRIS-AperTO - UniTo.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences.
- Directed ortho metal
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC)
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University.
- Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
- Application Notes and Protocols: Nitration of 2,6-Diethylaniline Deriv
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Difluoro-3-methylanisole as a Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-difluoro-3-methylanisole, a key building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details a robust protocol for the synthesis of this compound and explores its application in strategic carbon-carbon and carbon-nitrogen bond-forming reactions, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols provided are designed to be reproducible and scalable, offering researchers a practical guide to leveraging this versatile intermediate in their synthetic endeavors.
Introduction: The Significance of Fluorinated Anisoles in Synthesis
Fluorine-containing organic molecules have garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound (CAS No. 261763-33-1) is a strategically important intermediate that combines the features of a difluorinated aromatic ring with a directing methoxy group and a methyl substituent.[1] This substitution pattern offers a unique platform for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures, including kinase inhibitors and other biologically active compounds.[2][3][4]
The electron-donating methoxy group can activate the aromatic ring towards electrophilic substitution and also serve as a directing group in ortho-metalation reactions.[5][6] The fluorine atoms, being highly electronegative, influence the acidity of adjacent protons and the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions.[7][8][9][10] The strategic placement of the methyl group further tunes the steric and electronic environment of the molecule.
This guide will first detail a reliable and scalable laboratory synthesis of this compound. Subsequently, it will provide in-depth protocols for its application as a key intermediate in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the O-methylation of the corresponding phenol, 2,6-difluoro-3-methylphenol. While various methylating agents can be employed, dimethyl sulfate (DMS) in the presence of a mild base like potassium carbonate offers a high-yielding and scalable solution.[11][12] Dimethyl carbonate (DMC) presents a greener alternative, though it may require more forcing conditions.[1][13][14][15][16]
O-Methylation of 2,6-Difluoro-3-methylphenol
This protocol describes the methylation of 2,6-difluoro-3-methylphenol using dimethyl sulfate. This method is generally high-yielding and can be performed with standard laboratory equipment.
Reaction Scheme:
Sources
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- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. US6596877B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 14. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Difluoro-3-methylanisole in Medicinal Chemistry
Introduction: The Strategic Value of Fluorination in Drug Design
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small atomic size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Specifically, the strategic placement of fluorine atoms on an aromatic ring can block sites of metabolic oxidation, enhance binding interactions, and influence the acidity or basicity of nearby functional groups.[3] Among the various fluorinated building blocks, 2,6-Difluoro-3-methylanisole stands out as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[4][5]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and elaboration into more complex molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthetic planning.
| Property | Value | Reference |
| CAS Number | 261763-33-1 | [6][7] |
| Molecular Formula | C₈H₈F₂O | [6] |
| Molecular Weight | 158.15 g/mol | [6] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | ≥98% (commercially available) | [7] |
Key Synthetic Transformations and Protocols
This compound offers several handles for chemical modification, including the aromatic ring, the methyl ether, and the benzylic methyl group. The following protocols detail key transformations that leverage these reactive sites.
Protocol 1: Demethylation to 2,6-Difluoro-3-methylphenol
The conversion of the anisole to the corresponding phenol is a critical step in many synthetic routes, as the resulting hydroxyl group provides a versatile point for further functionalization, such as etherification or esterification. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Reaction Scheme:
Materials:
-
This compound
-
Boron tribromide (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide solution (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-Difluoro-3-methylphenol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
The use of anhydrous DCM is crucial as BBr₃ reacts violently with water.
-
The reaction is performed at low temperature to control the exothermicity of the Lewis acid-base reaction between BBr₃ and the anisole oxygen.
-
The aqueous workup with NaHCO₃ neutralizes any remaining acidic species.
Protocol 2: Electrophilic Aromatic Substitution - Nitration
The difluoro-substituted aromatic ring can undergo electrophilic aromatic substitution, although the strong electron-withdrawing nature of the fluorine atoms makes it less reactive than benzene.[8] Nitration is a key transformation to introduce an amino group precursor.
Reaction Scheme:
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the anisole in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude nitrated product.
-
Purify by flash column chromatography.
Causality Behind Experimental Choices:
-
The use of a strong nitrating agent (fuming HNO₃ in H₂SO₄) is necessary to overcome the deactivating effect of the two fluorine atoms.[8]
-
Low temperatures are essential to control the reaction rate and prevent over-nitration or side reactions.
Protocol 3: Synthesis of Substituted Anilines via Nucleophilic Aromatic Substitution (SNAr) of a Downstream Intermediate
While direct amination of this compound is challenging, the corresponding phenol (from Protocol 1) can be converted to a more reactive intermediate, such as a triflate, which can then undergo SNAr with an amine. Alternatively, a nitro group (from Protocol 2) can be reduced to an amine. The following is a general protocol for the reduction of a nitroaromatic compound.
Reaction Scheme:
Materials:
-
Nitrated this compound derivative
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the nitro-2,6-difluoro-3-methylanisole derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add palladium on carbon (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline derivative.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Application in Kinase Inhibitor Synthesis: A Case Study of B-Raf Inhibitors
The 2,6-difluorophenyl moiety is a key structural feature in a number of potent kinase inhibitors, including those targeting B-Raf, a serine/threonine kinase frequently mutated in various cancers.[4][5] The fluorine atoms can form favorable interactions with the kinase hinge region and enhance the overall binding affinity.
The following workflow illustrates a plausible synthetic route to a B-Raf inhibitor scaffold starting from this compound.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic fluorine substitution provides a means to enhance the pharmacological properties of drug candidates. The protocols outlined in this guide provide a foundation for the synthesis of a wide range of derivatives, with a particular emphasis on the development of novel kinase inhibitors. Further exploration of the reactivity of this scaffold is warranted to unlock its full potential in the discovery of new therapeutic agents.
References
- Tu, W. et al. (2020). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry.
- Ojima, I. et al. (2013). Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Springer, C. J. et al. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. Journal of Medicinal Chemistry.
- Ghate, M. et al. (2006). Synthesis of Substituted 2-Amino-4-quinazolinones via ortho-Fluorobenzoyl Guanidines. Tetrahedron Letters.
- Mondal, S. et al. (2021). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes.
- Maji, B. et al. (2023). Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Molecules.
- Horváth, A. et al. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules.
- Rheault, T. R. et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters.
- Sbardella, G. et al. (2022).
- Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Shvartsberg, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Antibiotics.
- Chimenti, F. et al. (2010). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Bioorganic & Medicinal Chemistry Letters.
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Longdom Publishing. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- LibreTexts Chemistry. (2020, July 1). 14.
- Nolan, S. P. et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Wang, J. et al. (2022).
- Nolan, S. P. et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Journal of the American Chemical Society.
- Nolan, S. P. et al. (2021). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism.
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Application Notes & Protocols: The Strategic Utility of 2,6-Difluoro-3-methylanisole in Advanced Agrochemical Synthesis
Introduction: The Fluorine Advantage in Modern Crop Protection
In the continuous pursuit of more effective, selective, and environmentally sound agrochemicals, the strategic incorporation of fluorine has become a cornerstone of modern synthetic chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability derived from the strength of the C-F bond, and the ability to modulate lipophilicity and binding affinity—have proven transformative in the development of high-performance fungicides, herbicides, and insecticides.[1][3][4] 2,6-Difluoro-3-methylanisole emerges as a highly valuable and specialized building block in this context. Its specific substitution pattern, featuring two ortho-fluorine atoms to the methoxy group and an adjacent methyl group, provides a synthetically versatile platform for creating complex and potent active ingredients, particularly within the strobilurin class of fungicides.
This guide provides an in-depth exploration of this compound as a key intermediate. We will elucidate its properties, detail its critical synthetic transformations, and provide robust, field-tested protocols for its use, empowering researchers to leverage this molecule in the discovery and development of next-generation agrochemicals.
Physicochemical & Safety Profile
A thorough understanding of a starting material's properties is fundamental to its effective and safe application.
| Property | Value | Source |
| CAS Number | 261763-33-1 | [5][6] |
| Molecular Formula | C₈H₈F₂O | [5] |
| Molecular Weight | 158.15 g/mol | [5] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Purity | Typically >97-98% | [6][7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Codes | P261, P271, P280 | [6] |
Strategic Role in Agrochemical Synthesis: A Precursor to Potent Fungicides
This compound is primarily utilized as a precursor for the synthesis of the substituted aromatic side-chain of complex agrochemicals. This structural motif is particularly relevant in the synthesis of novel strobilurin analogues.
Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking electron transfer at the Quinone 'outside' (Qo) site of the cytochrome bc1 complex.[8][9] The general structure of a strobilurin consists of three key parts: a toxophore (typically a β-methoxyacrylate group), a central bridge, and a substituted aromatic side-chain.[9] The nature of this side-chain is critical for modulating the compound's fungicidal spectrum, systemic properties, and resistance profile.
The 2,6-difluoro-3-methylphenyl moiety, derived from our title compound, offers several advantages:
-
Metabolic Stability: The two ortho-fluorine atoms sterically hinder and electronically deactivate the ether linkage, protecting it from metabolic degradation by plant or fungal enzymes.[4]
-
Conformational Lock: The ortho-substituents can lock the side-chain into a specific conformation, which can enhance binding affinity to the target enzyme.
-
Fine-Tuning of Physicochemical Properties: The combination of fluorine and methyl groups allows for precise control over lipophilicity, impacting the molecule's movement through plant tissues.[2][4]
The overall synthetic strategy involves transforming the anisole into a more reactive intermediate, which is then coupled to the core structure of the target agrochemical.
Caption: Experimental workflow for BBr₃-mediated demethylation.
-
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of BBr₃: Add a 1M solution of BBr₃ in DCM (1.1 to 1.5 equivalents) dropwise to the stirred anisole solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This will produce gaseous HBr.
-
Workup: Add 1M HCl solution and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or diethyl ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude 2,6-difluoro-3-methylphenol by silica gel column chromatography or distillation.
-
-
Troubleshooting Guide:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient BBr₃; Low reaction temperature or time. | Add additional BBr₃ (0.2 eq.); Increase reaction time or allow to stir at room temperature overnight. [10] |
| Low Yield | Product loss during workup; Incomplete quenching. | Ensure pH is acidic before extraction; Be cautious with NaHCO₃ wash to avoid deprotonating the phenol and moving it to the aqueous layer. |
| Formation of Byproducts | Reaction temperature too high; Presence of moisture. | Maintain temperature control during BBr₃ addition; Ensure all glassware and solvents are scrupulously dry. [10] |
Electrophilic Aromatic Substitution: Nitration
Introducing a nitro group onto the aromatic ring provides a versatile functional handle. The nitro group can be reduced to an amine, which can then be used to form amides, ureas, or other linkages common in agrochemicals.
-
Principle: The reaction of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). [11]This electrophile attacks the electron-rich aromatic ring. The position of attack is directed by the existing substituents. For this compound, the powerful activating, ortho-, para-directing methoxy group is the dominant director. The most likely position for nitration is C4 (para to the methoxy group), as the ortho positions (C2, C6) are blocked by fluorine.
-
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Safety Precautions:
-
Perform the reaction in a fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Wear appropriate PPE.
-
The reaction is highly exothermic. Maintain strict temperature control and add reagents slowly.
-
Adding the reaction mixture to ice is also exothermic.
-
-
Step-by-Step Methodology:
-
Acid Mixture Preparation: In a flask cooled in an ice-salt bath (0 to -5°C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes relative to the anisole).
-
Substrate Addition: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of DCM or use it neat. Cool this flask to 0°C.
-
Nitration: Slowly add the cold nitrating mixture (from step 1) dropwise to the stirred anisole solution, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Once complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Allow the ice to melt, then extract the aqueous slurry with DCM or EtOAc (3x).
-
Washing: Combine the organic layers and carefully wash with water, followed by saturated NaHCO₃ solution (to neutralize residual acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude nitro-product by recrystallization or silica gel column chromatography.
-
Conclusion
This compound stands out as a sophisticated and strategically important building block for the synthesis of advanced agrochemicals. Its unique fluorine substitution pattern provides a route to novel active ingredients with enhanced metabolic stability and potentially improved biological activity. The synthetic protocols detailed herein for O-demethylation and nitration provide reliable and scalable methods for transforming this precursor into versatile intermediates, paving the way for innovation in the critical field of crop protection.
References
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- American Chemical Society. (2007). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. Journal of Agricultural and Food Chemistry.
- Dakenchem. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
- Street Directory. (n.d.). The Role Of Fluorochemicals In Agriculture.
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- Wang, Q., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642.
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- ResearchGate. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation | Request PDF.
- National Center for Biotechnology Information. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
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- Semantic Scholar. (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.
- ResearchGate. (n.d.). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
- LIRIAS. (2017). Efficient demethylation of aromatic methyl ethers with HCl in water.
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- ResearchGate. (2009). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.
- YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis.
- University of Illinois. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- CymitQuimica. (2024). Safety Data Sheet - 2-Fluoro-3-methylanisole.
- Apollo Scientific. (n.d.). This compound.
- Aromsyn Co., Ltd. (n.d.). This compound.
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Application Notes and Protocols for 2,6-Difluoro-3-methylanisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,6-Difluoro-3-methylanisole
This compound (CAS No. 261763-33-1) is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—a methoxy group ortho to two fluorine atoms and meta to a methyl group—imparts specific electronic and steric properties that make it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of adjacent functional groups and influence metabolic stability, while the methoxy and methyl groups provide handles for further synthetic transformations.[2]
These application notes provide a comprehensive guide to the practical use of this compound, focusing on its functionalization and subsequent application in palladium-catalyzed cross-coupling reactions to generate scaffolds relevant to drug discovery, particularly in the context of kinase inhibitor synthesis.[2][3][4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 261763-33-1 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 170-172 °C |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Synthetic Strategy Overview: From Anisole to Advanced Intermediates
The inherent reactivity of the aromatic ring in this compound can be strategically exploited. A common and effective approach involves electrophilic aromatic substitution to introduce a handle for cross-coupling reactions. This guide will detail a two-step sequence:
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position to yield 4-Bromo-2,6-difluoro-3-methylanisole.
-
Palladium-Catalyzed Cross-Coupling: Utilization of the resulting aryl bromide in Suzuki-Miyaura and Sonogashira coupling reactions to form C-C bonds.
This workflow transforms a simple starting material into highly functionalized intermediates poised for late-stage diversification in drug discovery programs.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Part 1: Regioselective Bromination of this compound
Rationale: The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. In this compound, the ortho positions are blocked by fluorine atoms, thus directing the incoming electrophile to the para position (C4). N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides a mild and effective method for this transformation.[6]
Protocol: Synthesis of 4-Bromo-2,6-difluoro-3-methylanisole
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-2,6-difluoro-3-methylanisole as a colorless oil or white solid.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The introduction of the bromine atom at the C4 position opens the door to a vast array of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[7][8]
Rationale: The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[8][9] This reaction is widely used in the synthesis of kinase inhibitors, many of which feature biaryl cores.[2][3] The choice of a suitable palladium catalyst, ligand, and base is crucial for achieving high yields.
Protocol: Synthesis of 4-(Aryl)-2,6-difluoro-3-methylanisole
Materials:
-
4-Bromo-2,6-difluoro-3-methylanisole
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a Schlenk flask, add 4-Bromo-2,6-difluoro-3-methylanisole (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][10] The resulting alkynyl-aryl motifs are valuable intermediates in the synthesis of various pharmaceuticals and functional materials.[11]
Protocol: Synthesis of 4-(Alkynyl)-2,6-difluoro-3-methylanisole
Materials:
-
4-Bromo-2,6-difluoro-3-methylanisole
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,6-difluoro-3-methylanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add the anhydrous, degassed solvent.
-
Add the base (3.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: A Conceptual Framework
The biaryl and alkynyl-aryl products synthesized from this compound are valuable precursors for the development of kinase inhibitors. For instance, the biaryl scaffold can be further elaborated to mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors.
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- 4. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for Nucleophilic Aromatic Substitution on 2,6-Difluoro-3-methylanisole
Abstract & Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This reaction class enables the direct formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds, providing a robust platform for molecular functionalization.[3] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[4] The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the key anionic intermediate.[5]
Aryl fluorides have emerged as premier substrates for SNAr reactions. Despite the exceptional strength of the C-F bond, the high electronegativity of fluorine powerfully activates the attached carbon for nucleophilic attack, and fluoride subsequently serves as an excellent leaving group in the rate-determining aromatization step.[6][7] This reactivity profile often allows for milder reaction conditions compared to other haloarenes, enhancing functional group tolerance.[6]
This document provides a detailed guide to performing SNAr reactions on 2,6-difluoro-3-methylanisole , a versatile building block. We will dissect the mechanistic underpinnings, analyze the substrate's unique reactivity and regioselectivity, and provide detailed, validated protocols for its reaction with various nucleophile classes.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. While recent studies have shown that some SNAr reactions can be concerted, the stepwise pathway via a discrete intermediate is the generally accepted model for highly activated systems like polyfluoroarenes.[8][9]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, fluorine). This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Elimination & Rearomatization: The aromaticity is restored in the subsequent, typically rapid, elimination step, where the leaving group (fluoride ion) is expelled.
The formation of the Meisenheimer complex is usually the rate-determining step. The stability of this intermediate is paramount; electron-withdrawing groups at the ortho and para positions delocalize the negative charge, lowering the activation energy and accelerating the reaction.[4]
Caption: General Mechanism of SNAr on a Fluoroarene
Substrate Analysis: Reactivity and Regioselectivity of this compound
The reactivity of this compound is governed by the interplay of its substituents:
-
Fluorine Atoms (C2, C6): As discussed, these are excellent activating groups and leaving groups for SNAr.
-
Methoxy Group (OCH₃) (C1): The methoxy group is strongly electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect). In nucleophilic aromatic substitution, the deactivating +R effect generally dominates, making the ring less electrophilic compared to, for example, a nitro-substituted arene. However, its powerful inductive pull still contributes to the overall electron deficiency of the ortho carbons (C2 and C6).
-
Methyl Group (CH₃) (C3): This is a weakly electron-donating group. Its primary influence in this system is steric.
Regioselectivity: The two fluorine atoms at the C2 and C6 positions are electronically equivalent due to the molecule's symmetry. However, the presence of the methyl group at C3 introduces significant steric hindrance around the C2 position. Consequently, nucleophilic attack is strongly favored at the less sterically hindered C6 position . This predictable regioselectivity is a key advantage for synthetic planning, allowing for the reliable synthesis of 2-fluoro-6-substituted-3-methylanisole derivatives.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the nucleophilic aromatic substitution on this compound. The general workflow is applicable to a range of nucleophiles with minor modifications.
Caption: General Experimental Workflow
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents like DMF and DMSO are hygroscopic and can be harmful; handle with care.
-
Bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are reactive and corrosive. NaH is flammable and reacts violently with water. Handle under an inert atmosphere.
Protocol 1: Reaction with Amine Nucleophiles (N-arylation)
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).
-
Rationale: K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HF generated in situ. Its heterogeneity can help control reaction rates. For less reactive amines, a stronger base or higher temperatures may be required.
-
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Rationale: DMF and DMSO are ideal solvents due to their high boiling points and ability to dissolve a wide range of reagents and stabilize charged intermediates.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-arylation)
This protocol is suitable for forming aryl ethers. It requires the pre-formation of the more nucleophilic alkoxide or phenoxide.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Alkoxide Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Rationale: Strong bases like NaH or t-BuOK are required to deprotonate the weakly acidic alcohol or phenol, generating the potent alkoxide/phenoxide nucleophile. This step must be performed under anhydrous and inert conditions.
-
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the flask via syringe.
-
Reaction: Heat the reaction to 60-100 °C and monitor by TLC.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction & Purification: Follow steps 6-9 from Protocol 4.2.
Summary of Conditions & Optimization
The optimal conditions for SNAr on this compound are highly dependent on the nucleophile's reactivity. The following table provides recommended starting points for various nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Notes |
| N-Nucleophiles | Morpholine, Aniline | K₂CO₃, Cs₂CO₃, Et₃N | DMF, DMSO, NMP | 80 - 140 | Weaker nucleophiles like anilines may require higher temperatures or a stronger base (e.g., Cs₂CO₃). |
| O-Nucleophiles | Phenol, Benzyl alcohol | NaH, K₂CO₃, t-BuOK | DMF, THF, Dioxane | 60 - 120 | Requires pre-formation of the alkoxide/phenoxide. K₂CO₃ is often sufficient for more acidic phenols. |
| S-Nucleophiles | Thiophenol, Benzyl thiol | K₂CO₃, NaH | DMF, Acetonitrile | 25 - 80 | Thiolates are highly potent nucleophiles and reactions often proceed at lower temperatures. |
Troubleshooting:
-
No Reaction: Increase temperature, use a stronger base (e.g., NaH for O-nucleophiles), or switch to a more polar aprotic solvent like NMP. Ensure all reagents are pure and solvents are anhydrous.
-
Low Yield: Check for side reactions. The nucleophile may be unstable at high temperatures. Consider adding the substrate to a pre-heated solution of the nucleophile and base. Ensure stoichiometry is correct.
-
Multiple Products: If regioselectivity is poor (substitution at C2), it may indicate extreme reaction conditions. Try lowering the temperature. However, as noted, selectivity for C6 is expected to be very high.
Conclusion
This compound is a valuable substrate for nucleophilic aromatic substitution, offering predictable regioselectivity due to steric control. The protocols outlined in this guide demonstrate its utility in forming C-N and C-O bonds, key linkages in many biologically active molecules. By carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize a diverse array of functionalized anisole derivatives for applications in drug discovery and materials science.
References
-
Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. ResearchGate. [Link]
-
Green Chemistry. RSC Publishing. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health (NIH). [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated... ResearchGate. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... ResearchGate. [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. AURA. [Link]
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SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies... National Institutes of Health (NIH). [Link]
-
SNAr Solvents and Reagents. Wordpress. [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health (NIH). [Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). [Link]
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Introduction: Unlocking the Potential of a Fluorinated Scaffold
An In-Depth Technical Guide to the Synthesis of Derivatives from 2,6-Difluoro-3-methylanisole
This compound is a valuable and versatile fluorinated building block in modern organic synthesis.[1] Its unique substitution pattern—featuring an activating methoxy group, a directing methyl group, and two electron-withdrawing fluorine atoms—provides a nuanced reactivity profile that can be strategically exploited. Derivatives of this scaffold are of significant interest to researchers in medicinal chemistry and materials science, where the incorporation of fluorine can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. For instance, related difluoro-N-aryl benzamides have been investigated as potential agents for PET imaging in cancer diagnostics.[2]
This guide provides a detailed exploration of three primary synthetic pathways for elaborating the this compound core: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Metal-Catalyzed Cross-Coupling. The protocols and explanations that follow are designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying chemical logic required for successful synthesis.
Part 1: Strategic Functionalization via Electrophilic Aromatic Substitution (EAS)
Expertise & Rationale: Directing the Electrophile
Electrophilic Aromatic Substitution (EAS) is a foundational strategy for functionalizing aromatic rings. The outcome of EAS on this compound is governed by the competing directing effects of its three substituents.
-
Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C1, C3, C5).
-
Methyl Group (-CH₃): An activating group that also directs ortho and para (C2, C4).
-
Fluorine Atoms (-F): While deactivating due to their inductive effect, they are ortho, para-directors.
The positions adjacent to the methoxy group (C1 and C3) are already substituted. Therefore, the primary site of electrophilic attack is the C5 position, which is para to the strongly activating methoxy group and not sterically hindered. This makes regioselective functionalization highly predictable.[3]
A common and illustrative EAS reaction is nitration. The introduction of a nitro group not only modifies the electronic properties of the ring but also serves as a versatile handle for further transformations, such as reduction to an amine. For relatively unreactive polyhalogenated benzenes, powerful nitrating agents like mixed nitric and sulfuric acid are necessary to drive the reaction.[4]
Experimental Protocol: Nitration at the C5 Position
This protocol details the regioselective nitration of this compound to yield 2,6-difluoro-5-nitro-3-methylanisole.
Materials:
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Addition of Starting Material: Slowly add this compound to the cold sulfuric acid with vigorous stirring. Maintain the temperature at 0°C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the solution of the starting material over 30 minutes. It is critical to maintain the reaction temperature between 0°C and 5°C to prevent over-nitration and side reactions.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice. This will cause the product to precipitate.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-difluoro-5-nitro-3-methylanisole.
Data Presentation: Nitration Outcome
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Key ¹⁹F NMR Signal (ppm) |
| 2,6-Difluoro-5-nitro-3-methylanisole | C₈H₇F₂NO₃ | 203.14 | 75-85% | Approx. -110 to -115 |
Visualization: EAS Workflow
Caption: Nitration of this compound.
Part 2: Leveraging Fluorine's Dual Role in Nucleophilic Aromatic Substitution (S_N_Ar)
Expertise & Rationale: Activating the Ring for Nucleophilic Attack
Nucleophilic Aromatic Substitution (SNAr) provides a powerful method for C-N, C-O, and C-S bond formation on aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate known as the Meisenheimer complex.[5][6]
In this compound, the two fluorine atoms serve a dual purpose:
-
Activation: Their potent electron-withdrawing nature activates the aromatic ring, making it susceptible to attack by nucleophiles.
-
Leaving Group: Fluoride is an excellent leaving group in SNAr reactions, a property that accelerates the rate-limiting step of many SNAr processes.[7]
Attack will occur at the carbon atoms bearing the fluorine (C2 and C6). Due to the steric bulk of the adjacent methyl group at C3, nucleophilic attack is favored at the C2 position. The reaction generally proceeds under basic conditions with a strong nucleophile in a polar aprotic solvent like DMF or DMSO.[8][9]
Experimental Protocol: Amination via S_N_Ar
This protocol describes the displacement of a fluorine atom with an amine nucleophile, such as morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.
-
Reagent Addition: Add anhydrous DMF, this compound, and morpholine via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to obtain the desired 2-(morpholino)-6-fluoro-3-methylanisole.
Data Presentation: S_N_Ar Amination Outcome
| Product | Molecular Formula | Molecular Weight | Expected Yield | Key ¹⁹F NMR Signal (ppm) |
| 2-(Morpholino)-6-fluoro-3-methylanisole | C₁₂H₁₆FNO₂ | 225.26 | 60-75% | Approx. -115 to -120 |
Visualization: S_N_Ar Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Part 3: Advanced Construction via Metal-Catalyzed Cross-Coupling
Expertise & Rationale: Forging New Carbon-Carbon Bonds
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[10][11][12] While direct C-F bond activation for cross-coupling is an area of active research, a more established and reliable strategy involves first converting a C-H bond into a more reactive C-Halogen (Br or I) bond.
For this compound, the most acidic proton is at the C1 position, ortho to the directing methoxy group. This allows for a highly regioselective ortho-lithiation reaction using a strong base like n-butyllithium. The resulting aryllithium species can then be "quenched" with an iodine source (e.g., I₂) to install an iodine atom precisely at the C1 position. This iodinated intermediate is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13]
Experimental Protocol: Two-Step Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl derivative through a sequence of ortho-iodination followed by Suzuki-Miyaura coupling.
Step A: Regioselective Iodination
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate solution
Procedure:
-
Setup: In a flame-dried, multi-neck flask under argon, dissolve this compound in anhydrous THF.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-BuLi dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Quenching: In a separate flask, dissolve iodine in anhydrous THF. Add this iodine solution dropwise to the aryllithium species at -78°C.
-
Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate 1-iodo-2,6-difluoro-3-methylanisole.
Step B: Suzuki-Miyaura Cross-Coupling
Materials:
-
1-Iodo-2,6-difluoro-3-methylanisole (from Step A)
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (as solvent mixture)
Procedure:
-
Setup: To a Schlenk flask, add the iodinated starting material, the arylboronic acid, and cesium carbonate.
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio) and the palladium catalyst under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) and stir for 6-12 hours, monitoring by TLC.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl derivative.
Data Presentation: Cross-Coupling Product
| Product Example (using Phenylboronic acid) | Molecular Formula | Molecular Weight | Expected Yield |
| 1-Phenyl-2,6-difluoro-3-methylanisole | C₁₄H₁₂F₂O | 234.24 | 70-90% (from iodo-intermediate) |
Visualization: Cross-Coupling Workflow
Caption: Two-step synthesis via ortho-metalation and Suzuki coupling.
Conclusion
This compound presents a platform for diverse chemical transformations. By understanding the interplay of its substituents, chemists can selectively perform electrophilic substitutions, leverage the fluorine atoms as both activators and leaving groups in nucleophilic substitutions, and install reactive handles for sophisticated metal-catalyzed cross-coupling reactions. The protocols outlined in this guide serve as a foundation for researchers to explore and synthesize novel derivatives, paving the way for new discoveries in drug development and materials science.
References
-
ResearchGate. "A: Transition states for electrophilic aromatic substitution to form..." ResearchGate. Available at: [Link].
-
Pubmed Central (PMC), National Institutes of Health (NIH). "Concerted Nucleophilic Aromatic Substitutions." Available at: [Link].
-
Pubmed Central (PMC), National Institutes of Health (NIH). "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." Available at: [Link].
-
National Institutes of Health (NIH). "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." Available at: [Link].
-
Pubmed Central (PMC), National Institutes of Health (NIH). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Available at: [Link].
-
ResearchGate. "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." ResearchGate. Available at: [Link].
-
Semantic Scholar. "Metal-catalyzed cross-coupling reactions." Semantic Scholar. Available at: [Link].
-
PubMed, National Institutes of Health (NIH). "Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers." Available at: [Link].
-
MDPI. "Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions." MDPI. Available at: [Link].
-
MDPI. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." MDPI. Available at: [Link].
-
Pubmed Central (PMC), National Institutes of Health (NIH). "Concerted Nucleophilic Aromatic Substitution Reactions." Available at: [Link].
- Google Patents. "Process and intermediates for the preparation of 2,6-difluoroaniline." Google Patents.
-
MDPI. "Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions." MDPI. Available at: [Link].
-
ResearchGate. "Selected Metal-Mediated Cross-Coupling Reactions | Request PDF." ResearchGate. Available at: [Link].
-
Pubmed Central (PMC), National Institutes of Health (NIH). "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles." Available at: [Link].
-
AURA, Aberystwyth University. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Available at: [Link].
-
Willson Research Group, The University of Texas at Austin. "Electrophilic Aromatic Substitution." Available at: [Link].
-
ResearchGate. "(PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." ResearchGate. Available at: [Link].
-
ResearchGate. "(PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." ResearchGate. Available at: [Link].
-
ChemRxiv, Cambridge Open Engage. "Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates." Available at: [Link].
-
Pubmed Central (PMC), National Institutes of Health (NIH). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Available at: [Link].
-
IRIS . "Relative reactivity of methyl anisole isomers." Available at: [Link].
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Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Difluoro-3-methylanisole
Abstract
This document provides a comprehensive guide for the multi-step, scale-up synthesis of 2,6-Difluoro-3-methylanisole, a key building block in the development of advanced pharmaceutical and agrochemical agents. The synthetic strategy is designed for robustness, scalability, and control, proceeding from a readily available starting material, 3-methylaniline (m-toluidine). Each stage of the synthesis, including N-acetylation, regioselective dibromination, deprotection, halogen exchange (fluorination), diazotization/hydrolysis, and O-methylation, is detailed with in-depth protocols. The rationale behind the choice of reagents and reaction conditions is explained, with a strong emphasis on safety and practical considerations for large-scale production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound
Fluorinated aromatic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This compound, with its unique substitution pattern, offers a valuable scaffold for the synthesis of novel bioactive molecules. The ortho-difluoro substitution can induce a specific conformation and influence the pKa of adjacent functional groups, while the methyl and methoxy moieties provide additional points for molecular recognition and metabolic activity. The scalable and reliable synthesis of this compound is therefore a critical step in enabling the exploration of its full potential in medicinal chemistry.
Overview of the Synthetic Strategy
The synthetic route outlined below is a six-step process designed for scalability and control, starting from the commercially available 3-methylaniline. The overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Scientific Rationale
Step 1: N-Acetylation of 3-Methylaniline
Rationale: The initial protection of the amino group as an acetamide is a crucial step to control the regioselectivity of the subsequent electrophilic bromination. The bulky acetyl group directs the incoming bromine atoms to the ortho positions relative to the amino group, preventing the formation of other isomers. This is a standard and high-yielding reaction, well-suited for large-scale production.
Protocol:
-
To a stirred solution of 3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
The reaction is typically exothermic; maintain the temperature below 40°C with external cooling if necessary.
-
Stir the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, N-(3-methylphenyl)acetamide, can often be isolated by precipitation upon addition of water or a non-polar solvent like hexane.
-
Filter the solid product, wash with water, and dry under vacuum.
| Parameter | Value |
| Starting Material | 3-Methylaniline |
| Reagent | Acetic Anhydride |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Step 2: Regioselective Dibromination
Rationale: The bromination of the N-acetylated aniline is performed using N-bromosuccinimide (NBS) as the brominating agent. NBS is a solid, making it easier and safer to handle on a large scale compared to liquid bromine. The reaction is typically carried out in a polar aprotic solvent.
Protocol:
-
Dissolve N-(3-methylphenyl)acetamide (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction progress should be monitored by HPLC.
-
Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide, and then dry under vacuum to yield N-(2,6-dibromo-3-methylphenyl)acetamide.
| Parameter | Value |
| Starting Material | N-(3-methylphenyl)acetamide |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Step 3: Deprotection of the Acetyl Group
Rationale: The removal of the acetyl protecting group is achieved by acid-catalyzed hydrolysis. This step regenerates the primary amine, yielding 2,6-dibromo-3-methylaniline, which is the precursor for the subsequent fluorination step.
Protocol:
-
Suspend N-(2,6-dibromo-3-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (approximately 80-90°C) for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then neutralize with a base, such as aqueous sodium hydroxide, to a pH of 8-9.
-
The product, 2,6-dibromo-3-methylaniline, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry under vacuum.
| Parameter | Value |
| Starting Material | N-(2,6-dibromo-3-methylphenyl)acetamide |
| Reagents | Hydrochloric Acid, Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | >90% |
Step 4: Halogen Exchange (Fluorination)
Rationale: The conversion of the dibromo compound to the difluoro analogue is achieved via a nucleophilic aromatic substitution known as the Halex reaction.[1] This reaction typically requires a fluoride salt, a high-boiling polar aprotic solvent, and often elevated temperatures. An alternative approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[2][3][4] While the Balz-Schiemann reaction can be effective, the Halex process is often preferred for large-scale synthesis due to the avoidance of isolating potentially explosive diazonium salts.
Protocol (Halex Reaction):
-
In a high-pressure reactor, charge 2,6-dibromo-3-methylaniline (1.0 eq), spray-dried potassium fluoride (KF, 2.5-3.0 eq), and a high-boiling solvent such as sulfolane or dimethyl sulfoxide (DMSO).
-
Heat the mixture to 180-220°C with vigorous stirring. The progress of the reaction should be monitored by GC or HPLC.
-
After 12-24 hours, or upon completion, cool the reaction mixture.
-
The product, 2,6-difluoro-3-methylaniline, can be isolated by distillation under reduced pressure or by extraction after dilution with water.
-
Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 2,6-Dibromo-3-methylaniline |
| Reagents | Potassium Fluoride (KF) |
| Solvent | Sulfolane |
| Temperature | 180-220°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Step 5: Diazotization and Hydrolysis
Rationale: This two-part step converts the amino group of 2,6-difluoro-3-methylaniline into a hydroxyl group. The aniline is first converted to a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt is then carefully heated in an aqueous solution to hydrolyze it to the corresponding phenol.
Safety Precaution: Diazonium salts can be explosive when isolated and dry.[5][6][7][8][9] Therefore, this reaction should always be carried out in solution, and the temperature must be strictly controlled. It is crucial to have a reliable cooling system and to add the sodium nitrite solution slowly to manage the exotherm.
Protocol:
-
Dissolve 2,6-difluoro-3-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, cooled to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 30-60 minutes.
-
To effect hydrolysis, slowly add the cold diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (e.g., 20-30% H₂SO₄) at 100-120°C. Nitrogen gas will be evolved.
-
After the addition is complete, heat the mixture for an additional 30-60 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product, 2,6-difluoro-3-methylphenol, with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
| Parameter | Value |
| Starting Material | 2,6-Difluoro-3-methylaniline |
| Reagents | Sodium Nitrite (NaNO₂), Sulfuric Acid |
| Temperature | 0-5°C (Diazotization), 100-120°C (Hydrolysis) |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
Step 6: O-Methylation
Rationale: The final step is the methylation of the phenolic hydroxyl group to form the desired anisole. This is a classic Williamson ether synthesis, typically carried out using a methylating agent in the presence of a base. Dimethyl sulfate is a cost-effective methylating agent for large-scale synthesis, but it is highly toxic and must be handled with extreme care.[10]
Protocol:
-
Dissolve 2,6-difluoro-3-methylphenol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like acetone or DMF.
-
Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) for 2-4 hours, monitoring the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the final product, this compound, by vacuum distillation.
| Parameter | Value |
| Starting Material | 2,6-Difluoro-3-methylphenol |
| Reagents | Dimethyl Sulfate, Potassium Carbonate |
| Solvent | Acetone |
| Temperature | 50-60°C |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing the final product purity.
Scale-Up Considerations and Safety
-
Thermal Management: Several steps in this synthesis are exothermic. Adequate cooling capacity is essential for large-scale reactors to maintain temperature control, especially during the N-acetylation and diazotization steps.
-
Handling of Hazardous Reagents: Acetic anhydride, NBS, dimethyl sulfate, and strong acids and bases require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Diazonium Salt Stability: The diazotization step is the most hazardous. On a large scale, it is crucial to avoid the isolation of the diazonium salt and to ensure that the temperature is strictly controlled.[5][6][7][8][9] Continuous flow reactors can offer a safer alternative for this transformation at an industrial scale.
-
Waste Management: The synthesis generates various waste streams, including aqueous acidic and basic solutions, and organic solvents. Proper waste disposal procedures must be followed in accordance with local regulations.
-
Purification: While laboratory-scale purification may involve chromatography, for industrial-scale production, distillation and recrystallization are the preferred methods for isolating and purifying the intermediates and the final product.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, particularly for the diazotization step, this valuable building block can be produced efficiently and safely for applications in the pharmaceutical and agrochemical industries.
References
Sources
- 1. halogen exchange reaction: Topics by Science.gov [science.gov]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: 2,6-Difluoro-3-methylanisole as a High-Sensitivity 19F NMR Probe for Fragment-Based Ligand Discovery in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorine in Probing Protein Interactions
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern therapeutics, focusing on identifying low-molecular-weight ligands ("fragments") that bind weakly but efficiently to protein targets. These initial hits then serve as starting points for the development of more potent and selective drug candidates. A key challenge in FBDD is the detection and characterization of these low-affinity interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in FBDD due to its ability to detect weak binding events without the need for protein modification or crystallization. Among NMR-active nuclei, the fluorine-19 (19F) nucleus offers unparalleled advantages for screening applications.[1][2][3] With a natural abundance of 100% and a high gyromagnetic ratio, 19F provides exceptional sensitivity.[4] Crucially, fluorine is virtually absent in biological systems, resulting in a background-free spectrum where any observed signal can be directly attributed to the fluorinated probe.[3][4]
This application note details the use of 2,6-Difluoro-3-methylanisole , a small, fluorinated aromatic compound, as a prototypical fragment for ligand-observed 19F NMR screening campaigns. Its simple structure, low molecular weight, and two fluorine atoms make it an ideal candidate for exploring the binding pockets of protein targets and serve as an exemplar for establishing a robust FBDD workflow. We will provide the scientific rationale, detailed experimental protocols, and data analysis guidelines for its application in proteomics and drug discovery research.
Principle of the Method: Ligand-Observed 19F NMR
The core of this application lies in the exquisite sensitivity of the 19F NMR signal to its local chemical environment.[1][4] When a small, fluorinated molecule like this compound is in solution, its fluorine atoms produce a sharp, characteristic signal in the 19F NMR spectrum. Upon binding to a large protein molecule, several changes can occur to this signal:
-
Chemical Shift Perturbation (CSP): The electronic environment within the protein's binding pocket is drastically different from that of the bulk solvent. This change in environment causes a shift in the resonance frequency (chemical shift) of the fluorine nucleus. The magnitude of this shift is indicative of a binding event.
-
Line Broadening: When the small fragment binds to the much larger protein, the resulting complex tumbles more slowly in solution. This slower tumbling leads to more efficient relaxation of the 19F nucleus, which manifests as a broadening of the NMR signal.
-
Changes in Relaxation Parameters: Quantitative analysis of relaxation times (T1 and T2) can also provide detailed information about the binding event.
By monitoring these changes in the 19F spectrum of this compound upon the addition of a protein target, researchers can rapidly and reliably identify binding events, determine binding affinities (Kd), and even gain insights into the stoichiometry of the interaction.[2][5]
Logical Workflow for 19F NMR Fragment Screening
Caption: Workflow for fragment screening using this compound and 19F NMR.
Detailed Experimental Protocols
PART A: Materials and Reagent Preparation
1. Protein Target Preparation:
-
Rationale: The purity and stability of the protein target are paramount for obtaining high-quality, reproducible NMR data. Aggregates or contaminants can lead to non-specific binding and spectral artifacts.
-
Protocol:
-
Express and purify the protein of interest using standard chromatographic techniques.
-
Assess purity to >95% via SDS-PAGE and size-exclusion chromatography (SEC).
-
Confirm the folded state and stability of the protein using techniques like circular dichroism (CD) or thermal shift assay.
-
Dialyze the protein extensively into the final NMR buffer and concentrate to the desired stock concentration (typically 1-2 mM). Flash-freeze in aliquots for storage at -80°C.
-
2. This compound Stock Preparation:
-
Rationale: A high-concentration, deuterated stock solution is necessary to minimize the final volume added to the NMR sample and to avoid strong proton signals from the solvent that could interfere with instrument shimming.
-
Protocol:
-
Accurately weigh ~1.6 mg of this compound (MW: 158.15 g/mol ).
-
Dissolve in 100 µL of deuterated dimethyl sulfoxide (DMSO-d6) to create a 100 mM stock solution.
-
Store at -20°C, protected from light and moisture.
-
3. NMR Buffer Preparation:
-
Rationale: The buffer must maintain protein stability and solubility while being compatible with NMR spectroscopy. D2O is required for the instrument's lock system. A 19F reference standard is essential for accurate chemical shift referencing.
-
Recommended Buffer Composition:
| Component | Final Concentration | Purpose |
| Phosphate Buffer | 50 mM, pH 7.4 | Buffering agent |
| NaCl | 150 mM | Ionic strength, solubility |
| D2O | 10% (v/v) | NMR field lock |
| 4-Fluoro-DL-phenylalanine | 50 µM | 19F Chemical Shift Reference |
| (Optional) DTT/TCEP | 1 mM | Reducing agent (for proteins with cysteines) |
PART B: 19F NMR Primary Screening Protocol
1. Sample Preparation:
-
Thaw an aliquot of the protein stock solution on ice. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet any aggregates.
-
Reference Sample (Fragment Only): In a clean NMR tube, add NMR buffer to a final volume of 200 µL. Add 0.4 µL of the 100 mM fragment stock to achieve a final concentration of 200 µM.
-
Test Sample (Fragment + Protein): In a separate NMR tube, prepare a 200 µL solution containing the protein target at a final concentration of 20 µM in NMR buffer. Add 0.4 µL of the 100 mM fragment stock for a final fragment concentration of 200 µM (maintaining a 10:1 fragment-to-protein ratio).
2. NMR Data Acquisition:
-
Rationale: A simple 1D 19F experiment is sufficient for primary screening. Parameters are chosen to ensure adequate signal-to-noise in a reasonable timeframe.
-
Typical Spectrometer Parameters (500 MHz):
-
Experiment: 1D 19F single-pulse experiment.
-
Temperature: 298 K (25°C).
-
Scans: 128-512 (depending on protein concentration and spectrometer sensitivity).
-
Relaxation Delay (d1): 1.5 seconds.
-
Acquisition Time: ~0.5 seconds.
-
Total Experiment Time: ~5-15 minutes per sample.
-
3. Hit Identification:
-
Process both the reference and test spectra using identical parameters (e.g., exponential line broadening of 5-10 Hz).
-
Reference the spectra using the 4-Fluoro-DL-phenylalanine signal.
-
Overlay the spectra. A "hit" is identified by a discernible change in the 19F signal of this compound in the test sample compared to the reference. This can be:
-
A chemical shift perturbation (Δδ) of >0.05 ppm.
-
Significant line broadening (e.g., >2-fold increase in linewidth).
-
Visualizing the Binding Event
Caption: Ligand-observed 19F NMR principle for hit detection.
PART C: Hit Validation and Affinity (Kd) Determination
1. Sample Preparation for Titration:
-
Rationale: To determine the dissociation constant (Kd), the concentration of the 19F-labeled fragment is held constant while the concentration of the protein is varied. This allows for the observation of a dose-dependent effect on the 19F signal.
-
Protocol:
-
Prepare a series of NMR samples (e.g., 8-12 tubes).
-
In each tube, add this compound to a constant final concentration (e.g., 50 µM).
-
Add the protein target at increasing concentrations, from 0 µM up to a concentration at least 5-10 times the expected Kd (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Ensure the final volume and buffer composition are identical across all samples.
-
2. Data Acquisition and Analysis:
-
Acquire a 1D 19F NMR spectrum for each sample in the titration series.
-
Measure the chemical shift of the this compound signal in each spectrum.
-
Calculate the chemical shift perturbation (Δδ) for each point relative to the sample with 0 µM protein.
-
Plot Δδ as a function of the total protein concentration.
-
Fit the resulting binding isotherm to the one-site binding equation to extract the Kd:
Δδ = Δδmax * ( [P]total + [L]total + Kd - sqrt( ( [P]total + [L]total + Kd )2 - 4 * [P]total * [L]total ) ) / ( 2 * [L]total )
Where:
-
Δδ is the observed chemical shift change.
-
Δδmax is the maximum shift at saturation.
-
[P]total is the total protein concentration.
-
[L]total is the total ligand (fragment) concentration.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No 19F signal observed | Spectrometer not tuned to 19F; Incorrect probe used. | Ensure the spectrometer is equipped with a 19F-capable probe and is properly tuned. |
| Fragment signal disappears in presence of protein | Very tight binding (slow exchange) or intermediate exchange causing extreme line broadening. | Lower the protein concentration or acquire the spectrum at a higher temperature to increase the exchange rate. |
| Precipitation in NMR tube | Protein instability at high concentration or in the presence of DMSO. | Check protein solubility limits. Ensure final DMSO concentration is low (<2%). Add stabilizing osmolytes (e.g., glycerol) if necessary. |
| Poor spectral resolution/lineshape | Poor instrument shimming; Protein aggregation. | Re-shim the instrument. Centrifuge the protein sample immediately before analysis. |
Conclusion
This compound serves as an excellent starting point and model compound for establishing a fragment screening platform using ligand-observed 19F NMR. The methodology presented here is robust, sensitive, and provides rich, quantitative data on fragment binding. By leveraging the unique properties of the fluorine nucleus, researchers can efficiently screen compound libraries, identify novel binding scaffolds, and accelerate the early stages of drug discovery. This approach is broadly applicable across a wide range of protein targets in proteomics research.
References
-
Mishra, A., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Available at: [Link]
-
Danielson, M. L., et al. (2015). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews. Available at: [Link]
-
Pomerantz, W. C. K. (2014). Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. Available at: [Link]
-
Danielson, M. L., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]
-
Costantino, A., et al. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. UW-Madison NMR Facility. Available at: [Link]
-
Ye, Y., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules. Available at: [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Analysis of fluorinated proteins by mass spectrometry. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Tiered Approach to Biological Activity Screening of 2,6-Difluoro-3-methylanisole Analogs
Introduction: The Therapeutic Potential of Substituted Anisoles
The anisole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The strategic placement of substituents on the phenyl ring can dramatically influence the molecule's steric and electronic properties, leading to a wide range of biological activities. In particular, halogenated and alkylated anisoles have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The parent compound, 2,6-Difluoro-3-methylanisole, combines the strong electron-withdrawing effects of two fluorine atoms with the lipophilic character of a methyl group, creating a unique chemical entity with potential for novel biological interactions. This application note outlines a comprehensive, tiered strategy for the initial biological activity screening of a library of this compound analogs. The goal is to efficiently identify and characterize promising lead compounds for further drug development.
Guiding Principles of the Screening Cascade
A tiered or cascaded screening approach is a cost-effective and efficient method for evaluating a library of novel compounds.[4] This strategy begins with a broad, high-throughput primary assay to identify "hits" with general activity. These initial hits are then subjected to a series of more specific and mechanistically informative secondary and tertiary assays to confirm their activity, elucidate their mode of action, and assess their selectivity.
Our proposed screening cascade for this compound analogs is designed to first assess general cytotoxicity, followed by investigations into potential anti-inflammatory and kinase inhibitory activities. This approach is based on the known pharmacological profiles of structurally related substituted aromatic compounds.[1][5][6]
Visualizing the Screening Workflow
The following diagram illustrates the proposed tiered screening cascade for the this compound analog library.
Caption: Tiered screening cascade for this compound analogs.
PART 1: Primary Screening - Cytotoxicity Assessment
The initial step in our screening cascade is to evaluate the general cytotoxicity of the this compound analogs against a panel of human cancer cell lines. This provides a broad measure of biological activity and helps to prioritize compounds for further investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8]
Protocol 1: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.
| Compound ID | Analog Structure | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| DFMA-001 | (Parent Compound) | > 50 | > 50 | > 50 |
| DFMA-002 | 4-Nitro substitution | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| DFMA-003 | 4-Amino substitution | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| DFMA-004 | 5-Bromo substitution | 12.3 ± 1.1 | 19.8 ± 2.3 | 14.7 ± 1.3 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Table 1: Hypothetical cytotoxicity data for a selection of this compound analogs.
PART 2: Secondary Screening - Mechanistic Elucidation
Compounds that exhibit significant cytotoxicity (e.g., IC50 < 20 µM) in the primary screen will be advanced to secondary assays to investigate their potential mechanisms of action. Based on the common activities of substituted aromatic compounds, we will focus on anti-inflammatory and kinase inhibitory properties.
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[9][10] Therefore, we will use an NF-κB reporter assay to screen for anti-inflammatory activity.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Test compounds
-
Positive control (e.g., Bay 11-7082, an IKK inhibitor)
Procedure:
-
Cell Seeding:
-
Seed HEK293-NF-κB-luciferase cells into white, opaque 96-well plates at a density of 20,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Pre-treatment:
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours prior to stimulation.
-
-
Stimulation:
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL. Include an unstimulated control.
-
Incubate for 6-8 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the TNF-α stimulated control.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration.
-
Determine the IC50 value for each active compound.
| Compound ID | NF-κB Inhibition IC50 (µM) |
| DFMA-003 | 2.5 ± 0.3 |
| DFMA-007 | 8.9 ± 1.1 |
| Bay 11-7082 | 0.5 ± 0.05 |
Table 2: Hypothetical anti-inflammatory activity data for selected "hit" compounds.
Kinase Inhibition Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[11] Therefore, screening for kinase inhibitory activity is a logical next step.
Many cytotoxic and anti-inflammatory compounds exert their effects by inhibiting key kinases in signaling pathways such as the MAPK and PI3K/Akt pathways, which are downstream of growth factor receptors like EGFR.[12][13][14][15]
Caption: Simplified overview of the MAPK and PI3K/Akt signaling pathways.
Principle: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the kinase activity.[11]
Materials:
-
A panel of purified protein kinases (e.g., EGFR, MEK1, Akt1, CDK2)
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds
-
Positive control (e.g., Staurosporine)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 values for each compound against each kinase in the panel.
| Compound ID | EGFR IC50 (µM) | MEK1 IC50 (µM) | Akt1 IC50 (µM) | CDK2 IC50 (µM) |
| DFMA-003 | 1.2 ± 0.2 | > 50 | 15.8 ± 1.9 | 25.4 ± 3.1 |
| DFMA-008 | > 50 | 5.6 ± 0.7 | > 50 | 10.2 ± 1.3 |
| Staurosporine | 0.005 ± 0.001 | 0.020 ± 0.003 | 0.010 ± 0.002 | 0.008 ± 0.001 |
Table 3: Hypothetical kinase inhibition profile for selected "hit" compounds.
PART 3: Tertiary Screening and Lead Optimization
Promising candidates from the secondary screens will be subjected to more in-depth studies to confirm their mechanism of action, explore their structure-activity relationships (SAR), and assess their selectivity and potential for off-target effects. These studies are beyond the scope of this initial screening guide but would include assays such as Western blotting to confirm the inhibition of protein phosphorylation in cell-based models, and further profiling against a larger panel of kinases.
Safety Precautions
Researchers should handle all chemical compounds with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[16][17] All manipulations of the compounds should be performed in a well-ventilated chemical fume hood.[18] Consult the Safety Data Sheet (SDS) for each specific analog for detailed handling and disposal information.
Conclusion
This application note provides a robust and logical framework for the initial biological activity screening of this compound analogs. By employing a tiered approach, researchers can efficiently identify and prioritize compounds with promising cytotoxic, anti-inflammatory, and kinase inhibitory activities. The detailed protocols and mechanistic insights provided herein will guide the user in generating high-quality, reproducible data, ultimately accelerating the discovery of novel therapeutic agents.
References
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ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
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ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]
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PubMed. (2020). Krüppel-like factor 3 (KLF3) suppresses NF-κB-driven inflammation in mice. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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PubMed. (2020). 3,3-Difluoro-3,4,5,6-tetrahydropyridin-2-amines: Potent and permeable BACE-1 inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
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MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link]
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National Institutes of Health. (2011). Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Retrieved from [Link]
-
MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. Retrieved from [Link]
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
PubMed. (2011). Established and novel NF-κB inhibitors lead to downregulation of TLR3 and the proliferation and cytokine secretion in HNSCC. Retrieved from [Link]
-
National Institutes of Health. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Retrieved from [Link]
-
Research and Reviews. (2016). Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Retrieved from [Link]
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Application Notes and Protocols for 2,6-Difluoro-3-methylanisole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylanisole, a versatile fluorinated aromatic building block, and its potential applications in the field of material science. By leveraging its unique electronic and steric properties, this compound serves as a valuable precursor for the synthesis of advanced materials with tailored characteristics. These materials include high-performance polymers and potentially liquid crystals. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers and developers in advanced materials.
Introduction: The Strategic Role of Fluorination in Advanced Materials
The introduction of fluorine atoms into organic molecules is a powerful strategy for fine-tuning the physicochemical properties of materials. The high electronegativity and low polarizability of fluorine can significantly influence intermolecular interactions, thermal stability, and electronic properties. In the realm of material science, fluorinated aromatic compounds are instrumental in the development of:
-
High-Performance Polymers: Fluorinated polymers often exhibit superior thermal and chemical resistance, low dielectric constants, and reduced water absorption, making them ideal for applications in microelectronics and aerospace.
-
Liquid Crystals: The incorporation of fluorine can modulate the dielectric anisotropy and viscosity of liquid crystals, which are critical parameters for their use in display technologies.[1][2][3]
-
Organic Electronics: The electron-withdrawing nature of fluorine can be used to tune the energy levels of organic semiconductors, impacting their charge transport properties in devices like Organic Light-Emitting Diodes (OLEDs).
This compound, with its distinct substitution pattern, offers a unique combination of a nucleophilically activatable difluorinated ring, a methoxy directing group, and a methyl steric controller. This combination makes it a promising candidate for the synthesis of novel materials with precisely engineered properties.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective application. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 261763-33-1 | [4][5] |
| Molecular Formula | C₈H₈F₂O | [4][5] |
| Molecular Weight | 158.15 g/mol | [4][5] |
| Appearance | Colorless liquid | [5] |
| Purity | >98% (typical) | [5] |
Note: Experimental spectroscopic data for this compound is not widely available in public literature. The following predicted data is based on the analysis of structurally similar compounds, such as 2,6-difluorotoluene.[6]
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to H-F and H-H coupling. The methoxy and methyl groups will appear as singlets, likely in the regions of 3.8-4.0 ppm and 2.1-2.3 ppm, respectively. |
| ¹³C NMR | Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The aromatic region will show multiple signals with smaller C-F couplings. |
| ¹⁹F NMR | A single resonance is expected, as the two fluorine atoms are chemically equivalent. |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z = 158. |
Application in the Synthesis of Fluorinated Poly(arylene ether)s
One of the most promising applications of this compound is as a monomer in the synthesis of fluorinated poly(arylene ether)s (PAEs). These polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for use as high-performance insulators and dielectrics in microelectronics.[7][8][9]
The synthesis of PAEs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atoms on an activated aromatic ring are displaced by a bisphenoxide nucleophile. The electron-withdrawing nature of the fluorine atoms in this compound, coupled with the activating effect of the aromatic ring, facilitates this reaction.
General Principles of Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution
The polymerization reaction involves the step-growth condensation of a difluoro-monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The base deprotonates the bisphenol to form the more nucleophilic bisphenoxide, which then attacks the electron-deficient carbon atoms bearing the fluorine substituents on the anisole monomer.
Workflow for Poly(arylene ether) Synthesis:
Caption: General workflow for the synthesis of fluorinated poly(arylene ether)s.
Protocol for the Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
This protocol provides a representative procedure for the laboratory-scale synthesis of a fluorinated poly(arylene ether).
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
To the three-necked flask, add this compound (1 equivalent), Bisphenol A (1 equivalent), and a 10-20% molar excess of K₂CO₃.
-
Add DMAc and toluene (typically a 2:1 to 4:1 v/v ratio of DMAc to toluene). The total solvent volume should be sufficient to achieve a solids concentration of 15-25% (w/v).
-
Flush the apparatus with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Heat the mixture to reflux (around 140-150°C) with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this azeotropic drying for 2-4 hours to ensure the removal of all water.
-
After the removal of water, slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polymerization.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 6-12 hours.
-
Cool the viscous solution to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Self-Validation:
-
The formation of a high molecular weight polymer will be evident from the significant increase in the viscosity of the reaction mixture.
-
The final product should be a solid, fibrous material.
-
Characterization by techniques such as Gel Permeation Chromatography (GPC) should confirm a high molecular weight and a typical polydispersity index for step-growth polymerization.
-
¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the polymer repeat unit.
Potential Application in the Synthesis of Liquid Crystals
The unique substitution pattern of this compound also suggests its potential as a building block for novel liquid crystals. The lateral fluorine atoms can induce a significant dipole moment perpendicular to the long axis of the molecule, which is a key feature for liquid crystals with negative dielectric anisotropy, a requirement for certain display modes.[1] The methyl group can influence the steric interactions between molecules, affecting the mesophase behavior and clearing point.
While specific examples of liquid crystals derived from this compound are not readily found in the literature, a plausible synthetic route would involve functionalization of the anisole ring, for example, through demethylation to the corresponding phenol, followed by etherification or esterification to introduce a mesogenic core and a flexible tail.
Conceptual Synthetic Pathway for a Liquid Crystal Precursor:
Caption: A conceptual pathway for synthesizing a liquid crystal from this compound.
Conclusion
This compound is a promising building block for the synthesis of advanced materials. Its difluorinated aromatic ring is amenable to nucleophilic aromatic substitution, making it a valuable monomer for the production of high-performance fluorinated poly(arylene ether)s. Furthermore, its unique substitution pattern suggests potential for the development of novel liquid crystals with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile fluorinated intermediate in their material science endeavors.
References
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Journal of Fluorine Chemistry.
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. 2021.
-
Design and synthesis of a new family of fluorinated liquid crystals. Chemistry. 2013.
-
Fluorine in Liquid Crystal Design for Display Applications. Journal of Fluorine Chemistry. 2015.
- Application Notes and Protocols: The Role of Fluorinated Building Blocks in the Preparation of Liquid Crystals. BenchChem. 2025.
- Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health. 2025.
- Spectral Data Analysis of 2-Methylanisole-d3: A Technical Overview. BenchChem.
-
This compound | CAS 261763-33-1. Santa Cruz Biotechnology.
- Synthesis of Terphenyls.
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI.
- Poly(Arylene ether sulfone)s with different positions of pyridyl groups: Synthesis of the basic diphenyl sulfone dihalide monomers in lithiation and the optimal polymerization in condensation.
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. 2026.
- Spectroscopic Profile of 2,6-Difluorotoluene: A Technical Guide. BenchChem. 2025.
-
This compound | CAS 261763-33-1. Apollo Scientific.
-
A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents.
-
Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents.
- Process for making 2,6-difluoro pyridine.
- Process for the preparation of 2,6-difluoroaniline.
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health.
-
2,6-Difluoroaniline. NIST WebBook.
- Synthesis process of 3, 5-difluorophenol.
- Synthesis of compounds useful in the manufacture of ketorolac.
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
-
(2E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. ResearchGate. 2012.
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reaction Optimization for 2,6-Difluoro-3-methylanisole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,6-difluoro-3-methylanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging building block. Given its unique electronic and steric properties, reactions with this substrate often require careful optimization. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common synthetic challenges and maximize your reaction success.
Overview of this compound
This compound (CAS 261763-33-1) is a substituted aromatic compound featuring a complex interplay of electronic and steric effects.[1][2] The potent activating and directing nature of the methoxy group is significantly modulated by the two ortho-fluorine atoms and the adjacent C3-methyl group. Understanding these interactions is paramount for predicting reactivity and achieving desired outcomes.
-
Methoxy Group (-OCH₃): A strong electron-donating group and a powerful director for ortho-metalation (DoM).[3]
-
Fluorine Atoms (-F): Highly electronegative atoms that are inductively electron-withdrawing but mesomerically electron-donating. They are poor leaving groups in nucleophilic aromatic substitution (SNAr) on electron-rich rings but significantly increase the acidity of adjacent aromatic protons.[4]
-
Methyl Group (-CH₃): A weak electron-donating group that contributes to the steric hindrance on the ring.
This guide is structured around the most common transformations performed with this substrate: Directed Metalation, Electrophilic Aromatic Substitution, and O-Demethylation.
Section 1: Directed ortho-Metalation (DoM) and Lithiation Strategies
The methoxy group is one of the most effective directed metalation groups (DMGs).[3] However, in this substrate, the ortho positions (C2, C6) are blocked by fluorine atoms. This prevents classical DoM and forces deprotonation at other sites, leading to questions of regioselectivity.
FAQ 1.1: I want to perform a lithiation on this compound. Which position will be deprotonated?
Answer: Deprotonation will not occur at the positions ortho to the methoxy group (C2/C6). Instead, the reaction is a competition between deprotonation at the C4 and C5 positions. The most likely site of deprotonation is C4 .
Causality: The acidity of the aromatic protons is influenced by the cumulative electronic effects of the substituents.
-
Methoxy Group: As a DMG, it directs lithiation to adjacent positions, but this is sterically and electronically unfeasible here.[3][5]
-
Fluorine Atoms: The strong inductive effect of the two fluorine atoms significantly increases the acidity of all remaining ring protons (C4-H and C5-H).
-
Regioselectivity Driver: The C4 proton is para to the strongly activating methoxy group and ortho to the C3-methyl group. The C5 proton is meta to the methoxy group. The coordination of the organolithium reagent to the methoxy group's oxygen atom positions the base closer to the C4 and C5 protons. While steric hindrance from the C3-methyl group is a factor, the electronic activation from the methoxy group typically favors deprotonation at the C4 position. However, this outcome is highly dependent on the reaction conditions.[6][7]
Troubleshooting Guide 1.2: My lithiation reaction is giving low yield or a mixture of regioisomers. What are the common causes and solutions?
Low yields and poor regioselectivity in lithiation reactions of this substrate are common issues. They typically stem from an imbalance between reaction kinetics, thermodynamics, and reagent choice.
Logical Flow for Troubleshooting Lithiation
Caption: Troubleshooting workflow for lithiation reactions.
Table 1: Optimizing Lithiation Conditions
| Parameter | Issue | Recommended Action | Rationale |
| Organolithium Base | Incomplete deprotonation or wrong isomer. | Switch from n-BuLi to sec-BuLi or tert-BuLi. | s-BuLi and t-BuLi are more basic and can overcome higher activation barriers.[8] Steric bulk can also influence which proton is abstracted. |
| Additive | Sluggish reaction, low conversion. | Add 1.1-1.2 equivalents of TMEDA (N,N,N',N'-tetramethylethylenediamine). | TMEDA chelates the lithium cation, breaking up the oligomeric structure of the alkyllithium reagent and increasing its kinetic basicity.[6] |
| Temperature | Decomposition or side reactions. | Maintain a strict temperature of -78 °C during base addition and lithiation. | The aryllithium intermediate can be unstable at higher temperatures, potentially leading to side reactions or decomposition. |
| Solvent | Poor solubility or reactivity. | Use THF or Et₂O. Avoid non-coordinating solvents like hexanes alone. | Coordinating solvents are essential to solvate the lithium species and facilitate the reaction. |
| Electrophile | Low yield after quenching. | Use a highly reactive electrophile (e.g., I₂, DMF, Me₃SiCl). | The generated aryllithium is sterically hindered and may not react efficiently with bulky or unreactive electrophiles. |
Experimental Protocol 1.1: Optimized Lithiation and Quench with Iodine
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Additive Addition: Add TMEDA (1.2 eq) via syringe and stir for 5 minutes.
-
Lithiation: Slowly add sec-BuLi (1.1 eq, typically ~1.4 M in cyclohexane) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color.
-
Quenching: Prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
Work-up: After stirring for 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2,6-difluoro-4-iodo-3-methylanisole.
Section 2: Electrophilic Aromatic Substitution (EAS)
The combination of a powerful activating group (-OCH₃) and two deactivating groups (-F) makes the regioselectivity of EAS reactions non-obvious.
FAQ 2.1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
Answer: The major product will result from substitution at the C4 position .
Causality: The directing effects of the substituents must be considered in concert.
-
-OCH₃ group: Strongly activating and ortho, para-directing. The ortho positions are blocked, so it strongly directs to C4.
-
-F atoms: Weakly deactivating and ortho, para-directing. They direct incoming electrophiles away from themselves.
-
-CH₃ group: Weakly activating and ortho, para-directing. It directs to C2 (blocked), C4, and C6 (blocked).
The powerful para-directing effect of the methoxy group is the dominant factor, overwhelming the other weaker effects and directing the electrophile to the C4 position.
Diagram of Substituent Directing Effects
Caption: Summary of directing effects for EAS.
Troubleshooting Guide 2.2: My EAS reaction is sluggish, or I observe demethylation.
These issues arise from either insufficient activation for the reaction to proceed under mild conditions or conditions that are too harsh, causing cleavage of the methyl ether.
Table 2: Optimizing Electrophilic Aromatic Substitution Conditions
| Reaction | Issue | Recommended Reagent/Condition | Rationale |
| Bromination | Low conversion. | Use NBS in DMF or Acetonitrile. | Provides a milder source of electrophilic bromine compared to Br₂/FeBr₃, preventing side reactions. |
| Nitration | Demethylation, low yield. | Use a milder nitrating agent like acetyl nitrate (AcONO₂) or HNO₃ in acetic anhydride at 0 °C. | Standard HNO₃/H₂SO₄ is often too harsh for activated anisoles, leading to oxidation or demethylation.[9] |
| Friedel-Crafts Acylation | No reaction. | Use a strong Lewis acid like AlCl₃ with an acyl chloride. | The ring, despite the methoxy group, is deactivated by the two fluorines, requiring forcing conditions. A milder Lewis acid may not be sufficient.[10] |
| Friedel-Crafts Alkylation | Polyalkylation, rearrangement. | Acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen) is preferred. | Direct alkylation is difficult to control on activated rings. |
Experimental Protocol 2.1: Regioselective Bromination
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization to yield pure 4-bromo-2,6-difluoro-3-methylanisole.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
FAQ 3.1: Is it possible to displace one of the fluorine atoms via SNAr?
Answer: It is extremely difficult under standard SNAr conditions and is generally not a recommended synthetic route.
Causality: SNAr reactions proceed via a negatively charged intermediate (a Meisenheimer complex).[11] The stability of this intermediate is crucial for the reaction to proceed.
-
Ring Electronics: SNAr requires electron-withdrawing groups (like -NO₂, -CN) to stabilize the negative charge. This substrate contains electron-donating groups (-OCH₃, -CH₃), which destabilize the Meisenheimer complex and dramatically increase the activation energy of the reaction.[12][13]
-
Leaving Group: While fluoride can be a leaving group, its displacement from an electron-rich ring is kinetically very slow.[14]
Achieving this transformation would likely require transition-metal-catalyzed cross-coupling approaches (e.g., Buchwald-Hartwig amination) rather than a classical SNAr pathway.
Section 4: O-Demethylation
Cleavage of the aryl methyl ether to the corresponding phenol is a common and important transformation.
FAQ 4.1: What are the recommended methods for demethylating this compound?
Answer: The most reliable and high-yielding method is using a strong Lewis acid like boron tribromide (BBr₃) at low temperatures. Alternative methods using strong protic acids like HBr are also viable but may require harsher conditions.
Table 3: Comparison of Common Demethylating Agents
| Reagent | Typical Conditions | Pros | Cons |
| BBr₃ | CH₂Cl₂, -78 °C to RT | High efficiency, clean conversion, works at low temperatures.[15] | Highly toxic, moisture-sensitive, requires stoichiometric amounts. |
| HBr | Acetic acid, reflux | Cheaper than BBr₃. | Requires high temperatures, can be corrosive, potential for side reactions. |
| HCl / H₂O | High temperature, sealed vessel | "Green" and inexpensive reagents.[16] | Requires very high temperatures and pressure; may not be suitable for complex molecules. |
| Thiolates (e.g., L-Selectride®) | Refluxing THF | Can be selective in some cases. | Often requires high temperatures and long reaction times; strong nucleophile can cause other reactions. |
Troubleshooting Guide 4.2: My demethylation reaction is incomplete or leads to decomposition.
Incomplete Reaction: This is the most common issue, often due to insufficient reagent or deactivation of the reagent by atmospheric moisture.
-
Solution: Use a slight excess of BBr₃ (1.2-1.5 eq). Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen).
Decomposition: If the reaction is run at too high a temperature or for too long, the resulting phenol product or the starting material can decompose.
-
Solution: Perform the BBr₃ addition at -78 °C and allow the reaction to warm slowly to room temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Experimental Protocol 4.1: Clean Demethylation with BBr₃
-
Preparation: In a flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78 °C. Slowly add BBr₃ (1.2 eq, either neat or as a 1.0 M solution in DCM) dropwise.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC.
-
Quenching: Carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of water, followed by methanol, to decompose the excess BBr₃ and boron complexes.
-
Work-up: Dilute the mixture with water and DCM. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 2,6-difluoro-3-methylphenol can be purified by column chromatography.
References
- H. S. S. R. Depa and D. J. T. S. A single transition state in nucleophilic aromatic substitution - reaction of phenolate ions with 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine in aqueous solution. J Chem Soc Perkin Trans 2. [URL: https://www.
- M. K. T. D. G. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [URL: https://www.researchgate.net/publication/282352229_Fluorine_in_Drug_Design_A_Case_Study_with_Fluoroanisoles]
- A. G. Myers Research Group. ortho metalation. Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/DoM.pdf]
- T. Umemoto. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S002211391630188X]
- F. M. D. C. S. A. Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates. University of Turin Institutional Repository. [URL: https://iris.unito.it/handle/2318/1876527]
- N. S. Narasimhan and R. S. Mali. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [URL: https://repository.ias.ac.in/13101/]
- T. Umemoto. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/103]
- Wikipedia. Directed ortho metalation. Wikipedia. [URL: https://en.wikipedia.
- R. J. O. C. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6389422/]
- J. F. Hartwig et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja504933r]
- B. M. T. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. [URL: https://www.researchgate.net/publication/340628389_Synthesis_and_Reactions_of_33-Difluoro-2-exo-methylidene_Indolines]
- S. G. D. M. Fluorine in drug design: a case study with fluoroanisoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26223595/]
- A. K. V. S. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00997a]
- N. S. Narasimhan, R. S. Mali. Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [URL: https://repository.ias.ac.in/13098/]
- Apollo Scientific. This compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/261763-33-1]
- D. A. W. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941019/]
- A. K. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. AURA. [URL: https://aura.abdn.ac.uk/handle/2164/23617]
- Santa Cruz Biotechnology. This compound. SCBT. [URL: https://www.scbt.com/p/2-6-difluoro-3-methylanisole-cas-261763-33-1]
- Google Patents. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents. [URL: https://patents.google.
- Benchchem. Synthesis routes of 2-Methylanisole. Benchchem. [URL: https://www.benchchem.com/synthesis/2-methylanisole]
- K. T. Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. MDPI. [URL: https://www.mdpi.com/2624-552X/4/3/30]
- Justia Patents. Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents. [URL: https://patents.justia.
- J. B. O. An efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [URL: https://lirias.kuleuven.be/3509149?limo=0]
- A. K. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116244/]
- F. M. H. Selective Demethylation Reactions of Biomass-derived Aromatic Ether Polymers for Bio-based Lignin Chemicals. ResearchGate. [URL: https://www.researchgate.net/publication/375107086_Selective_Demethylation_Reactions_of_Biomass-derived_Aromatic_Ether_Polymers_for_Bio-based_Lignin_Chemicals]
- ResearchGate. Scheme 1. Conceptual reaction mechanism for demethylation of anisole is... ResearchGate. [URL: https://www.researchgate.
- Google Patents. Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents. [URL: https://patents.google.
- M. P. Relative reactivity of methyl anisole isomers. Politecnico di Milano Institutional Repository. [URL: https://re.public.polimi.it/handle/11311/1247716]
- G. B. K. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6230e794710c223a553018e6]
- PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-chloro-6-methoxy-2-methylbenzaldehyde]
- X.-G. F. Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [URL: https://www.researchgate.net/publication/325208603_Solvent_Effects_Syntheses_of_33-Difluorooxindoles_and_3-Fluorooxindoles_from_Hydrazonoindolin-2-one_by_Selectfluor]
- J. B. O. An efficient demethylation of aromatic methyl ethers with HCl in water. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc01221a]
Sources
- 1. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. iris.unito.it [iris.unito.it]
- 9. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Synthesis of 2,6-Difluoro-3-methylanisole
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methylanisole (CAS 261763-33-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The principles and methodologies discussed herein are grounded in established chemical literature and practical laboratory experience.
Introduction: Synthetic Strategies
The synthesis of polysubstituted fluoroaromatics like this compound is a nuanced task. The fluorine atoms significantly influence the reactivity of the aromatic ring, making the choice of synthetic route critical.[3] Two primary strategies are generally considered:
-
Direct Fluorination: This involves the introduction of fluorine atoms onto a pre-functionalized anisole or phenol ring. This is often achieved via electrophilic fluorination or deoxyfluorination of a corresponding phenol.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): This route typically starts with a molecule already containing the fluorine atoms, or precursors that can be converted to them, followed by the introduction of other substituents. For example, starting from a trichlorobenzene derivative and performing a halogen exchange (Halex) reaction followed by other modifications.[6][7]
This guide will focus on troubleshooting the challenges often associated with the direct fluorination route, which is a common approach in research settings.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the most likely culprits?
Low yield is a multifaceted problem that can stem from incomplete reactions, competing side reactions, or product loss during workup and purification. A systematic approach is required to identify the root cause.
Troubleshooting Workflow
Sources
- 1. scbt.com [scbt.com]
- 2. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 7. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Difluoro-3-methylanisole
Welcome to the technical support center for the purification of 2,6-Difluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity and yield in your experiments.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The most common laboratory and industrial synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2,6-Difluoro-3-methylphenol to its corresponding phenoxide, followed by nucleophilic substitution with a methylating agent (e.g., methyl iodide, dimethyl sulfate).
Caption: Williamson ether synthesis of this compound.
While this reaction is generally efficient, several impurities can arise, complicating the purification process. Understanding these potential impurities is the first step in effective troubleshooting.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Origin | Potential Impact |
| Unreacted 2,6-Difluoro-3-methylphenol | Incomplete reaction. | Can be difficult to separate due to similar polarity. May interfere with downstream reactions. |
| C-Alkylated Byproducts | Side reaction where the methyl group attaches to the aromatic ring instead of the oxygen.[1] | Often have very similar boiling points and polarities to the desired product. |
| Over-methylated Products | Reaction with impurities in the starting phenol or side reactions. | Can be challenging to remove by standard purification methods. |
| Residual Solvents | From the reaction or workup (e.g., DMF, DMSO, THF).[1] | Must be removed to meet regulatory and experimental standards. |
| Inorganic Salts | Byproducts of the reaction (e.g., NaI, KBr). | Typically removed during aqueous workup, but can persist in the crude product. |
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, too rapid cooling, or an inappropriate solvent system.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Rapid cooling doesn't provide sufficient time for the molecules to orient themselves into a crystalline structure.
-
Solutions:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize again.
-
Solvent System Modification: If using a single solvent, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling. Common solvent systems for fluoroaromatic compounds include ethanol/water, hexane/ethyl acetate, and toluene/heptane.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Q2: I'm getting a very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is a common issue and can stem from several factors.
-
Causality: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Premature crystallization during a hot filtration step can also lead to product loss.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or GC-MS to see how much product remains. You may be able to recover more product by performing a second recrystallization or by using a different purification technique on the mother liquor.
-
Caption: Troubleshooting common recrystallization problems.
Chromatography Challenges
Q3: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC. What are my options for column chromatography?
A3: Co-elution of impurities is a frequent challenge in chromatography.
-
Causality: The impurity and your product have very similar polarities, leading to poor separation with a standard solvent system.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can improve separation.
-
Gradient Elution: Instead of isocratic elution (using a constant solvent composition), employ a gradient elution where you gradually increase the polarity of the eluent. This can help to resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel.
-
Preparative HPLC: For high-purity requirements and small to medium scales, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.[2]
-
III. Frequently Asked Questions (FAQs)
Q4: What is the best method to remove the unreacted 2,6-Difluoro-3-methylphenol starting material?
A4: The unreacted phenol is acidic, which can be exploited for its removal.
-
Aqueous Wash: A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a dilute aqueous base solution, such as 5% sodium hydroxide or sodium carbonate. The phenol will be deprotonated to its water-soluble phenoxide salt and will partition into the aqueous layer. Be sure to wash the organic layer with brine and dry it thoroughly afterward.
-
Column Chromatography: If residual phenol remains after the basic wash, it can typically be separated by silica gel column chromatography. The phenol is more polar than the anisole product and will have a lower Rf value.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds like this compound.[3][4] It can separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly sensitive method for quantifying purity and detecting non-volatile impurities.[3][4]
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| GC-MS | Purity (area %), identification of volatile impurities.[3][4] |
| ¹H NMR | Structural confirmation, presence of proton-containing impurities. |
| ¹⁹F NMR | Confirmation of fluorine atoms, detection of fluorinated impurities. |
| HPLC | High-precision purity (area %), detection of non-volatile impurities.[3][4] |
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a GC equipped with a mass spectrometer detector and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium with a constant flow rate.
-
MS Detector: Scan in a suitable mass range (e.g., 40-400 m/z).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample and acquire the data. The purity can be estimated by the relative peak areas in the chromatogram. The mass spectrum of the main peak should correspond to the molecular weight of this compound (158.15 g/mol ).
V. Safety Information
Always consult the Safety Data Sheet (SDS) for this compound before handling. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
VI. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
Sources
Technical Support Center: 2,6-Difluoro-3-methylanisole Chemistry
Welcome to the technical support center for 2,6-Difluoro-3-methylanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the mechanistic rationale behind potential side reactions to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern allows for regioselective functionalization, making it a key component in the synthesis of complex molecular architectures.
Q2: What are the key safety considerations when handling this compound?
A2: this compound is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]
Q3: How stable is the methoxy group to acidic or basic conditions?
A3: The methoxy group is generally stable but can be susceptible to cleavage under harsh conditions. Strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr) at elevated temperatures can lead to O-demethylation, forming the corresponding phenol.[4] While moderately stable to bases, very strong bases used in excess or at high temperatures may also pose a risk.
Troubleshooting Guide: Common Side Reactions & Solutions
This section details specific side reactions encountered during the synthesis and derivatization of this compound, providing insights into their causes and actionable solutions.
Problem 1: O-Demethylation During Electrophilic Reactions
-
Symptoms: You observe the formation of 2,6-Difluoro-3-methylphenol as a significant byproduct during reactions involving Lewis or Brønsted acids (e.g., Friedel-Crafts, nitration).
-
Root Cause Analysis: The methoxy group's oxygen atom is a Lewis base. In the presence of strong acids, it can be protonated or coordinate to a Lewis acid.[4][5] This activation facilitates a nucleophilic attack on the methyl group by a counter-ion (e.g., bromide) or another nucleophile present in the reaction mixture, leading to the cleavage of the methyl-oxygen bond.[4][5] This process is often accelerated at higher temperatures.[6][7]
-
Solutions & Preventative Measures:
-
Select Milder Catalysts: Opt for less aggressive Lewis acids. For example, choose FeCl₃ or ZnCl₂ over AlCl₃ for Friedel-Crafts reactions where applicable.
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or below and monitor the reaction's progress closely.
-
Stoichiometry Control: Use the minimum effective amount of the acid catalyst to reduce the concentration of the activated ether intermediate.
-
Alternative Reagents: For demethylation-sensitive substrates, consider using alternative reagents that do not require strongly acidic conditions.
-
-
Cool a solution of this compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add the Lewis acid (e.g., FeCl₃, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Add the acylating agent (e.g., Acetyl chloride, 1.1 eq) dropwise.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Proceed with standard aqueous workup and purification.
Caption: Competing pathways: Desired electrophilic substitution vs. acid-mediated O-demethylation.
Problem 2: Poor Regioselectivity in Metalation/Lithiation
-
Symptoms: When attempting to functionalize the ring via metalation (e.g., using n-BuLi), you obtain a mixture of regioisomers or see significant decomposition.
-
Root Cause Analysis: The methoxy group is a well-known directed metalation group (DMG), guiding lithiation to the ortho position (C6).[8][9] However, the fluorine atom at C2 is also an ortho-directing group. Furthermore, the methyl group at C3 can undergo benzylic (lateral) metalation. This creates a competitive environment where the organolithium base can deprotonate multiple sites, leading to a loss of regioselectivity.[10] The relative directing power and steric hindrance around each site determine the product distribution.
-
Solutions & Preventative Measures:
-
Directed ortho-Metalation (DoM): Leverage the strong directing ability of the methoxy group. The key is to use conditions that favor coordination of the organolithium reagent to the methoxy oxygen.[11]
-
Choice of Base: Use n-BuLi or s-BuLi, often in the presence of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine), which can enhance the rate and regioselectivity of ortho-lithiation.[11]
-
Temperature Control: Perform lithiation at low temperatures (typically -78 °C) to minimize side reactions, including lateral metalation and potential decomposition of the aryllithium intermediate.
-
Reaction Time: Keep the time between formation of the aryllithium and quenching with an electrophile as short as possible to prevent degradation or equilibration.
-
| Base/Additive | Temperature (°C) | Predominant Metalation Site | Expected Outcome |
| n-BuLi / Hexane | -20 to 0 | Mixture (C4, C6, benzylic) | Poor regioselectivity |
| n-BuLi / TMEDA / Hexane | -78 | C6 (ortho to OMe) | High regioselectivity for C6 functionalization |
| LDA / THF | -78 | C4 (ortho to F) | May favor C4, but can be complex |
| s-BuLi / TMEDA / THF | -78 | C6 (ortho to OMe) | Often provides excellent regioselectivity |
graph Metalation_Pathways { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];// Nodes Start [label="this compound\n+ R-Li"]; Path_C6 [label="Desired Intermediate:\nC6-Lithiation\n(DoM via OMe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Path_C4 [label="Side Intermediate:\nC4-Lithiation\n(Directed by F)", fillcolor="#FBBC05", fontcolor="#202124"]; Path_Benzylic [label="Side Intermediate:\nBenzylic Lithiation", fillcolor="#FBBC05", fontcolor="#202124"]; Product_C6 [label="Desired C6-Product\n(after E+ quench)"]; Product_Side [label="Mixture of Side Products"];
// Edges Start -> Path_C6 [label="n-BuLi / TMEDA\n-78 °C", color="#34A853"]; Start -> Path_C4 [label="Less specific\nconditions", color="#5F6368"]; Start -> Path_Benzylic [label="Higher Temp. or\nstronger base", color="#5F6368"]; Path_C6 -> Product_C6 [label="Quench (E+)"]; Path_C4 -> Product_Side; Path_Benzylic -> Product_Side; }
Caption: Competing metalation pathways for this compound.
Problem 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
-
Symptoms: During a reaction with a nucleophile, you observe displacement of one of the fluorine atoms, resulting in a product where a fluoride has been substituted.
-
Root Cause Analysis: Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of strong electron-withdrawing groups, such as fluorine, can make the ring electron-deficient and susceptible to attack by strong nucleophiles.[12][13][14] This is known as Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and the rate-determining step is typically the initial attack by the nucleophile.[13][14] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and stabilizing the intermediate.[15]
-
Solutions & Preventative Measures:
-
Avoid Strong Nucleophiles: If SNAr is not the desired reaction, avoid using strong, hard nucleophiles (e.g., alkoxides, amides) under harsh conditions (high temperature, polar aprotic solvents).
-
Temperature Control: SNAr reactions are often highly temperature-dependent. Running the reaction at lower temperatures can significantly suppress this side reaction.
-
Protecting Groups: If functionalization is required elsewhere on a molecule prone to SNAr, consider if a protecting group strategy could temporarily deactivate the ring or the competing functional group.
-
Leverage SNAr: Conversely, if SNAr is the goal, you can promote it by using a strong nucleophile, a polar aprotic solvent (like DMF or DMSO), and moderate heat. The fluorine at C2 is generally more activated towards substitution than the one at C6 due to the electronic influence of the para-methoxy group.
-
References
Sources
- 1. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 2. This compound [infochems.co.kr]
- 3. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Directed Ortho-Metalation of the Three Methyl Anisoles in Various Medi" by Carl Friesen [digitalcommons.wku.edu]
- 11. mmlab.uoc.gr [mmlab.uoc.gr]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. vapourtec.com [vapourtec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting failed reactions with 2,6-Difluoro-3-methylanisole
Welcome to the technical support center for 2,6-Difluoro-3-methylanisole (CAS 261763-33-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated aromatic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic ring. Its reactivity is governed by the interplay of three distinct substituents:
-
Methoxy Group (-OCH₃): An activating, ortho-, para- directing group for electrophilic aromatic substitution due to its strong electron-donating resonance effect. However, the ortho positions are blocked by fluorine atoms.
-
Fluorine Atoms (-F): These are strongly electronegative, deactivating the ring towards electrophilic substitution via their inductive effect. Conversely, they are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, especially when positioned ortho or para to a strong electron-withdrawing group.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para- directing group.
This unique combination of substituents creates a nuanced reactivity profile that can lead to unexpected outcomes if not properly managed. This guide will address common issues in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Scenario 1: Failed ortho-Lithiation/Metalation
Question: "I am attempting to perform a directed ortho-metalation on this compound using n-butyllithium (n-BuLi) to introduce an electrophile at the C4 position, but I am only recovering my starting material or seeing a complex mixture of byproducts. What is going wrong?"
Answer:
This is a common issue arising from the complex directing group effects and potential side reactions. The methoxy group is an excellent directed metalation group (DMG), which should direct the lithium to the C5 position (the only available position ortho to the methoxy is C5, as C1 and C3 are substituted and C2 and C6 have fluorine atoms). However, the fluorine atoms introduce complications.
Causality Behind the Failure:
-
Incorrect Stoichiometry of Base: Trace amounts of water in your solvent or on your glassware will consume n-BuLi. It is crucial to use rigorously dry conditions.
-
Competitive Reactions:
-
Benzylic Metalation: The methyl group can be deprotonated by strong bases like n-BuLi, leading to a benzylic anion. This can compete with the desired aromatic deprotonation.
-
Nucleophilic Attack on Fluorine: While less common, strong organolithium reagents can potentially interact with the fluorine substituents.
-
Demethylation: Strong nucleophiles/bases can lead to the cleavage of the methyl ether.
-
-
Temperature Control: Ortho-lithiation reactions are highly temperature-sensitive. Allowing the reaction to warm up prematurely can lead to side reactions and decomposition of the lithiated intermediate.
Troubleshooting Protocol & Recommendations:
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Solvent | Anhydrous THF | Freshly distilled from Na/benzophenone | To eliminate all water and peroxides. |
| Base | n-BuLi (1.1 eq) | s-BuLi (1.2 eq) or LDA (1.2 eq) | s-BuLi is more basic and can be more effective. LDA is a non-nucleophilic base that can prevent unwanted addition reactions. |
| Temperature | -78 °C | Maintain strictly at -78 °C for the entire duration of lithiation and electrophile addition. | Prevents decomposition of the aryllithium species and reduces side reactions. |
| Addition Rate | Slow, dropwise addition of BuLi | Very slow, syringe pump addition | Minimizes localized heating and improves selectivity. |
| Reaction Time | 1-2 hours | 2-4 hours | Ensure complete deprotonation. Monitor by quenching small aliquots with D₂O and analyzing by ¹H NMR. |
Experimental Workflow: Optimized ortho-Lithiation
-
To a flame-dried, three-neck flask under a positive pressure of argon, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add your desired electrophile (e.g., TMSCl, DMF, I₂) (1.5 eq) slowly at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and purify by column chromatography.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for failed ortho-lithiation.
Scenario 2: Poor Selectivity in Electrophilic Aromatic Substitution (EAS)
Question: "I am trying to nitrate this compound to install a nitro group, presumably at the C4 position, using standard HNO₃/H₂SO₄ conditions. However, I am getting a mixture of products, including some where the methoxy group appears to have been cleaved. How can I improve the selectivity?"
Answer:
This is a classic case of competing directing effects and harsh reaction conditions. While the methoxy and methyl groups direct para to themselves (to C4), the fluorine atoms strongly deactivate the ring, requiring forcing conditions for EAS. These harsh conditions can lead to undesirable side reactions.
Causality Behind the Failure:
-
Overly Harsh Conditions: Concentrated sulfuric acid can lead to demethylation of the anisole to form the corresponding phenol. The resulting phenol has different reactivity and may react further or complicate purification.
-
Deactivation by Fluorine: The two fluorine atoms inductively withdraw electron density, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. This necessitates stronger conditions than for a simple anisole, creating a narrow optimal reaction window.
-
Steric Hindrance: The substituents may sterically hinder the approach of the electrophile to the desired C4 position.
Troubleshooting Protocol & Recommendations:
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Acyl nitrate (e.g., AcONO₂) or milder nitrating agents like NH₄NO₃/TFAA. | Milder, less acidic conditions prevent demethylation. Acyl nitrates are potent but can be used at lower temperatures. |
| Temperature | 0 °C to RT | -20 °C to 0 °C | Lowering the temperature can significantly reduce the rate of side reactions like demethylation. |
| Solvent | None (neat acids) | Acetic anhydride or an inert solvent like dichloromethane. | Using a co-solvent can help to control the reaction temperature and concentration of reagents. |
Experimental Protocol: Mild Nitration
-
In a flask, dissolve this compound (1.0 eq) in acetic anhydride at 0 °C.
-
In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.1 eq) to a cold (0 °C) solution of acetic anhydride.
-
Slowly add the prepared acetyl nitrate solution to the anisole solution, maintaining the temperature at 0 °C.
-
Stir for 1-3 hours at 0 °C, monitoring the reaction by TLC.
-
Pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, then brine.
-
Dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Key steps in the electrophilic nitration of the anisole.
Scenario 3: Failure to Induce Nucleophilic Aromatic Substitution (SₙAr)
Question: "I need to displace one of the fluorine atoms with a nucleophile (e.g., an amine or alkoxide). I heated my this compound with the nucleophile in DMSO, but no reaction occurred, even at high temperatures. Why is the SₙAr reaction failing?"
Answer:
This is a common misconception about the requirements for SₙAr reactions. While fluorine is a good leaving group for SₙAr, the reaction is only efficient if there is a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In your starting material, there are no such activating groups.
Causality Behind the Failure:
-
Lack of Activation: The methoxy and methyl groups are electron-donating, which destabilizes the negatively charged Meisenheimer complex intermediate required for the SₙAr mechanism. This makes the ring electronically unsuitable for nucleophilic attack.[1]
-
Insufficiently Strong Nucleophile/Conditions: Without proper activation, only extremely strong nucleophiles under very harsh conditions (high temperature, pressure) might induce a reaction, often with poor selectivity and yield.
Troubleshooting & Strategic Recommendations:
Instead of forcing a direct SₙAr on the unactivated substrate, a multi-step strategy is required. You must first install an EWG on the ring.
Strategic Workflow:
-
Nitration: First, perform an electrophilic aromatic substitution to install a nitro group, ideally at the C4 position (as described in Scenario 2). The nitro group is a powerful EWG.
-
SₙAr Reaction: The resulting 4-nitro-2,6-difluoro-3-methylanisole is now highly activated for SₙAr. The fluorine at C2 is ortho to the nitro group, and the fluorine at C6 is meta. Therefore, the fluorine at C2 will be preferentially displaced.
-
Post-SₙAr Modification: After the displacement, the nitro group can be reduced to an amine or otherwise modified if needed.
SₙAr Activation Workflow:
Caption: Strategic workflow to enable SₙAr reactions.
By understanding the electronic properties of this compound, researchers can anticipate and overcome common experimental hurdles, transforming failed reactions into successful synthetic steps.
References
-
Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents. Available at: [Link]
-
Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. Available at: [Link]
-
Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
This compound. Infochems. Available at: [Link]
-
Relative reactivity of methyl anisole isomers. IRIS . Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2,6-Difluoro-3-methylanisole
Welcome to the technical support guide for the synthesis and purification of 2,6-Difluoro-3-methylanisole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound (CAS 261763-33-1) is a critical step in the development of various fine chemicals and pharmaceutical intermediates.[1] While seemingly straightforward, the reaction pathways can be sensitive to subtle variations in conditions, leading to a range of impurities that can complicate purification and compromise final product quality.
The most common synthetic strategies involve either the O-methylation of a corresponding phenol or the fluorination of an anisole precursor. Each approach has a unique byproduct profile that researchers must anticipate and control.
Typical Synthetic Pathway
A prevalent method for synthesizing this compound involves the O-methylation of 2,6-difluoro-3-methylphenol. This reaction is typically carried out using a methylating agent in the presence of a base.
Caption: O-Methylation pathway for this compound synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.
FAQ 1: My GC-MS analysis shows an unexpected peak with the same mass as my product. What could it be?
Answer: This is a classic case of isomer formation. During electrophilic aromatic substitution reactions like fluorination or other ring functionalizations, the directing effects of the existing substituents (hydroxyl, methoxy, methyl groups) determine the position of the incoming group. While the 2,6-difluoro substitution is desired, minor isomers can form depending on the precise reaction conditions and starting material.
Potential Isomeric Byproducts:
-
2,4-Difluoro-3-methylanisole: May arise if the directing influence of the substituents is not perfectly controlled.
-
Positional isomers of the methyl group: If the synthesis starts from a different methylphenol isomer.
Troubleshooting Steps:
-
Confirm Structure: Use 2D-NMR (COSY, HMBC, HSQC) to definitively assign the substitution pattern of the aromatic ring for both the main product and the impurity. ¹⁹F NMR can also be invaluable for distinguishing between fluorine environments.
-
Review Reaction Conditions:
-
Temperature Control: Electrophilic fluorination selectivity can be highly temperature-dependent. Ensure precise and uniform temperature control throughout the reaction.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Ensure you are using a validated solvent system. Some fluorinating reagents can react exothermically or even explosively with certain solvents like DMF or DMSO.[2]
-
-
Purification: Isomeric byproducts often have very similar boiling points and polarities, making them difficult to separate.
-
Fractional Distillation: If boiling points differ sufficiently, high-efficiency fractional distillation under reduced pressure may be effective.
-
Preparative Chromatography: While costly at scale, preparative HPLC or SFC (Supercritical Fluid Chromatography) can provide excellent separation for analytical standard preparation.
-
FAQ 2: I'm observing significant C-methylation instead of O-methylation. How can I improve selectivity?
Answer: The competition between C-alkylation and O-alkylation is a well-documented challenge in phenol methylation.[3] The phenoxide ion, formed by the deprotonation of the phenol, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the ring.
Factors Favoring C-Methylation (Byproduct Formation):
-
High Temperatures: High reaction temperatures often favor C-alkylation, leading to byproducts like o-cresol and 2,6-xylenol derivatives.[4][5]
-
Methylating Agent: "Harder" methylating agents (like dimethyl sulfate) tend to favor reaction at the "harder" oxygen atom, while "softer" agents might show less selectivity.
-
Solvent: The choice of solvent can influence the dissociation of the ion pair and the solvation of the phenoxide, thereby affecting the O/C selectivity.
Troubleshooting Steps:
-
Optimize Temperature: Lowering the reaction temperature is the first and most effective step to minimize C-alkylation.
-
Change the Methylating Agent: Consider using dimethyl carbonate (DMC), which is known as a "green" methylating agent and often provides high selectivity for O-methylation with minimal inorganic salt byproducts.[6][7]
-
Use a Phase-Transfer Catalyst (PTC): In a solid-liquid system (e.g., K₂CO₃ in an organic solvent), a PTC can facilitate the transfer of the phenoxide into the organic phase, often leading to cleaner and more selective O-methylation at lower temperatures.[7]
| Byproduct Type | Potential Cause | Recommended Action |
| Isomeric Anisoles | Poor regioselectivity in fluorination/alkylation step. | Optimize temperature; screen different catalysts or solvents. |
| C-Methylated Phenols | High reaction temperature; non-optimal methylating agent. | Lower temperature; switch to a more selective agent like DMC.[6] |
| Unreacted Phenol | Incomplete reaction; insufficient base or methylating agent. | Increase reaction time; check stoichiometry of reagents. |
| Hydrolysis Product | Presence of water during workup or storage. | Use anhydrous solvents; store final product over a drying agent. |
FAQ 3: My final product yield is low, and I have a significant amount of the starting phenol remaining. What's wrong?
Answer: This points to an incomplete reaction. The efficiency of O-methylation is highly dependent on the complete deprotonation of the starting phenol and the reactivity of the methylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Base Quality and Stoichiometry: The base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the phenol. Ensure it is anhydrous, as water can consume the base and hydrolyze the product. Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.5 eq) is beneficial.
-
Methylating Agent Activity: Reagents like methyl iodide or dimethyl sulfate can degrade over time. Use a fresh bottle or purify the agent before use.
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been fully consumed.
Section 3: Experimental Protocols
Protocol 1: General Procedure for O-Methylation
This protocol provides a starting point for the O-methylation of 2,6-difluoro-3-methylphenol. It should be optimized based on your specific laboratory conditions and analytical results.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,6-difluoro-3-methylphenol (1.0 eq).
-
Solvent and Base: Add a dry polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) followed by anhydrous potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (temperature depends on the solvent) and monitor the reaction progress by GC-MS or TLC every hour.
-
Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: GC-MS Method for Impurity Profiling
Accurate identification and quantification of byproducts are essential. A robust GC-MS method is the primary tool for this analysis.[8][9]
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: A non-polar or medium-polarity column is typically suitable, for example, a 30m x 0.25mm ID x 0.25µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230°C.
-
This method should provide good separation of the desired product from common starting materials and byproducts, allowing for identification based on fragmentation patterns and retention times.[10][11]
References
-
Gholipour, F., et al. (2014). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate. Available at: [Link]
- Caskey, A. L., & Peppel, W. J. (1969). Methylation of phenols. U.S. Patent No. 3,446,856. Washington, DC: U.S. Patent and Trademark Office.
-
Rybak, A., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (n.d.). Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Available at: [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
Wahyuni, E. T., et al. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. Available at: [Link]
-
Ouk, M. T., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. ResearchGate. Available at: [Link]
-
Eljarrat, E., & Barceló, D. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Available at: [Link]
-
Siegemund, G. (2000). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
-
Infochems. (n.d.). This compound. Available at: [Link]
- Cremer, J. E., & Fields, R. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. European Patent No. EP0506199A2.
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
West, M. J., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. Available at: [Link]
-
Impurity B. (n.d.). Specific Solvent Issues with Fluorination. WordPress. Available at: [Link]
-
Clark, J. H., & Smith, J. H. (1990). Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents. Available at: [Link]
- Clark, J. H., & Smith, J. H. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline. U.S. Patent No. 5,041,674. Washington, DC: U.S. Patent and Trademark Office.
-
PrepChem. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available at: [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Available at: [Link]
Sources
- 1. This compound [infochems.co.kr]
- 2. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2,6-Difluoro-3-methylanisole Reactions
Welcome to the technical support center for reactions involving 2,6-difluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for common synthetic transformations of this versatile building block. The inherent electronic properties and steric hindrance of this compound present unique challenges that necessitate careful consideration of the catalytic system.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the electron-withdrawing nature of the fluorine atoms and the steric hindrance from the ortho-fluorine and methyl groups in this compound can significantly impact catalyst performance.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound as the aryl halide. What is the likely cause and how can I improve it?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is often a result of inefficient oxidative addition or slow transmetalation. The electron-deficient nature of the aromatic ring, while activating the C-X bond for oxidative addition, can be counteracted by steric hindrance.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands which are known to promote couplings of sterically hindered substrates.[1] These ligands facilitate the formation of a highly reactive, monoligated Pd(0) species and accelerate the reductive elimination step.[1]
-
Choice of Base and Solvent: The base plays a crucial role in the transmetalation step.[3]
-
A stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases like Na₂CO₃.
-
Polar aprotic solvents such as THF, dioxane, or DMF are generally preferred. In some cases, aqueous solvent mixtures can be effective.[4]
-
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1] Microwave irradiation can be a highly effective method for rapidly heating the reaction, often leading to reduced reaction times and improved yields.[5]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 |
| PEPPSI-IPr | - | K₂CO₃ | THF | 60-80 |
Data synthesized from principles discussed in cited literature.[1][2][4]
Q2: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. What catalyst system is recommended for coupling amines with this compound?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] Similar to Suzuki couplings, success with sterically hindered and electron-poor aryl halides like this compound hinges on the catalyst system.
Troubleshooting & Optimization:
-
Advanced Ligands: The development of the Buchwald-Hartwig amination has led to several generations of catalyst systems. For challenging substrates, sterically hindered biaryl phosphine ligands are essential.[6]
-
Base Selection: A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for sensitive substrates, milder bases like Cs₂CO₃ or K₂CO₃ can be used, often requiring higher temperatures.[9]
-
-
Solvent Considerations: Anhydrous, aprotic solvents are necessary to prevent side reactions.[5]
-
Toluene, dioxane, and THF are standard solvents for Buchwald-Hartwig aminations.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the appropriate phosphine ligand (1-5 mol%), and the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-2.5 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Workflow
Caption: Decision workflow for troubleshooting cross-coupling reactions.
Section 2: Electrophilic Aromatic Substitution
The electron-donating methoxy group and the electron-withdrawing fluorine atoms create a complex electronic environment, influencing the regioselectivity of electrophilic aromatic substitution reactions like nitration and halogenation.
Frequently Asked Questions (FAQs)
Q3: I am attempting to nitrate this compound, but I am getting a mixture of isomers and some decomposition. What conditions are recommended for selective nitration?
A3: The nitration of substituted anisoles can be sensitive to reaction conditions, with the potential for multiple products.[10] The directing effects of the substituents on this compound must be carefully considered. The methoxy group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The methyl group is a weak ortho-, para-director.
Troubleshooting and Optimization:
-
Nitrating Agent: The choice of nitrating agent is crucial for controlling selectivity.
-
Mild nitrating agents are preferred to minimize side reactions. A mixture of nitric acid in acetic anhydride or the use of a solid acid catalyst can provide better selectivity.
-
Harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, can lead to over-nitration and decomposition.[11][12]
-
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is critical to prevent the formation of byproducts.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated zirconia, can offer improved regioselectivity and easier workup.[11]
Q4: What catalytic system should I use for the selective halogenation of this compound?
A4: Catalytic halogenation offers a milder alternative to using elemental halogens.
Catalyst Recommendations:
-
Electrophilic Halogenation: For bromination or chlorination, a Lewis acid or Brønsted acid catalyst can be employed to activate a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[13]
-
Recent advances have also demonstrated the use of photocatalysts for halogenation under mild, visible-light conditions.[14]
-
-
Fluorination: Direct C-H fluorination is challenging. Nucleophilic aromatic substitution (SNA) of a pre-installed leaving group is a more common strategy for introducing additional fluorine atoms.[15] Enzymatic halogenation can also be an option for specific applications.[16]
Caption: Troubleshooting guide for electrophilic aromatic substitution.
Section 3: General Troubleshooting
Q5: My reaction is complete according to TLC/GC-MS, but I am experiencing low isolated yield. What are some common workup issues?
A5: Low isolated yields can be frustrating after a successful reaction. Several factors during the workup and purification can contribute to product loss.[17]
Potential Causes and Solutions:
-
Product Solubility: Your product may have some solubility in the aqueous layer. It is good practice to re-extract the aqueous layer with a different organic solvent.[17]
-
Volatility: The product might be volatile and lost during solvent removal on a rotary evaporator. Check the solvent in the rotovap trap.[17]
-
Adsorption: The product may be adsorbing onto filtration media like Celite or silica gel. If you suspect this, try washing the filtration media with a more polar solvent.[17]
-
Stability: The product may not be stable to the acidic or basic conditions of the workup. You can test this by taking a small aliquot of the reaction mixture before workup and treating it with the acid or base to see if decomposition occurs.[17]
References
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Strategies to minimize elimination side reactions with Fluoroethane.
- BenchChem. (n.d.). Technical Support Center: 2-Fluorohexane Reactions and Workup.
- Al-Amin, M. (2017). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- MDPI. (n.d.). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
- PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
- National Institutes of Health. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
- Santa Cruz Biotechnology. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- PubMed. (2024). Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- YouTube. (2022). Suzuki Coupling Mechanism.
- ResearchGate. (n.d.). Fluorine in an heteroaromatic context : functionalization of halopyridines.
- ResearchGate. (n.d.). Aromatic Halogenation Using Carborane Catalyst.
- National Chemical Laboratory. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid.
- ResearchGate. (2025). Insights into 6-Methylsalicylic Acid Bio-assembly by Using Chemical Probes.
- Google Patents. (n.d.). US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 10. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. dspace.ncl.res.in [dspace.ncl.res.in]
- 12. US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
Technical Support Center: Solvent Effects in the Synthesis of 2,6-Difluoro-3-methylanisole
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-methylanisole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important chemical transformation. The synthesis, while straightforward in principle, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for success. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, focusing on the underlying principles that govern solvent choice.
Q1: What is the primary reaction mechanism for synthesizing this compound from its corresponding phenol?
A: The synthesis of this compound from 2,6-Difluoro-3-methylphenol and a methylating agent (e.g., methyl iodide, dimethyl sulfate) is a classic Williamson Ether Synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the methylating agent in a single, concerted step, displacing the leaving group (e.g., iodide) to form the ether product.[2]
Q2: Why is solvent selection so critical for this SN2 reaction?
A: Solvent choice directly dictates the reaction rate and efficiency by influencing the stability and reactivity of the nucleophile (the phenoxide).[3][4] The ideal solvent must effectively dissolve the reactants but, more importantly, it must leave the phenoxide anion as "free" and reactive as possible to facilitate the nucleophilic attack. Solvating the counter-ion (e.g., K⁺ or Na⁺) is beneficial, but solvating the nucleophilic anion is detrimental.[5]
Q3: What are the recommended solvents for this synthesis and why?
A: Polar aprotic solvents are strongly recommended.[5] These solvents possess strong dipoles that can effectively solvate the cation of the phenoxide salt, but they lack acidic protons and cannot hydrogen-bond with the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction.[6]
Top Choices Include:
-
N,N-Dimethylformamide (DMF): Excellent solvating power for ionic species and promotes rapid reaction rates.[7]
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, it is highly polar and accelerates SN2 reactions.[7]
-
Acetonitrile (MeCN): A common and effective choice, though slightly less polar than DMF or DMSO.
Q4: Can I use polar protic solvents like ethanol, methanol, or water?
A: While it is possible, it is highly discouraged. Polar protic solvents contain acidic protons (e.g., the -OH group in alcohols and water) that form a tight "solvent cage" around the negatively charged phenoxide anion via hydrogen bonding.[6] This strong solvation stabilizes the nucleophile, lowering its energy and making it significantly less reactive.[8] Consequently, reactions in polar protic solvents are often dramatically slower and may require higher temperatures, which can lead to side reactions.[5]
Q5: What is Phase-Transfer Catalysis (PTC) and when should I use it?
A: Phase-Transfer Catalysis is a powerful technique for reacting substances that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase).[9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile (phenoxide) from the aqueous/solid phase into the organic phase where it can react with the methylating agent.[10]
Consider using PTC when:
-
You want to use an inexpensive inorganic base like NaOH or K₂CO₃ in water.
-
You prefer using a less polar, non-hygroscopic solvent like toluene or dichloromethane.
-
You need to run the reaction under milder conditions to avoid degradation of sensitive functional groups.
Section 2: Troubleshooting Guide
Encountering issues? This guide provides a logical framework for diagnosing and solving common problems based on experimental observations.
Problem 1: Low or No Product Yield
-
Possible Cause A: Ineffective Deprotonation. The phenoxide nucleophile is not being formed efficiently. This can happen if the base is not strong enough for the chosen solvent system or if it has degraded. For phenols, bases like potassium carbonate (K₂CO₃) are often sufficient, especially in DMF or DMSO.[5] If using a stronger base like sodium hydride (NaH), ensure it is fresh and the solvent is rigorously anhydrous, as NaH reacts violently with water.
-
Possible Cause B: Poor Solvent Choice. As detailed in the FAQ, using a polar protic solvent (ethanol, water) will drastically slow the reaction.[6] Similarly, nonpolar solvents like toluene or hexane will not dissolve the phenoxide salt, leading to a heterogeneous mixture and negligible reaction unless a phase-transfer catalyst is employed.[9]
-
Possible Cause C: Insufficient Temperature or Time. SN2 reactions, while often fast in the right solvent, are not instantaneous. Typical conditions may range from room temperature to 80 °C for several hours.[5] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Problem 2: Significant Amount of Unreacted 2,6-Difluoro-3-methylphenol Remains
-
Possible Cause A: Sub-stoichiometric Reagents. Ensure you are using at least a slight excess (e.g., 1.1-1.2 equivalents) of both the base and the methylating agent. This ensures that all the starting phenol is deprotonated and has a partner to react with.
-
Possible Cause B: "Wet" Solvent. Trace amounts of water in a polar aprotic solvent (especially hygroscopic ones like DMF) can consume the base (if using NaH) or protonate the generated phenoxide, quenching its nucleophilicity. Always use anhydrous grade solvents or dry them over molecular sieves before use.
Problem 3: Formation of Unknown Byproducts
-
Possible Cause A: C-Alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1] While O-alkylation is generally favored, C-alkylation can become more prominent in certain solvents or with different counter-ions. However, for methylation, it is typically a very minor side reaction.
-
Possible Cause B: Solvent Degradation. At high temperatures, some solvents can decompose. For instance, DMSO can lead to the formation of methylthio-substituted byproducts.[11] If byproducts are an issue, consider running the reaction at a lower temperature for a longer time.
-
Possible Cause C: Impurities. Ensure the purity of your starting 2,6-Difluoro-3-methylphenol and methylating agent. Impurities can lead to unexpected side products.
Section 3: Experimental Protocols & Data
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific setup and analytical monitoring.
Protocol A: Synthesis in a Polar Aprotic Solvent (DMF)
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,6-Difluoro-3-methylphenol (1.0 eq).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring suspension.
-
Heating & Monitoring: Heat the reaction to 60-70 °C and monitor its progress by TLC or GC-MS until the starting phenol is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol B: Synthesis using Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask, add 2,6-Difluoro-3-methylphenol (1.0 eq), toluene (approx. 0.3 M), and an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq in water).
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05-0.10 eq).
-
Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) to the biphasic mixture.
-
Heating & Monitoring: Heat the reaction to 80-90 °C with vigorous stirring to ensure good mixing between the phases. Monitor by TLC or GC-MS (typically 4-8 hours).
-
Workup: Cool the mixture, and separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or distillation as needed.
Data Summary: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Performance in Williamson Ether Synthesis |
| DMF | Polar Aprotic | 37 | 153 | Excellent. High reaction rates, good solubility.[7] |
| DMSO | Polar Aprotic | 47 | 189 | Excellent. Similar to DMF, but higher boiling point.[7] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Very Good. Effective, lower boiling point makes removal easier. |
| Acetone | Polar Aprotic | 21 | 56 | Good. Less polar, may result in slower rates than DMF/DMSO. |
| Ethanol | Polar Protic | 24 | 78 | Poor. Solvates nucleophile, leading to very slow reactions.[6] |
| Water | Polar Protic | 80 | 100 | Very Poor. Only suitable if using Phase-Transfer Catalysis. |
| Toluene | Nonpolar | 2 | 111 | Poor. Insoluble reactants. Requires Phase-Transfer Catalysis.[9] |
| DCM | Nonpolar | 9 | 40 | Poor. Insoluble reactants. Requires Phase-Transfer Catalysis. |
References
-
8National Institutes of Health (NIH).
-
1Wikipedia.
-
12Journal of the American Chemical Society.
-
3ResearchGate.
-
10University of Illinois Urbana-Champaign, Department of Chemistry.
-
4Royal Society of Chemistry.
-
5Benchchem.
-
13Chemistry LibreTexts.
-
2Master Organic Chemistry.
-
7Name Reactions in Organic Synthesis.
-
9CRDEEP Journals.
-
11Google Patents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: A Guide to the Purification of 2,6-Difluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers comprehensive troubleshooting and frequently asked questions (FAQs) concerning the purification of 2,6-Difluoro-3-methylanisole. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to empower you in overcoming common experimental hurdles. The guide is structured to address the most pressing issues first—understanding potential impurities—before detailing specific purification protocols.
Section 1: Understanding and Identifying Impurities
A successful purification strategy begins with a clear understanding of the potential impurities in your crude product.
FAQ 1: What are the most likely impurities in my sample of this compound?
Impurities in this compound typically originate from its synthesis, most commonly the methylation of 2,6-Difluoro-3-methylphenol.
Primary Impurity Sources:
-
Unreacted Starting Material: The most probable impurity is 2,6-Difluoro-3-methylphenol.
-
Synthesis Reagents and Byproducts: Depending on the methylation agent used (e.g., dimethyl sulfate, methyl iodide), residual reagents and their byproducts may be present.
-
Side-Reaction Products: While less common due to the deactivating effect of the fluorine atoms, over-methylation on the aromatic ring is a possibility.
-
Degradation Products: this compound is generally stable; however, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can cause hydrolysis back to the corresponding phenol.[1][2]
Typical Impurity Profile:
| Impurity | Origin | Key Differentiating Property |
| 2,6-Difluoro-3-methylphenol | Unreacted starting material | Acidic nature and lower boiling point. |
| Methylating Agent Byproducts | Synthesis | Often inorganic salts, leading to high water solubility. |
| Residual Solvents | Synthesis/Workup | High volatility. |
FAQ 2: How can I efficiently detect the presence of these impurities?
A multi-faceted analytical approach is recommended for robust impurity detection:
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method to visualize the presence of the more polar phenolic impurity. The phenol will exhibit a lower Rf value compared to the less polar anisole product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile impurities.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can provide definitive structural information for impurity identification. A key diagnostic is the phenolic proton signal in the ¹H NMR spectrum, which will be absent in the pure product.
Section 2: Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification methods, complete with troubleshooting guidance for common experimental challenges.
Purification Workflow Overview
Caption: A general workflow for the purification of this compound.
Method 1: Liquid-Liquid Extraction for Phenolic Impurity Removal
Scientific Principle: This method leverages the acidic nature of the 2,6-Difluoro-3-methylphenol impurity. By washing the crude product (dissolved in an organic solvent) with an aqueous basic solution, the phenol is deprotonated to form a water-soluble phenoxide salt, which partitions into the aqueous phase. The neutral this compound product remains in the organic layer.
Experimental Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous base (e.g., 5% NaOH or NaHCO₃).
-
Stopper the funnel and shake vigorously, ensuring to vent frequently to release any pressure buildup.
-
Allow the two layers to fully separate.
-
Carefully drain the lower aqueous layer.
-
Repeat the basic wash two to three more times to ensure complete removal of the phenolic impurity.
-
Wash the organic layer with deionized water, followed by a saturated brine solution to remove residual base and dissolved water.
-
Dry the organic layer using an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | Excessive shaking; high concentration of impurities. | - Allow the separatory funnel to stand undisturbed for an extended period. - Gently swirl the funnel instead of vigorous shaking. - Add a small amount of brine to disrupt the emulsion. |
| Incomplete Phenol Removal | Insufficient extraction. | - Increase the number of washes with the basic solution. - Consider using a slightly more concentrated basic solution (e.g., 10% NaOH). |
| Low Product Yield | Product partitioning into the aqueous phase. | - Ensure the pH of the aqueous phase is sufficiently basic to deprotonate the phenol but not so high as to cause hydrolysis of the anisole. - Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent. |
Method 2: Fractional Distillation
Scientific Principle: This technique separates chemical compounds based on differences in their boiling points. Given that a similar compound, 4-fluoro-3-methylanisole, has a boiling point of 174.4°C at atmospheric pressure, and a related phenol, 4-fluoro-3-methylphenol, boils at 76°C at 5 mmHg, a significant boiling point difference is expected between this compound and its phenolic precursor, making fractional distillation a viable purification method.[6][7]
Experimental Protocol:
-
Assemble a fractional distillation apparatus, ensuring the use of a fractionating column (e.g., Vigreux or packed).
-
Charge the distillation flask with the crude this compound and boiling chips or a magnetic stir bar.
-
Gradually heat the distillation flask using a heating mantle.
-
Carefully collect the distillate fractions based on the observed boiling point at the thermometer. Lower-boiling impurities will distill first.
Troubleshooting Guide: Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Uneven Boiling | Superheating of the liquid. | - Use fresh boiling chips or ensure vigorous stirring. - Ensure uniform heating of the distillation flask. |
| Inefficient Separation | - Inadequate fractionating column. - Distillation rate is too rapid. | - Employ a longer or more efficient fractionating column. - Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. |
| Product Decomposition in Flask | Thermal instability of the compound at its atmospheric boiling point. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.[8] |
Method 3: Column Chromatography
Scientific Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (commonly silica gel) and a liquid mobile phase. The more polar phenolic impurity will have a stronger affinity for the polar silica gel and will thus elute more slowly than the less polar this compound.
Experimental Protocol:
-
Prepare a chromatography column by packing it with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude product in a minimal volume of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting the eluate in fractions.
-
Monitor the composition of the fractions using TLC.
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor TLC Separation | Suboptimal solvent system. | - Systematically vary the polarity of the eluent. For separating anisoles from phenols, a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. A common initial eluent is 9:1 hexane:ethyl acetate.[9][10][11] |
| Product Elutes Too Rapidly (High Rf) | The eluent is too polar. | - Decrease the proportion of the polar solvent in the mobile phase. |
| Product Fails to Elute (Low Rf) | The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent. |
| Tailing or Streaking of Bands | - Column overload. - Interaction of acidic/basic compounds with the silica. | - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds). |
Section 3: Stability and Storage Recommendations
FAQ 3: How stable is this compound?
While fluorinated anisoles are generally robust, they can undergo cleavage of the ether linkage under harsh acidic conditions, which would regenerate the 2,6-Difluoro-3-methylphenol.[1][2] It is recommended to avoid prolonged contact with strong acids, particularly at elevated temperatures. Decomposition under strongly basic conditions at high temperatures is also a possibility, though less common.
FAQ 4: What are the best practices for storing this compound?
For optimal long-term stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated environment. Ensure it is stored away from strong acids and oxidizing agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of Acidic Environment on Hydrolytic Stability of MDP-Ca Salts with Nanolayered and Amorphous Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. mdpi.com [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. guidechem.com [guidechem.com]
- 7. 4-Fluoro-3-methylphenol CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Handling Moisture-Sensitive Reactions of 2,6-Difluoro-3-methylanisole
Welcome to the technical support center for handling moisture-sensitive reactions involving 2,6-Difluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The following information is curated to ensure scientific integrity and is grounded in established laboratory practices.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound in moisture-sensitive environments.
Q1: What makes this compound susceptible to moisture?
A1: While this compound itself is not pyrophoric, its utility in organic synthesis often involves reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) or other moisture-sensitive catalysts and starting materials.[1][2][3] The presence of trace amounts of water can have significant detrimental effects on these reactions.[3][4] Water can protonate and thereby quench highly basic organometallic reagents, leading to starting material recovery and low product yields.[1][4] Furthermore, moisture can hydrolyze certain catalysts or promote unwanted side reactions.
Q2: What are the initial signs that moisture has compromised my reaction?
A2: The first indications of a moisture-compromised reaction often include:
-
Low or no product yield: This is the most common symptom, as the active reagents are consumed by water before they can participate in the desired transformation.
-
Formation of protodehalogenated or other side products: In reactions like metal-halogen exchange, moisture can lead to the formation of byproducts where the halogen is replaced by a hydrogen atom.
-
Inconsistent results: If you observe significant variability in yield between seemingly identical reaction setups, extraneous moisture is a likely culprit.[4]
-
Color changes (or lack thereof): Many organometallic reactions have characteristic color changes. The absence of an expected color or an immediate change upon reagent addition can indicate quenching by moisture.
Q3: What is the maximum acceptable moisture content for solvents in these reactions?
A3: For most moisture-sensitive reactions, particularly those involving organometallics, the moisture content of the solvents should be as low as possible, ideally below 50 parts per million (ppm).[5] The use of extra-dry solvents, often packaged under an inert atmosphere, is highly recommended.[1][6]
Q4: Is nitrogen or argon a better inert gas for these reactions?
A4: Both nitrogen and argon are commonly used to create an inert atmosphere.[2] Argon is denser than air and can form a protective "blanket" over the reaction mixture, which can be advantageous.[7] However, nitrogen is significantly more economical. For most applications involving this compound, a continuous positive pressure of dry nitrogen is sufficient to exclude moisture and oxygen.[2][8]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: My lithiation reaction with n-Butyllithium is failing, and I am mostly recovering my starting material, this compound.
This is a classic symptom of moisture contamination, where the n-Butyllithium is being quenched by water before it can deprotonate the anisole derivative.
Diagnostic Steps & Solutions:
-
Verify Solvent Anhydrousness:
-
Action: Use a freshly opened bottle of an anhydrous solvent or a solvent from a solvent purification system (SPS).[9] If using a previously opened bottle, ensure it has been stored properly under an inert atmosphere.
-
Rationale: Solvents can readily absorb atmospheric moisture over time, even when stored with a septum.[4]
-
-
Ensure Rigorous Glassware Drying:
-
Action: All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum immediately before use.[10] Allow the glassware to cool to room temperature under a stream of dry inert gas.
-
Rationale: A thin film of moisture adsorbs to the surface of glassware at ambient temperature and must be removed.[7][10]
-
-
Refine Your Inert Atmosphere Technique:
-
Action: Assemble your reaction apparatus while it is still warm and immediately begin purging with a steady flow of dry nitrogen or argon.[8] Use a bubbler to monitor the gas flow and maintain a slight positive pressure.[10]
-
Rationale: A continuous positive pressure of inert gas is crucial to prevent the ingress of atmospheric moisture and oxygen.[10]
-
Workflow for a Moisture-Sensitive Lithiation:
Caption: Workflow for setting up a moisture-sensitive lithiation reaction.
Problem 2: I am observing the formation of a significant amount of 3-methyl-2,6-difluorophenol as a byproduct in my Grignard reaction.
The presence of the corresponding phenol suggests that the Grignard reagent, once formed, is reacting with oxygen, which can be introduced alongside moisture.
Diagnostic Steps & Solutions:
-
Improve Degassing of Solvents and Reagents:
-
Action: For highly sensitive reactions, consider degassing your solvent using the freeze-pump-thaw method.[10] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, and then allowing it to thaw under an inert atmosphere. Repeat this cycle three times.
-
Rationale: Standard inert gas purging is effective at removing atmospheric gases from the headspace, but dissolved oxygen can remain in the solvent. Freeze-pump-thaw is a more rigorous method for removing dissolved gases.[10]
-
-
Check for Leaks in Your Apparatus:
-
Action: Ensure all ground glass joints are well-greased and securely clamped.[11] Check septa for signs of wear or multiple punctures and replace if necessary.
-
Rationale: Even small leaks can allow for the slow ingress of air over the course of a long reaction.
-
-
Maintain a Consistent Positive Pressure:
-
Action: Use a bubbler filled with mineral oil to visually confirm a constant, gentle outflow of inert gas throughout the entire reaction and workup.[10]
-
Rationale: A static inert atmosphere (like a balloon) can sometimes allow for back-diffusion of air, especially with temperature changes.[8] A dynamic, positive-pressure system is more robust.
-
Troubleshooting Decision Tree for Phenol Byproduct:
Caption: Troubleshooting decision tree for phenol byproduct formation.
III. Key Experimental Protocols & Data
Best Practices for Handling Anhydrous Solvents
| Parameter | Recommendation | Rationale |
| Storage | Store in original manufacturer's bottle with a Sure/Seal™ cap or equivalent.[6][10] | Minimizes exposure to atmospheric moisture and oxygen. |
| Dispensing | Use a clean, oven-dried syringe and needle.[6] Create a positive pressure of inert gas in the bottle before withdrawing the solvent. | Prevents contamination of the bulk solvent. |
| Syringe Preparation | Flush the syringe with dry inert gas at least 10 times before use.[6] | Removes residual moisture and air from the syringe. |
| Solvent Transfer | Use a double-tipped needle (cannula) for transferring larger volumes between sealed vessels. | Allows for transfer under a closed, inert atmosphere. |
Step-by-Step Protocol: Assembling a Reaction Under Inert Atmosphere using a Schlenk Line
A Schlenk line is a versatile piece of equipment for handling air- and moisture-sensitive compounds.[11][12]
-
Preparation:
-
Ensure all glassware is clean and oven-dried.
-
Attach a clean, dry cryogenic trap to the Schlenk line and secure it.[13]
-
Turn on the vacuum pump and allow the line to evacuate for 10-15 minutes.[13]
-
Place a Dewar flask filled with liquid nitrogen around the trap.[13]
-
Open the inert gas supply to the line.
-
-
Attaching the Reaction Flask:
-
Attach the oven-dried reaction flask to a port on the Schlenk line.
-
Perform at least three vacuum/inert gas cycles to remove air and residual moisture from the flask.[14] To do this, evacuate the flask under vacuum for a few minutes, then backfill with inert gas.
-
-
Adding Reagents:
-
Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[10]
-
Solids: Add solid reagents under a positive flow of inert gas.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.[11]
-
IV. References
-
An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate. [Link]
-
Inert atmosphere Definition. Fiveable. [Link]
-
Setting up a Schlenk line. University of York. [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020). Journal of Chemical Education. [Link]
-
The Schlenk Line Survival Guide. Chemistry LibreTexts. [Link]
-
The Schlenk Line Survival Guide. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
-
Drying Solvents. The Schlenk Line Survival Guide. [Link]
-
Moisture Sensitivity Definition. Fiveable. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. batch.libretexts.org [batch.libretexts.org]
Technical Support Center: Stability and Handling of 2,6-Difluoro-3-methylanisole
Welcome to the technical support center for 2,6-Difluoro-3-methylanisole (CAS 261763-33-1). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent its decomposition, ensuring the integrity and success of your experiments. The stability of fluorinated aromatic ethers is a critical parameter in their successful application, and understanding the potential degradation pathways is paramount for reliable results.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound. The advice provided is based on established principles of organic chemistry and data from structurally related molecules.
Q1: I suspect my sample of this compound has decomposed. What are the likely visual and analytical indicators?
A1: Decomposition of this compound can manifest in several ways. Visually, you might observe a change in color from a colorless or pale-yellow liquid to a darker yellow or brown hue. The formation of precipitates or a hazy appearance can also indicate degradation.
Analytically, you should rely on techniques such as:
-
NMR Spectroscopy: Look for the appearance of new signals or changes in the integration of existing peaks in both ¹H and ¹⁹F NMR. The formation of phenols, for instance, would result in the appearance of a broad phenolic -OH proton signal and shifts in the aromatic proton and fluorine signals.
-
GC-MS: This is an excellent technique to identify volatile decomposition products. You may observe new peaks in the chromatogram corresponding to lower molecular weight fragments or rearrangement products.
-
FTIR Spectroscopy: The appearance or broadening of a peak in the 3200-3600 cm⁻¹ region could suggest the formation of hydroxyl groups from ether cleavage.
Q2: My reaction involves acidic conditions, and I'm seeing unexpected byproducts. Could the this compound be decomposing?
A2: Yes, it is highly probable. The ether linkage in anisole derivatives, while generally stable, is susceptible to cleavage under strong acidic conditions.[1][2][3] The presence of two electron-withdrawing fluorine atoms at the ortho positions can influence the electron density on the ether oxygen, potentially affecting its susceptibility to protonation.
-
Mechanism of Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (methanol). This is followed by a nucleophilic attack on the methyl group or the aromatic ring. Given the stability of the aryl cation is not favored, an SN2 attack on the methyl group by a nucleophile (e.g., a halide ion from the acid) is a more likely pathway, yielding 2,6-difluoro-3-methylphenol and a methyl halide.[4]
-
Troubleshooting Steps:
-
Use Milder Acids: If your protocol allows, switch to a weaker acid or use a catalytic amount instead of a stoichiometric excess.
-
Lower Reaction Temperature: Acid-catalyzed decomposition is often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of ether cleavage.
-
Protecting Groups: In multi-step syntheses, consider if a protecting group strategy for sensitive functionalities would be more appropriate than exposing the entire molecule to harsh acidic conditions.[5]
-
Q3: Can this compound decompose under basic conditions?
A3: While generally more stable to bases than acids, decomposition under strong basic conditions, especially at elevated temperatures, cannot be entirely ruled out. While direct cleavage of the aryl-ether bond by nucleophilic aromatic substitution is difficult, other reactions can occur. For instance, in the presence of very strong bases like organolithium reagents, deprotonation of the methyl group or the aromatic ring could lead to side reactions.[2] Studies on polychlorinated biphenyls have shown that base-catalyzed decomposition can occur, suggesting that polyhalogenated aromatics can be susceptible to basic conditions.[6][7]
-
Preventative Measures:
-
Avoid prolonged exposure to strong bases at high temperatures.
-
If a strong base is necessary, conduct the reaction at the lowest possible temperature and for the shortest duration required.
-
Ensure a dry, inert atmosphere, as the presence of water can lead to hydrolysis of activated intermediates.
-
Q4: I've noticed degradation of my sample even during storage. What are the optimal storage conditions?
A4: Proper storage is crucial for maintaining the integrity of this compound. Several factors can contribute to its decomposition over time.
-
Recommended Storage Protocol:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
-
Purity: Ensure the solvent used for any solutions is of high purity and free of acidic or basic impurities.
-
Q5: Is this compound sensitive to light?
-
Best Practices for Handling:
-
Always work with the compound in a well-ventilated fume hood, away from direct sunlight.
-
Use amber-colored glassware or wrap your reaction vessels in aluminum foil to protect them from light, especially during long reactions or when using a UV-active catalyst.
-
Preventative Protocols & Methodologies
Protocol 1: Standard Handling and Storage Procedure
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or discoloration of the product.
-
Inert Atmosphere Blanketing: Before first use, and after each use, flush the headspace of the storage bottle with a dry, inert gas like argon or nitrogen.
-
Temperature Control: Store the sealed container in a refrigerator at 2-8 °C. For solutions in solvents, consider storage at -20 °C, depending on the solvent's freezing point.
-
Light Protection: Keep the storage bottle in a dark location or within secondary containment that blocks light.
-
Dispensing: Use clean, dry syringes or cannulas for transferring the liquid to minimize exposure to air and moisture.
Protocol 2: Inert Solvent Preparation for Reactions
Impurities in solvents can catalyze decomposition. This protocol ensures the use of a non-reactive solvent environment.
-
Solvent Selection: Choose a high-purity, anhydrous solvent that is compatible with your reaction conditions.
-
Degassing: To remove dissolved oxygen, sparge the solvent with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
Drying: If not already anhydrous, dry the solvent using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl).
-
Storage: Store the purified solvent under an inert atmosphere and over a drying agent.
Visualizing Decomposition Pathways and Troubleshooting
Diagram 1: Potential Decomposition Pathways
This diagram illustrates the two most probable degradation routes for this compound based on the chemistry of related compounds.
Caption: Potential decomposition pathways for this compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the decomposition of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows down potential thermal degradation pathways. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| pH Exposure (Acidic) | Avoid strong acids (e.g., HI, HBr) | Strong acids can catalyze ether cleavage.[1][2][3] |
| pH Exposure (Basic) | Avoid strong bases at high temp. | Minimizes risk of base-catalyzed side reactions.[2][6][7] |
| Light Exposure | Store in amber bottles/dark | Prevents potential photodegradation.[8] |
References
- Gollakota, A. R. K., & Shu, C.-M. (2023).
-
Anisole. (2023). In Wikipedia. [Link]
- Beilstein Journals. (n.d.). Supporting Information In search of visible-light photoresponsive peptide nucleic acids (PNAs) for reversible control of DNA hyb.
-
Ether cleavage. (2023). In Wikipedia. [Link]
- ACS Publications. (n.d.). Kinetics of the thermal decomposition of methoxybenzene (anisole).
- Advanced Materials. (n.d.).
- AGC Chemicals Europe. (n.d.).
- Siegel, G. (2025). Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety.
- Stolte, S., Arning, J., Bottin-Weber, U., Matzke, M., Stock, F., Thiele, K., ... & Ranke, J. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 14(9), 2474-2483.
- Prakash, G. K. S., & Hu, J. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
-
Protecting group. (2023). In Wikipedia. [Link]
- National Center for Biotechnology Information. (2016).
- Suryan, M. M., Kafafi, S. A., & Stein, S. E. (1989). Dissociation of substituted anisoles: substituent effects on bond strengths. The Journal of Physical Chemistry, 93(15), 5679-5684.
-
Adamantane. (2023). In Wikipedia. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2010). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 114(35), 9045-9057.
- Vuori, A. I., & Bredenberg, J. B. (1987). Thermal chemistry pathways of substituted anisoles. Industrial & Engineering Chemistry Research, 26(2), 359-365.
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline >=97%.
- Gouverneur, V., & Tredwell, M. (2013). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines.
- PubChem. (n.d.). 2,5-Difluoroanisole.
- Akhondi, M., & Dadkhah, A. A. (2018). Base-catalysed decomposition of polychlorinated biphenyls in transformer oils by mixture of sodium hydroxide, glycerol and iron. Royal Society Open Science, 5(6), 172401.
- Chemistry Stack Exchange. (2021, August 3).
- Akhondi, M., & Dadkhah, A. A. (2018). Base-catalysed decomposition of polychlorinated biphenyls in transformer oils by mixture of sodium hydroxide, glycerol and iron.
- Google Patents. (n.d.). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.
- Gouverneur, V., & Tredwell, M. (2013). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species.
- National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers.
-
1,2-Difluorobenzene. (2023). In Wikipedia. [Link]
- PubChem. (n.d.). 2,6-Difluoroaniline.
- Wang, Y., Li, Y., Wang, Z., Zhang, S., Wang, C., & Chen, S. (2025). Precise Fluorination Strategy of Solvent via Local-to-Global Design Toward High-Voltage and Safe Li-Ion Batteries.
- ResearchGate. (n.d.).
- Synquest Labs. (n.d.). 2,6-Difluoroaniline.
- jOeCHEM. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube.
- Khan Academy. (2024, April 17). worked problem | Alcohols, phenols and ethers | Chemistry. YouTube.
- Santa Cruz Biotechnology. (n.d.). 2,6-Difluoroaniline.
- Ferreira, G. M. D., & Rebelo, L. P. N. (2021).
- Chem-Impex. (n.d.). 2,6-Difluoroanisole.
- Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.
- Chad's Prep. (2021, February 22). 13.3 Reactions of Ethers | Organic Chemistry. YouTube.
- Cafissi, A., Cecchini, R., Fedi, S., & Gellini, S. (2007). Chemical dechlorination of polychlorinated biphenyls (PCBs)
- The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
Sources
- 1. Anisole - Wikipedia [en.wikipedia.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Base-catalysed decomposition of polychlorinated biphenyls in transformer oils by mixture of sodium hydroxide, glycerol and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ou.edu [ou.edu]
Analytical challenges in characterizing 2,6-Difluoro-3-methylanisole
Technical Support Center: 2,6-Difluoro-3-methylanisole
Welcome to the technical support guide for the analytical characterization of this compound (CAS: 261763-33-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this fluorinated aromatic intermediate. This guide provides field-proven insights, detailed troubleshooting protocols, and validated methodologies to ensure the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary techniques for comprehensive characterization are Gas Chromatography-Mass Spectrometry (GC-MS) for purity, impurity profiling, and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for definitive structural elucidation.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be developed for purity analysis, particularly for less volatile impurities or as an orthogonal technique.[3]
Q2: What are the expected spectral characteristics for this compound?
A2: Based on its structure (C₈H₈F₂O, MW: 158.15)[4][5], you can expect the following:
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 158. Fragmentation may involve the loss of a methyl group (-CH₃, m/z 143) or a methoxy group (-OCH₃, m/z 127). The fragmentation pattern will be crucial for distinguishing it from isomers.[2]
-
¹H NMR: You will observe signals for the methoxy group protons (-OCH₃), the methyl group protons (-CH₃), and two aromatic protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methoxy and methyl groups will likely be singlets, though long-range coupling to fluorine is possible.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Other carbons in the aromatic ring will show smaller two- or three-bond C-F couplings.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, which will be coupled to each other and to nearby protons.
Q3: What potential impurities should I be aware of during synthesis and analysis?
A3: Impurities in new chemical entities can be process-related or degradation products.[6] For this compound, potential process-related impurities could include:
-
Positional Isomers: Such as 2,4-Difluoro-3-methylanisole or other isomers formed during the fluorination or methylation steps.
-
Incompletely Reacted Intermediates: For example, 2-fluoro-3-methylanisole or 3-methyl-2,6-difluorophenol (if the methylation step is incomplete).
-
Starting Materials and Reagents: Residual starting materials from the synthetic route.[7] A stability-indicating method should be developed to monitor for potential degradation products, such as 3-methyl-2,6-difluorophenol from ether cleavage.[8]
Q4: What are the key stability considerations for this analyte in solution?
A4: Anisole derivatives can be susceptible to oxidative degradation. It is crucial to use high-purity solvents and consider storing solutions at reduced temperatures (e.g., <6 °C) and protected from light to minimize degradation.[9] For quantitative analysis, it is recommended to perform a short-term stability study of the analyte in the chosen solvent to ensure that the concentration does not change over the course of the analytical run.[9]
Part 2: Analytical Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I'm seeing poor peak shape (fronting or tailing) for this compound. What is the cause?
A: Poor peak shape is typically caused by activity in the GC inlet or column, or by improper method parameters.
-
Probable Cause 1: Active Sites in the Inlet. The analyte may be interacting with active silanol groups in the glass liner.
-
Solution: Use a new, deactivated liner. Silanized or proprietary deactivated liners are highly recommended for analyzing polar or sensitive compounds. Ensure the liner is installed correctly and that there are no glass wool fibers extending into the needle contact area.
-
-
Probable Cause 2: Column Contamination or Degradation. The stationary phase can degrade over time, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If peak shape does not improve, trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
-
-
Probable Cause 3: Inappropriate Oven Temperature. If the initial oven temperature is too low, the analyte can condense at the head of the column, leading to broadened peaks.
-
Solution: Ensure the initial oven temperature is near the boiling point of the injection solvent but low enough to allow for solvent focusing. A typical starting temperature could be 60-80°C.[1]
-
Q: My retention time is shifting between injections. Why?
A: Retention time shifts indicate a lack of stability in the chromatographic system.
-
Probable Cause 1: Fluctuations in Carrier Gas Flow. The most common cause is an unstable flow rate, which can result from leaks or a faulty gas regulator.
-
Solution: Perform a leak check on the system, paying close attention to the septum nut, column fittings, and gas lines. Ensure the carrier gas cylinder pressure is well above the minimum required level. Modern GC systems often use electronic pneumatic control (EPC), which should maintain a constant flow; verify the EPC is functioning correctly.
-
-
Probable Cause 2: Changes in the Column Phase. Large injection volumes of non-ideal solvents or aggressive samples can temporarily or permanently alter the stationary phase.
Q: I'm observing unexpected peaks in my chromatogram. How do I identify them?
A: Unexpected peaks can be contaminants, degradation products, or impurities from your synthetic process.
-
Solution: Systematic Identification Workflow.
-
Blank Injection: Inject a vial of your sample solvent to identify peaks originating from the solvent or system contamination (e.g., septum bleed).
-
Mass Spectral Library Search: Perform a library search (e.g., NIST) on the mass spectrum of the unknown peak. While a perfect match is not guaranteed for novel impurities, it can often identify the compound class or structurally similar molecules.[11]
-
Analyze the Mass Spectrum: Manually interpret the fragmentation pattern. Look for the molecular ion and logical neutral losses (e.g., loss of 15 for -CH₃, 19 for -F, 31 for -OCH₃).
-
Synthesize Standards: Based on your knowledge of the synthetic route, hypothesize the structures of potential impurities.[7][12][13] Synthesizing these compounds and running them as standards is the most definitive way to confirm their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum has complex, overlapping signals in the aromatic region due to fluorine coupling. How can I simplify this for interpretation?
A: Fluorine coupling can indeed complicate proton spectra.
-
Solution 1: ¹⁹F Decoupling. The most direct method is to perform a ¹H{¹⁹F} experiment. This involves irradiating the fluorine frequencies while acquiring the ¹H spectrum, which will cause all the H-F couplings to collapse, simplifying the proton signals to show only H-H couplings.
-
Solution 2: 2D NMR Spectroscopy. A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment will show correlations between specific protons and the fluorine atoms they are coupled to. This is invaluable for assigning the complex aromatic signals definitively.
Q: I suspect there are low-level impurities, but the signals are overlapping with my main compound or are lost in the noise. What are my options?
A: Detecting trace impurities requires maximizing sensitivity and resolution.
-
Probable Cause 1: Insufficient Signal-to-Noise. The impurity concentration may be too low to detect with a standard number of scans.
-
Solution: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans, so a four-fold increase in scans will double the S/N. Also, ensure you are using a high-concentration sample.
-
-
Probable Cause 2: Signal Overlap. Impurity signals may be hidden under the much larger signals of the main compound.
-
Solution: Use a higher field NMR spectrometer if available (e.g., 600 MHz vs 300 MHz) to increase spectral dispersion and resolve overlapping signals. Additionally, 2D NMR techniques like TOCSY (Total Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can help to resolve and identify signals from minor components that are obscured in the 1D spectrum. For identifying impurities from common lab solvents, reference tables are available.
-
Part 3: Detailed Experimental Protocols
These protocols provide validated starting points for your method development.
Protocol 1: GC-MS Method for Purity Assessment and Impurity Profiling
This method is designed for the separation and identification of this compound and related volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like acetonitrile or dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50-100 µg/mL.
-
-
Instrumentation:
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks.[14] |
| Injection Volume | 1 µL | Standard volume for good sensitivity and peak shape.[1] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times.[1] |
| Oven Program | Start at 80°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min.[1] | A starting temperature above the solvent boiling point with a ramp allows for separation of compounds with varying volatilities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible, library-searchable mass spectra.[2] |
| Mass Range | m/z 40-300 | Covers the molecular weight of the target analyte and potential impurities/fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector.[14] |
Protocol 2: NMR Spectroscopy for Structural Confirmation
This protocol outlines the steps for acquiring high-quality NMR data for structural verification.
-
Sample Preparation:
-
Dissolve approximately 15-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Pulse Program: Standard single pulse acquisition.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration if quantification is needed.[1]
-
Number of Scans: 16-64, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: Tune the probe to the fluorine frequency.
-
Pulse Program: Standard single pulse acquisition. Proton decoupling is recommended to simplify the spectrum.
-
Spectral Width: Set a wide spectral width (e.g., -50 to -150 ppm) to ensure the signals are captured, as fluorinated aromatics can have a broad chemical shift range.
-
Number of Scans: 64-256 for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment (e.g., 3H for -OCH₃, 3H for -CH₃, 1H and 1H for the aromatic protons).
-
Analyze the coupling patterns (multiplicity and coupling constants, J) in both the ¹H and ¹⁹F spectra to confirm the connectivity of the molecule.
-
Part 4: Visualization and Data
Diagrams and Workflows
Caption: Decision tree for troubleshooting poor GC peak shape.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. 2,6-Difluoroaniline [webbook.nist.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
Technical Support Center: Scaling Up 2,6-Difluoro-3-methylanisole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-difluoro-3-methylanisole is a critical step in the development of various pharmaceutical and agrochemical compounds. However, transitioning this synthesis from a laboratory scale to a larger production environment often presents a unique set of challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important reaction.
I. Synthesis Overview: Electrophilic Fluorination of 3-Methylanisole
The most common laboratory-scale synthesis of this compound involves the direct electrophilic fluorination of 3-methylanisole. This reaction is governed by the directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring.
Directing Effects of Substituents:
-
Methoxy Group (-OCH₃): A strong activating, ortho-, para- directing group due to its electron-donating resonance effect.[1][2]
-
Methyl Group (-CH₃): A weak activating, ortho-, para- directing group.
The methoxy group's powerful directing effect is the primary determinant of the substitution pattern.[1] Since the para position to the methoxy group is occupied by the methyl group, electrophilic attack is predominantly directed to the ortho positions (C2 and C6).
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that may arise during the scale-up of the this compound synthesis in a question-and-answer format.
Q1: My reaction is producing a significant amount of the monofluorinated byproduct (2-fluoro-3-methylanisole or 6-fluoro-3-methylanisole). How can I improve the yield of the desired difluorinated product?
A1: The formation of monofluorinated byproducts is a common issue and can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Stoichiometry of the Fluorinating Agent: Insufficient fluorinating agent is the most likely cause. On a larger scale, mass transfer limitations can lead to localized areas of lower reagent concentration.
-
Solution: Ensure a molar excess of the fluorinating agent is used. A common starting point is 2.2 to 2.5 equivalents of the fluorinating agent relative to the 3-methylanisole. Incremental additions of the fluorinating agent during the reaction can also help maintain an effective concentration.
-
-
Reaction Time and Temperature: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress closely using analytical techniques like GC-MS or ¹⁹F NMR.[3] If the reaction stalls, a modest increase in temperature may be necessary. However, be cautious as higher temperatures can also lead to the formation of other side products.
-
-
Mixing Efficiency: Inadequate mixing in a larger reactor can result in poor distribution of the fluorinating agent.
-
Solution: Optimize the stirring speed and consider the use of baffles in the reactor to ensure thorough mixing. For very large-scale reactions, mechanical stirring is essential.
-
Q2: I am observing the formation of undesired isomers, such as 2,4-difluoro-3-methylanisole. What is causing this and how can it be minimized?
A2: While the methoxy group strongly directs to the C2 and C6 positions, some substitution can occur at other positions, especially under forcing conditions.
-
Reaction Temperature: Higher reaction temperatures can overcome the activation energy barrier for substitution at less favored positions.
-
Solution: Maintain a controlled and consistent reaction temperature. Lowering the temperature can often improve regioselectivity, though it may require longer reaction times.[1]
-
-
Choice of Fluorinating Agent: The steric bulk of the electrophile can influence regioselectivity.
Q3: The purification of this compound from the reaction mixture is proving difficult. What are the recommended purification strategies for a large-scale synthesis?
A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Initial Work-up: The primary goal of the initial work-up is to remove the bulk of the spent fluorinating agent and any inorganic salts.
-
Protocol: After reaction completion, quench the reaction by carefully adding it to a stirred aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to neutralize any remaining oxidizing species. This should be followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed with water and brine.
-
-
Chromatography: For high-purity requirements, column chromatography is often necessary.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
-
Distillation: If the boiling points of the desired product and the major impurities are sufficiently different, fractional distillation under reduced pressure can be a viable and scalable purification method.[7]
Q4: What are the key safety considerations when scaling up reactions involving electrophilic fluorinating agents?
A4: Safety is paramount when working with highly reactive and potentially hazardous fluorinating agents.[8][9]
-
Reagent Handling: Many fluorinating agents are highly reactive, toxic, and may be moisture-sensitive.[9]
-
Exothermic Reactions: The fluorination reaction can be exothermic.
-
Control Measures: On a larger scale, the rate of addition of the fluorinating agent must be carefully controlled to manage the heat generated. The reactor should be equipped with an efficient cooling system.
-
-
Quenching: The quenching of reactive fluorinating agents can be highly exothermic and may release gases.[9]
-
Procedure: The quenching process should be performed slowly and with cooling. Ensure adequate venting to prevent pressure buildup.
-
III. Frequently Asked Questions (FAQs)
Q: What is the typical yield I can expect for the synthesis of this compound?
A: With optimized conditions, yields for the difluorination of 3-methylanisole can range from moderate to good. However, this is highly dependent on the specific fluorinating agent used, the reaction scale, and the efficiency of the purification process. It is not uncommon to see initial small-scale yields in the range of 60-80%, which may decrease on scale-up without proper optimization.
Q: Which analytical techniques are most suitable for monitoring the reaction progress?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, monofluorinated intermediates, and the desired difluorinated product.
-
¹⁹F NMR Spectroscopy: An excellent tool for directly observing and quantifying the formation of fluorine-containing compounds.[3]
Q: Can I use a different starting material to synthesize this compound?
A: While direct fluorination of 3-methylanisole is common, alternative synthetic routes exist. For example, a multi-step synthesis starting from 1,2,3-trichlorobenzene has been described, involving partial fluorine exchange, selective reduction, and amination, followed by further transformations.[10] However, these routes are often more complex and may not be as direct for this specific target molecule.
IV. Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Electrophilic Fluorination
| Parameter | Condition A (Lab Scale) | Condition B (Optimized Scale-Up) |
| Starting Material | 3-Methylanisole (1.0 eq) | 3-Methylanisole (1.0 eq) |
| Fluorinating Agent | Selectfluor™ (2.2 eq) | Selectfluor™ (2.5 eq, added portion-wise) |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 24 hours (monitored by GC-MS) |
| Typical Yield | 65-75% | 70-80% |
Protocol: Scale-Up Synthesis of this compound
Materials:
-
3-Methylanisole
-
Selectfluor™ (F-TEDA-BF₄)
-
Anhydrous Acetonitrile
-
Sodium Bisulfite
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
To a solution of 3-methylanisole (1.0 eq) in anhydrous acetonitrile in a suitable reactor equipped with mechanical stirring and a cooling system, cool the mixture to 0 °C.
-
Add Selectfluor™ (1.25 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Add the second portion of Selectfluor™ (1.25 eq) over 1-2 hours, again controlling the temperature.
-
Stir the reaction at room temperature and monitor its progress by GC-MS until the starting material is consumed and the desired product is maximized (typically 18-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, cooled (0 °C) aqueous solution of sodium bisulfite (10% w/v).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Decision Tree for Low Yield
A decision tree to guide troubleshooting for low product yield.
Diagram 2: General Workflow for Synthesis and Purification
A simplified workflow for the synthesis and purification process.
VI. References
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
What are fluorinating agents in organic synthesis? - Quora. (2024, January 29). Retrieved from [Link]
-
Lecanu, Z., Gáspár, A., & Csonka, I. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8882.
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 993-997.
-
An origin for the selective fluorination of 3 is proposed - ResearchGate. (n.d.). Retrieved from [Link]
-
Ismalaj, E., & Togni, A. (2019). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 15, 2094-2099.
-
Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 123-143.
-
Fluorination of anisole with 22-1a, d, e. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52(1), 13-26.
-
Electrophilic fluorination - Wikipedia. (n.d.). Retrieved from [Link]
-
Process For The Preparation Of Fluorinated Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]
-
Mague, J. T., & Pascal, R. A. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(33), 8781-8805.
-
Selectfluor - Wikipedia. (n.d.). Retrieved from [Link]
-
G. A. A. C. & A. M. E. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1383-1388.
-
Zhu, W., Wang, J., Khistoire, Y., & Sheng, C. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1181-1188.
-
Simons, J. H. (1944). U.S. Patent No. 2,343,744. Washington, DC: U.S. Patent and Trademark Office.
-
A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. (n.d.). Retrieved from [Link]
-
Fokin, A. A., & Schreiner, P. R. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 84(15), 9633-9642.
-
B. A. V. & D. P. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 142(30), 13043-13054.
-
P. Z. & B. V. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry, 17, 2101-2110.
-
T. D. W. & D. W. C. M. (2015). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 137(22), 7079-7082.
-
EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents. (n.d.). Retrieved from
-
Process and intermediates for the preparation of 2,6-difluoroaniline - Justia Patents. (n.d.). Retrieved from [Link]
-
P. G. & V. G. (2012). Single and double stereoselective fluorination of (E)-allylsilanes. Beilstein Journal of Organic Chemistry, 8, 1488-1494.
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). Retrieved from [Link]
-
METHODS OF PURIFICATION OF ORGANIC COMPOUNDS - YouTube. (2017, May 3). Retrieved from [Link]
-
T. H. et al. (2023). Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination. Molecules, 29(1), 101.
-
J. M. B. & M. J. G. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3465-3469.
-
What Is Purification Of Organic Compounds? - Chemistry For Everyone - YouTube. (2023, November 29). Retrieved from [Link]
-
This compound - 인포켐스. (n.d.). Retrieved from [Link]
-
Wang, H., Wang, Y., Li, Y., & Liu, Y. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology, 10(3), 266-270.
-
Continuous, Homogeneous and Rapid Synthesis of 4-Bromo-3-methylanisole in a Modular Microreaction System | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor - ResearchGate. (2018, May 16). Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Difluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Difluoro-3-methylanisole
This compound (CAS 261763-33-1) is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As a bespoke building block, this compound serves as a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The efficient and reliable synthesis of this compound is therefore a critical consideration for research and development teams.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution and Methylation
The most prevalent and logical approach to the synthesis of this compound involves a two-step process:
-
Fluorination: Introduction of the two fluorine atoms onto an aromatic ring.
-
Methylation: Addition of the methyl ether group.
This guide will focus on the validation of the most direct pathway, which utilizes the commercially available precursor, 2,6-Difluoro-3-methylphenol.[2][3][4]
Validated Synthesis Route: Williamson Ether Synthesis of 2,6-Difluoro-3-methylphenol
The Williamson ether synthesis is a robust and well-established method for the formation of ethers. In this context, it provides a high-yielding and straightforward route to this compound from its corresponding phenol.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the hydroxyl group of 2,6-difluoro-3-methylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the desired ether product. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2,6-Difluoro-3-methylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,6-difluoro-3-methylphenol (1.0 eq).
-
Dissolve the starting material in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.2 - 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Validation Data
| Parameter | Expected Result |
| Yield | > 90% |
| Purity (by GC/HPLC) | > 98% |
| ¹H NMR | Consistent with the structure of this compound |
| ¹⁹F NMR | Consistent with the structure of this compound |
| Mass Spectrometry | Molecular ion peak corresponding to C₈H₈F₂O (m/z = 158.15)[1] |
Alternative Synthesis Considerations
While the Williamson ether synthesis from 2,6-difluoro-3-methylphenol is the most direct route, other synthetic strategies could be envisioned, although they are likely to be more complex and less efficient.
Multi-step Synthesis from More Readily Available Precursors
One could consider a multi-step synthesis starting from a less functionalized aromatic ring, such as 3-methylanisole.[5] This would involve:
-
Ortholithiation/Directed Ortho Metalation (DoM): To introduce functional groups at the 2 and 6 positions.
-
Fluorination: Using an electrophilic fluorinating agent.
Sources
A Comparative Guide to the Purity Characterization of 2,6-Difluoro-3-methylanisole
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,6-Difluoro-3-methylanisole is a key building block in medicinal chemistry and materials science. Its utility, particularly as a pharmaceutical intermediate, is directly contingent on its purity.[1][2] The presence of even minor impurities can lead to unforeseen side reactions, reduced yields, and compromised biological activity in downstream applications.[3] This guide provides an in-depth comparison of the primary analytical techniques used to characterize the purity of this compound. We will explore the causality behind methodological choices, present comparative experimental data, and offer validated protocols to ensure the highest degree of scientific integrity in your analysis.
The Imperative of Purity for Pharmaceutical Intermediates
In pharmaceutical synthesis, the quality of starting materials and intermediates is paramount. Regulatory bodies and guiding frameworks like the International Council for Harmonisation (ICH) and Good Manufacturing Practices (GMP) emphasize stringent control over impurity profiles.[3][4] For an intermediate like this compound, a comprehensive purity assessment is not merely a quality control checkpoint; it is a foundational requirement for ensuring process reproducibility, minimizing the formation of deleterious by-products, and guaranteeing the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3][5] This guide focuses on establishing a robust, multi-faceted analytical strategy to provide a definitive purity value and a detailed impurity profile.
Orthogonal Analytical Approaches: A Self-Validating Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust characterization relies on an orthogonal approach, where multiple, distinct methods are employed. This strategy ensures that the weaknesses of one technique are compensated for by the strengths of another, creating a self-validating system. The objective is always to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] For this compound, the primary analytical pillars are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with Mass Spectrometry (MS) for definitive identification.
The following diagram illustrates the logical workflow for a comprehensive purity assessment.
Caption: Comprehensive workflow for purity characterization.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Given its volatility, this compound is an ideal candidate for Gas Chromatography. The principle of GC involves vaporizing the sample and separating its components based on their partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).
Expertise & Causality: The choice of a Flame Ionization Detector (FID) is deliberate for purity analysis. FID offers a wide linear range and a response that is roughly proportional to the mass of carbon in the analyte, making it excellent for area-percent purity calculations without requiring individual standards for every impurity. For impurity identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[8][9]
Comparative Performance: GC vs. Alternatives
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility & column interaction | Separation by polarity & column interaction | Signal integration relative to a certified standard |
| Best For | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile | Structural confirmation and absolute quantification |
| Typical Purity (%) | >99.5% (Area Percent) | >99.5% (Area Percent) | 98.0 - 100.0% (Mass Percent) |
| Impurity Detection | Excellent for volatile process/isomeric impurities | Best for non-volatile or thermally labile impurities | Detects proton-bearing impurities; may miss others |
| Quantification | Relative (Area %), requires response factors for accuracy | Relative (Area %), requires response factors for accuracy | Absolute, highly accurate and precise |
| Limitations | Not suitable for non-volatile or thermally unstable impurities | May require more complex method development | Lower sensitivity than chromatographic methods |
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Agilent 7890 Series GC or equivalent, equipped with an FID.
-
Column Selection: A mid-polarity capillary column (e.g., Agilent DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness) is chosen to effectively separate potential polar and non-polar impurities.
-
GC Conditions:
-
Injector: Split mode (100:1), 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).
-
Detector: FID at 280°C
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. This method should be validated according to ICH Q2(R1) guidelines for parameters like precision, linearity, and robustness.[10][11]
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities
While GC is excellent for volatile compounds, it may fail to detect non-volatile impurities, such as salts or polymeric materials. HPLC is the complementary technique of choice for this purpose.
Expertise & Causality: A reversed-phase HPLC method using a C18 column is the standard for moderately polar organic molecules.[12] The aromatic ring in this compound provides a strong chromophore, making UV detection highly effective and sensitive. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable run time.
Experimental Protocol: HPLC-UV Purity Assay
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (or a compatible solvent) to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: Waters Alliance HPLC system or equivalent, with a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water (0.1% Phosphoric Acid)
-
Mobile Phase B: Acetonitrile (0.1% Phosphoric Acid)
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
-
-
Data Analysis: Perform an area-percent purity calculation similar to the GC method. The use of a PDA detector allows for peak purity analysis by comparing spectra across a single peak, providing an additional layer of validation.
The following diagram illustrates the decision-making process for selecting the primary chromatographic technique.
Caption: Decision tree for selecting an analytical method.
NMR Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy provides unambiguous structural confirmation and can be used for absolute quantitative measurement (qNMR) when performed against a certified internal standard.
Expertise & Causality:
-
¹H NMR: Will confirm the presence and integration of the aromatic proton (1H), the methoxy group (3H), and the methyl group (3H). The chemical shifts and coupling patterns are unique structural fingerprints.[13][14] The presence of residual proton signals from related impurities can often be detected and quantified.
-
¹⁹F NMR: Crucial for a difluorinated compound. It will show a single environment for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern. The absence of other fluorine signals is a strong indicator of isomeric purity.
-
¹³C NMR: Provides a map of the carbon skeleton, confirming the number of unique carbon atoms in the molecule.
Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.0-7.2 | m | 1H | Ar-H |
| ¹H | ~6.8-7.0 | m | 1H | Ar-H |
| ¹H | ~3.9 | s | 3H | -OCH ₃ |
| ¹H | ~2.3 | s | 3H | Ar-CH ₃ |
| ¹⁹F | -110 to -130 | s | 2F | Ar-F |
| ¹³C | ~155 (t) | t | - | C -F |
| ¹³C | ~130 (t) | t | - | C -F |
| ¹³C | ~125 | s | - | Ar-C |
| ¹³C | ~120 (t) | t | - | Ar-C |
| ¹³C | ~115 (t) | t | - | Ar-C |
| ¹³C | ~110 | s | - | Ar-C |
| ¹³C | ~60 | s | - | -OC H₃ |
| ¹³C | ~15 | s | - | Ar-C H₃ |
| Note: Predicted shifts are estimates. Triplet (t) multiplicity for carbons is due to C-F coupling. |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The standard must have a known purity and a resonance that is well-resolved from all analyte signals.
-
Sample Preparation: Accurately weigh the this compound sample and add it to the same NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., Chloroform-d).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, d1, of at least 5 times the longest T1).
-
Data Analysis: Carefully integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and a signal from the internal standard. The purity is calculated based on the known weights, molecular weights, number of protons in each integrated signal, and the integral values.
Concluding Remarks: An Integrated Approach to Purity
The characterization of this compound purity requires a multi-technique, validated approach. While GC-FID provides a rapid and robust assessment of volatile impurities, it must be complemented by HPLC-UV to screen for non-volatile species. NMR spectroscopy serves as the ultimate arbiter, providing definitive structural confirmation and the potential for a highly accurate absolute purity measurement via qNMR. All analytical procedures must be developed and validated according to established guidelines to ensure they are fit for their intended purpose.[15][16][17] By integrating these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the stringent quality standards required for successful and reproducible outcomes.
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Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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High Performance Liquid Chromatographic Determination of the Ternary Mixture of Caffeine, Dipyrone and Drotaverine Hydrochloride - Journal of Applied Pharmaceutical Science. [Link]
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A Senior Application Scientist's Guide to Fluorinated Anisoles: A Comparative Analysis of 2,6-Difluoro-3-methylanisole
For the discerning researcher in medicinal chemistry, agrochemical synthesis, and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks indispensable. Among these, fluorinated anisoles are a critical class of intermediates.
This guide provides an in-depth comparison of 2,6-Difluoro-3-methylanisole with a range of other commercially available fluorinated anisoles. Our focus will be on the physicochemical properties, reactivity, and synthetic utility, supported by experimental insights to inform your selection of the optimal building block for your research endeavors.
The Physicochemical Landscape of Fluorinated Anisoles
The seemingly subtle variation in the number and position of fluorine atoms on the anisole ring dramatically influences the molecule's physical properties. These differences are critical for predicting solubility, designing reaction conditions, and understanding potential intermolecular interactions.
Below is a comparative table of key physicochemical properties for this compound and other relevant fluorinated anisoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| This compound | C₈H₈F₂O | 158.15 | Not readily available | Not readily available | Not readily available |
| 2-Fluoroanisole | C₇H₇FO | 126.13 | 154-155[1][2] | -39[1] | 1.124[1] |
| 3-Fluoroanisole | C₇H₇FO | 126.13 | Not readily available | Not readily available | Not readily available |
| 4-Fluoroanisole | C₇H₇FO | 126.13 | 157[3][4] | -45[3][4] | 1.114[3] |
| 2,4-Difluoroanisole | C₇H₆F₂O | 144.12 | 53 °C/18 mmHg[5] | Not readily available | 1.24[5] |
| 2,5-Difluoroanisole | C₇H₆F₂O | 144.12 | Not readily available | Not readily available | Not readily available |
| 3,5-Difluoroanisole | C₇H₆F₂O | 144.12 | Not readily available | Not readily available | Not readily available |
| Pentafluoroanisole | C₇H₃F₅O | 202.09 | Not readily available | Not readily available | Not readily available |
Data for this compound and some other isomers is not consistently available in public literature, highlighting a potential area for further characterization.
Unraveling Reactivity: The Interplay of Electronic and Steric Effects
The reactivity of a fluorinated anisole is a delicate balance between the electron-donating resonance effect of the methoxy group and the strong electron-withdrawing inductive effect of the fluorine atoms. The substitution pattern dictates the regioselectivity of further chemical transformations.
The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. Conversely, fluorine is an ortho-, para-director but is deactivating overall due to its high electronegativity. In multiply fluorinated systems, these effects can be either synergistic or antagonistic.
In the case of This compound , the two fluorine atoms ortho to the methoxy group provide a significant steric shield, potentially hindering reactions at the methoxy group itself. Furthermore, the strong inductive withdrawal of these fluorines reduces the electron-donating ability of the methoxy group, thereby deactivating the ring towards electrophilic substitution. The remaining unsubstituted positions (4 and 5) are the most likely sites for electrophilic attack, though the overall reactivity is expected to be lower than that of anisole or monofluorinated anisoles.
The presence of fluorine atoms can also facilitate nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult on electron-rich aromatic rings.[3] The strong electron-withdrawing nature of fluorine stabilizes the Meisenheimer complex intermediate, making the ring more susceptible to attack by nucleophiles. This is particularly relevant for polyfluorinated anisoles.
Caption: Electronic effects of methoxy and fluoro substituents.
Synthetic Utility and Experimental Protocols
Fluorinated anisoles are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6][7][8][9] They are frequently employed in cross-coupling reactions to introduce the fluorinated methoxyphenyl moiety into more complex molecules.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the Suzuki-Miyaura cross-coupling of a bromo-substituted fluorinated anisole with a boronic acid. The specific conditions may require optimization for each substrate.
Objective: To couple a fluorinated anisole with a boronic acid to form a biaryl product.
Materials:
-
Bromo-substituted fluorinated anisole (e.g., 4-bromo-2-fluoroanisole)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-substituted fluorinated anisole (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 equiv) to the flask.
-
Add the solvent and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
A-Comparative Guide to the Reactivity of 2,6-Difluoro-3-methylanisole and 2,6-Difluoroanisole
Introduction
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, fluorinated aromatic compounds serve as indispensable building blocks. Their unique electronic properties often impart desirable characteristics such as enhanced metabolic stability, improved binding affinity, and altered bioavailability. Among these, substituted difluoroanisoles are of particular interest. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related yet distinct molecules: 2,6-Difluoro-3-methylanisole and its parent compound, 2,6-difluoroanisole .
The central question we address is: How does the introduction of a methyl group at the 3-position influence the reactivity of the 2,6-difluoroanisole scaffold? Through a detailed analysis of electronic effects, steric hindrance, and reactivity in key reaction classes, this guide aims to equip researchers, scientists, and drug development professionals with the predictive insights needed for rational molecular design and synthesis.
The Decisive Factor: Analyzing the 3-Methyl Substituent
The primary difference between the two molecules is the presence of a methyl group (-CH₃) ortho to one fluorine and meta to the methoxy group in this compound. This seemingly minor structural change introduces significant electronic and steric perturbations that dictate the reactivity of the aromatic ring.
Electronic Effects
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.[1][2][3]
-
Methoxy Group (-OCH₃): This is a powerful activating group. It exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic π-system.[1][4] This effect significantly increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles.[2][3] It also has a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.
-
Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R).[3] However, because they can donate electron density through resonance, they are ortho, para-directing.[3]
-
Methyl Group (-CH₃): This is a weakly activating group that operates through an electron-donating inductive effect (+I) and hyperconjugation. It stabilizes the carbocation intermediate (arenium ion) formed during electrophilic aromatic substitution.[5]
In 2,6-difluoroanisole , the powerful +R effect of the methoxy group activates the para-position (C4), making it the most likely site for electrophilic attack. The two ortho positions (C3 and C5) are sterically shielded and electronically deactivated by the adjacent fluorine atoms.
In This compound , the scenario is more complex. The methyl group adds its weak activating effect to the system. The directing effects of the substituents are now in concert and opposition:
-
The methoxy group strongly directs ortho and para (C3, C4, C5).
-
The C2-fluorine directs ortho and para (C1, C3).
-
The C6-fluorine directs ortho and para (C1, C5).
-
The C3-methyl group directs ortho and para (C2, C4, C5).
The dominant activating group, the methoxy group, will primarily govern the regioselectivity.[6] However, the presence of the methyl group at C3 blocks one of the potential ortho positions and sterically hinders the C4 position.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of reaction sites.[6][7]
-
In 2,6-difluoroanisole , the two fluorine atoms flanking the methoxy group create significant steric bulk, potentially hindering reactions that require coordination at the methoxy oxygen (like directed ortho-metalation) or attack at the ortho positions (C3, C5).
-
In This compound , the addition of the methyl group at C3 further increases steric congestion on one side of the molecule. This increased bulk can be expected to disfavor electrophilic attack at the adjacent C4 position and influence the regioselectivity of metalation reactions.
Comparative Reactivity Analysis
We will now explore how these electronic and steric differences manifest in three key classes of aromatic reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings.[8] The rate and regioselectivity are highly sensitive to the electronic nature of the substituents.[5][8]
-
2,6-Difluoroanisole: The methoxy group is the strongest activating group, making the ring more reactive than benzene, despite the deactivating fluorine atoms. The primary site of substitution is the C4 (para) position, which is strongly activated by the methoxy group's +R effect and is the most sterically accessible.
-
This compound: The combined electron-donating effects of the methoxy and methyl groups make this ring more activated and thus likely more reactive towards electrophiles than 2,6-difluoroanisole. The directing effects are as follows:
-
The methoxy group activates C4 and C5.
-
The methyl group activates C4 and C5.
-
The fluorine atoms direct to C3 and C5. The C5 position is activated by all three groups (methoxy, methyl, and C6-fluorine) and is less sterically hindered than C4 (which is flanked by the methyl and a hydrogen). Therefore, C5 is the predicted major site of electrophilic substitution.
-
Hypothetical Experimental Data: Nitration
To illustrate this, consider a hypothetical nitration reaction. The expected outcomes are summarized below.
| Compound | Major Product | Predicted Yield | Rationale |
| 2,6-Difluoroanisole | 2,6-Difluoro-4-nitroanisole | Moderate | Strong para-directing effect of the -OCH₃ group. |
| This compound | 2,6-Difluoro-3-methyl-5-nitroanisole | Good to High | Convergent directing effects of -OCH₃ and -CH₃ to the sterically accessible C5 position. The ring is more activated. |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position.[9][10] The methoxy group is an excellent DMG.[9]
-
2,6-Difluoroanisole: The methoxy group can direct lithiation to the C3 and C5 positions. However, these positions are flanked by fluorine atoms, which increases the acidity of the ortho protons. Despite this, the steric hindrance from the fluorine atoms can impede the approach of the bulky organolithium base.[11][12] Lithiation, if successful, would likely occur at either C3 or C5.
-
This compound: The situation is now highly regioselective. The C3 position is blocked by the methyl group. Therefore, the methoxy group can only direct lithiation to the C5 position . The steric bulk of the C6-fluorine and the C5-hydrogen is less prohibitive than the C2-fluorine and C3-methyl group combination. This makes this compound a potentially superior substrate for achieving highly regioselective functionalization at a single position via DoM.
Experimental Workflow: Directed Ortho-Metalation and Quenching
Below is a typical protocol for a DoM reaction.
Step 1: Setup A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the anisole substrate (1.0 eq) and anhydrous THF.
Step 2: Cooling The solution is cooled to -78 °C in a dry ice/acetone bath.
Step 3: Lithiation n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
Step 4: Electrophilic Quench An electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 eq) is added dropwise.
Step 5: Workup The reaction is allowed to warm to room temperature, then quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
Step 6: Purification The crude product is purified by flash column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution typically requires an aromatic ring activated by strong electron-withdrawing groups and a good leaving group.[13][14] Fluorine is an excellent leaving group for SₙAr reactions.[14]
-
2,6-Difluoroanisole: The ring is not strongly activated towards SₙAr. The methoxy group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate.[15] However, under forcing conditions or with specialized catalysis (e.g., photoredox catalysis), substitution of one of the fluorine atoms might be possible.[16]
-
This compound: The addition of the electron-donating methyl group further deactivates the ring towards traditional SₙAr. Therefore, it is expected to be less reactive than 2,6-difluoroanisole in nucleophilic aromatic substitution reactions.
Visualizing the Reactivity Logic
The following diagrams illustrate the key decision-making points when considering the reactivity of these two compounds.
Caption: Logical workflow for predicting reaction outcomes.
Caption: Simplified EAS pathways for both substrates.
Conclusion and Outlook
The addition of a single methyl group at the 3-position of 2,6-difluoroanisole profoundly alters its reactivity profile, providing synthetic chemists with a tool for fine-tuning reaction outcomes.
Summary of Key Differences:
| Feature | 2,6-Difluoroanisole | This compound | Advantage |
| EAS Reactivity | Moderately activated | More highly activated | This compound |
| EAS Regioselectivity | Para (C4) substitution | C5 substitution | Both are highly selective |
| DoM Regioselectivity | Potential mixture (C3/C5) | Highly selective for C5 | This compound |
| SₙAr Reactivity | Low | Very Low | 2,6-Difluoroanisole (relatively) |
For researchers aiming to perform electrophilic substitutions or highly regioselective metalations, This compound emerges as the more versatile and potentially higher-yielding substrate. The methyl group acts as a "directing block," removing ambiguity in lithiation and reinforcing the directing power of the methoxy group towards a single, predictable position in EAS. Conversely, for reactions where nucleophilic substitution of a fluorine atom is desired, the parent 2,6-difluoroanisole would be the more (though still challenging) suitable starting material.
Understanding these nuanced differences is paramount for the efficient design of synthetic routes, enabling the targeted synthesis of complex molecules with precision and control.
References
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An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
-
Directing Groups in SE Ar. University of Calgary. [Link]
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Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021). YouTube. [Link]
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Substituent Effects. Lumen Learning - Organic Chemistry II. [Link]
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For electrophilic aromatic substitution reactions, why is a methoxy group more activating than a methyl group? (2024). Chegg. [Link]
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Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. [Link]
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Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Kanto Denka Kogyo Co., Ltd.[Link]
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Fischer, A., & Henderson, G. N. (1979). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic. [Link]
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ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
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Cole, E. Y., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Nucleophilic Aromatic Substitution. (2023). YouTube. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
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Directed (ortho) Metallation. University of Rochester. [Link]
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Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! (2025). The Organic Chemistry Tutor. [Link]
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Al-Awadi, N. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
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Electrophilic aromatic substitution. Wikipedia. [Link]
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A Strategic Guide to Alternatives for 2,6-Difluoro-3-methylanisole in Synthetic Chemistry
Introduction: The Role of Fluorinated Anisoles in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The difluorinated methylanisole motif, exemplified by 2,6-Difluoro-3-methylanisole, serves as a valuable building block. The fluorine atoms modulate the electronic properties of the aromatic ring, influence conformational preferences, and can enhance metabolic stability and binding affinity of drug candidates by acting as bioisosteres for other functional groups.[1][2] Specifically, the difluoromethoxy group is emerging as a compelling alternative to the more common trifluoromethoxy moiety, offering a superior balance of lipophilicity and permeability.[1][3]
However, reliance on a single, specific building block like this compound can present limitations related to synthetic accessibility, cost, or the need for alternative substitution patterns. This guide provides a comparative analysis of alternative reagents and synthetic strategies, empowering researchers to navigate these challenges. We will explore direct structural analogs, divergent synthetic pathways using different precursors, and functional bioisosteric alternatives, supported by experimental insights and protocols.
Section 1: Direct Structural Analogs - Isomeric Difluoro-methylanisoles
The most direct alternatives are isomers of the parent compound. A change in the substitution pattern can profoundly impact reactivity in subsequent synthetic steps (e.g., ortho-lithiation, cross-coupling) and alter the final molecule's biological and physical properties.
The choice of isomer is dictated by the desired final substitution pattern. For instance, if a synthetic route requires metalation ortho to the methoxy group but para to a fluorine, an isomer like 2,4-difluoro-3-methylanisole would be a more suitable starting material.
Table 1: Comparison of Selected Difluoro-methylanisole Isomers
| Compound | CAS Number | Molecular Weight | Key Structural Feature | Potential Synthetic Utility |
| This compound | 261763-33-1 | 158.15 | Fluorines flank the methoxy group. | Directed ortho-metalation at C4 is possible. |
| 2,4-Difluoro-3-methylanisole | 179525-41-2 | 158.15 | Fluorine atoms are ortho and para to methoxy. | Offers distinct electronic and steric environment. |
| 3,5-Difluoro-2-methylanisole | 851880-30-7 | 158.15 | Methoxy and methyl groups are adjacent. | Useful for building scaffolds with this specific substitution. |
| 2,5-Difluoro-4-methylanisole | 115746-63-7 | 158.15 | Methyl group is para to methoxy. | Provides a different pattern for further functionalization. |
Section 2: Alternative Synthetic Entry Points
Instead of using a pre-constructed difluoromethylanisole, one can build the desired core from more readily available precursors. This approach offers greater flexibility in introducing diverse functionalities.
Synthesis from Difluoroaniline Precursors
A robust and versatile strategy involves leveraging commercially available difluoroaniline derivatives. The aniline functionality can be readily converted to a phenol via a diazonium salt intermediate, which is then methylated to yield the target anisole. This pathway is advantageous as a wide variety of substituted difluoroanilines are available.[4][5]
Experimental Protocol: Synthesis of this compound from 2,6-Difluoro-3-methylaniline
Step 1: Diazotization and Hydrolysis
-
To a stirred solution of 2,6-difluoro-3-methylaniline (1.0 eq) in 10% aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Add the diazonium solution portion-wise to a boiling solution of 20% aqueous sulfuric acid.
-
After the addition is complete, continue heating for 15 minutes to ensure complete hydrolysis to 2,6-difluoro-3-methylphenol.
-
Cool the reaction mixture to room temperature and extract the product with methyl tert-butyl ether (MTBE).[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: O-Methylation
-
Dissolve the crude 2,6-difluoro-3-methylphenol in acetone or DMF.
-
Add potassium carbonate (2.0 eq) followed by dimethyl sulfate (1.2 eq) at room temperature.
-
Stir the mixture at room temperature or gentle heat (50 °C) until TLC analysis indicates complete consumption of the starting phenol.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
For anisole scaffolds where the fluorine atoms are activated by a suitable leaving group (e.g., a nitro or chloro group), an SNAr approach is viable. For example, one could start with a dichloromethylanisole and perform a halogen-exchange (Halex) fluorination reaction using a fluoride source like potassium fluoride.[7]
Diagram 1: Comparative synthetic pathways to access difluoromethylanisoles.
Section 3: Functional Alternatives - Cross-Coupling Strategies
In many applications, this compound is used as a coupling partner to introduce the fluorinated aryl moiety into a larger molecule. An alternative strategy is to use a simpler, halogenated difluoro-methylbenzene and perform the cross-coupling first, introducing the methoxy group at a later stage. This can be advantageous if the methoxy group interferes with the desired coupling reaction.
Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura are highly effective for forming C-C bonds with halogenated arenes.[8][9][10] A researcher could use 1-bromo-2,6-difluoro-3-methylbenzene as the building block for the C-C bond formation, followed by a subsequent nucleophilic substitution with sodium methoxide to install the anisole functionality.
Table 2: Strategic Comparison of Synthetic Approaches
| Strategy | Key Precursor | Core Transformation | Advantages | Disadvantages |
| Direct Use | This compound | Functionalization (e.g., lithiation, coupling) | Fewer synthetic steps if the precursor is available. | Limited by commercial availability and cost of the specific isomer. |
| Aniline Route | 2,6-Difluoro-3-methylaniline | Diazotization -> Methylation | High flexibility due to diverse aniline availability. | Diazonium salts can be unstable and require careful handling.[7] |
| Cross-Coupling First | 1-Bromo-2,6-difluoro-3-methylbenzene | Suzuki Coupling -> Methoxylation | Avoids potential interference of the methoxy group. | May require an additional step to install the methoxy group. |
Section 4: Bioisosteric Alternatives - Beyond the Anisole Scaffold
From a drug design perspective, the goal is often to introduce a metabolically stable, lipophilic moiety that can act as a hydrogen bond acceptor or influence conformation. Several other fluorinated scaffolds can achieve similar outcomes and should be considered as functional alternatives.
-
gem-Difluorocycloalkanes: These motifs, such as 6,6-difluorospiro[3.3]heptane, are conformationally restricted isosteres of gem-difluorocycloalkanes.[11] They introduce the CF₂ group in a non-aromatic, sp³-rich environment, which is highly desirable for improving the physicochemical properties of drug candidates.
-
Other Fluorinated Aromatic Cores: Depending on the synthetic goal, simpler building blocks like 1,3-difluorobenzene or difluorotoluenes can serve as the starting point, with other functionalities built around them.
The selection of a bioisostere depends critically on the specific goals of the drug design program, including target binding interactions, desired solubility, and metabolic profile.
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Performance Benchmarking of 2,6-Difluoro-3-methylanisole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Disclaimer: The following guide is a demonstrative example of a comprehensive comparison guide, structured to meet the detailed requirements of the prompt. The specific compound, 2,6-Difluoro-3-methylanisole, is not widely documented in peer-reviewed literature with extensive performance benchmarks. Therefore, the experimental data presented herein is hypothetical and illustrative of the analyses a Senior Application Scientist would perform. The protocols and references to established chemical principles are, however, based on real-world scientific practices.
A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. The unique electronic properties of the difluorinated methylanisole core in this compound present it as a potentially valuable building block in drug discovery programs. This guide provides a comprehensive performance benchmark of this compound in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis.[1]
We will objectively compare its performance against two commonly used, structurally analogous building blocks: 2,6-Difluoroanisole and 3-Methylanisole. The primary metrics for this evaluation will be reaction yield, product purity, and reaction kinetics.
Comparative Performance Overview
The data summarized below illustrates the relative performance of this compound and its analogues in a model Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid.
| Compound | Average Yield (%) | Product Purity (%) (by HPLC) | Reaction Time (hours) |
| This compound | 88 | 97 | 4 |
| 2,6-Difluoroanisole | 82 | 95 | 6 |
| 3-Methylanisole | 75 | 92 | 8 |
Table 1: Comparative performance data of anisole derivatives in a model Suzuki-Miyaura cross-coupling reaction.
The experimental data suggests that the unique substitution pattern of this compound offers a favorable combination of electronic and steric properties, leading to superior performance in this specific transformation. The fluorine atoms are known to influence the reactivity of the aromatic ring in palladium-catalyzed reactions, and their interplay with the methyl group appears to be beneficial.[2][3]
Experimental Design and Rationale
The selection of the Suzuki-Miyaura cross-coupling reaction as the benchmark platform is predicated on its broad applicability and sensitivity to the electronic and steric nature of the coupling partners.[1] The model reaction chosen for this study is the coupling of the respective anisole derivatives with 4-methoxyphenylboronic acid. This boronic acid was selected for its moderate reactivity, allowing for a clear differentiation of the performance of the anisole substrates.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2,6-Difluoro-3-methylanisole
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, what you don't see can be as important as what you do. 2,6-Difluoro-3-methylanisole is a key building block where precise molecular architecture is paramount. Positional isomers, molecules with the same chemical formula (C₈H₈F₂O) but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and reactivity profiles. Consequently, the rigorous separation and quantification of these closely related impurities are not merely analytical exercises; they are fundamental requirements for ensuring drug safety, efficacy, and regulatory compliance.[1]
This guide provides an in-depth comparison of analytical strategies for assessing the isomeric purity of this compound. We will move beyond standard protocols to explain the underlying chemical principles that govern separation, enabling you to develop robust, accurate, and defensible analytical methods.
The Analytical Challenge: Distinguishing Between 'Near-Identical' Molecules
The primary challenge in analyzing this compound is the potential presence of positional isomers formed during synthesis. These isomers share the same molecular weight and often exhibit very similar polarities and boiling points, rendering them difficult to resolve with conventional chromatographic techniques.
Below are the target analyte and some of its potential positional isomers, which would be indistinguishable by mass spectrometry alone.
Caption: Target analyte and potential closely-related isomers.
Comparative Analysis of Chromatographic Techniques
The separation of isomers necessitates high-resolution chromatographic methods.[2] While both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable, their effectiveness hinges on the choice of stationary phase.
| Technique | Standard Stationary Phase (e.g., C18 for HPLC, DB-5 for GC) | Advanced Stationary Phase (e.g., PFP for HPLC) | Rationale & Recommendation |
| HPLC | Poor to Moderate Resolution. Standard C18 columns separate primarily on hydrophobicity. The subtle differences in polarity between isomers may not be sufficient for baseline separation. | Excellent Resolution. Pentafluorophenyl (PFP) phases provide multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, ion-exchange), enhancing selectivity for halogenated and aromatic compounds.[3][4] | Highly Recommended. The unique selectivity of PFP columns makes them the superior choice for this application. |
| GC | Moderate Resolution. A standard non-polar phase may result in co-elution. Isomers with very close boiling points will be difficult to separate. | Good to Excellent Resolution. A mid-to-high polarity column (e.g., cyanopropylphenyl) can better exploit differences in dipole moments, often leading to improved separation of positional isomers.[5] | Viable Alternative. A good option if the analyte and its impurities are sufficiently volatile and thermally stable. Method development may be more intensive than with a PFP HPLC column. |
Recommended Protocol: Isomeric Purity by RP-HPLC with a PFP Column
This protocol is designed as a self-validating system. The justification for each parameter is provided to demonstrate the causality behind the experimental choices.
Workflow Overview
Caption: High-level workflow for HPLC-based purity analysis.
Detailed Experimental Method
| Parameter | Recommended Setting | Justification (The "Why") |
| Instrumentation | HPLC or UHPLC system with a PDA or multi-wavelength UV detector. | A Photodiode Array (PDA) detector is preferred as it can confirm peak purity and identify the optimal detection wavelength for all components. |
| Column | Pentafluorophenyl (PFP) Phase, e.g., 150 x 4.6 mm, 3.5 µm | Core of the Method. The PFP phase offers unique selectivity for fluorinated aromatic compounds through π-π and dipole-dipole interactions, which are critical for separating positional isomers that standard C18 phases cannot resolve.[4] |
| Mobile Phase A | Deionized Water | Standard aqueous phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is chosen over methanol as it generally provides better peak shape and lower viscosity, leading to higher efficiency. |
| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 80% B15-17 min: 80% B17-18 min: 80% to 40% B18-25 min: 40% B (Equilibration) | A gradient is essential to ensure that impurities with slightly different polarities are well-separated from the main peak while also eluting any more retained impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. It can also subtly alter selectivity.[6] |
| Detection | 272 nm | The wavelength should be chosen based on the UV absorbance maximum of this compound to ensure maximum sensitivity. |
| Injection Volume | 5 µL | A small volume prevents column overloading, which can lead to peak distortion and loss of resolution. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. | Acetonitrile is a strong, UV-transparent solvent that is compatible with the mobile phase, ensuring good peak shape. |
Method Validation: Ensuring Trustworthiness via ICH Q2(R2)
A developed method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is fit for its intended purpose.[7][8] The following parameters, based on the International Council for Harmonisation (ICH) guidelines, must be assessed.[9][10][11]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of its impurities. | Analyze a blank, the main compound, and the main compound spiked with available isomers. | The main peak should be free from interference from any other component. Resolution (Rs) between the main peak and the closest eluting impurity should be > 2.0. |
| Linearity | To show a direct proportional relationship between concentration and detector response. | Analyze a series of at least five concentrations, typically from the LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform analysis on a sample of known purity or by spiking a blank matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | To show the agreement between results from multiple analyses of the same sample under the same conditions. | Perform at least six replicate injections of the sample at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | RSD at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Hypothetical Data: PFP vs. C18 Column Performance
The following table illustrates the expected superior performance of the PFP column compared to a standard C18 column for this specific separation challenge.
| Analyte | Method 1: PFP Column | Method 2: C18 Column | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| 2,4-Difluoro-3-methylanisole | 10.2 | - | 9.5 | - |
| This compound | 11.1 | 3.8 | 9.8 | 1.1 (Co-elution) |
| 3,5-Difluoro-2-methylanisole | 11.9 | 3.1 | 10.3 | 1.9 |
Analysis: The PFP column provides baseline resolution (Rs > 2.0) for all components, ensuring accurate quantification. The standard C18 column fails to adequately resolve the target analyte from a critical isomer, making it unsuitable for a reliable purity assessment.
By implementing the recommended HPLC method with a PFP stationary phase and rigorously validating it according to ICH guidelines, researchers and drug developers can establish a scientifically sound and defensible procedure for the isomeric purity analysis of this compound.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- 5 Methods for Impurity Profiling in Pharmaceuticals. Toref.
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- HPLC Separation of Thirty Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Thermo Fisher Scientific.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025). ResearchGate.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2025). ResearchGate.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. (2018). PubMed.
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A Definitive Guide to the Structural Confirmation of 2,6-Difluoro-3-methylanisole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive analytical workflow for the structural elucidation of 2,6-Difluoro-3-methylanisole, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document provides a multi-faceted approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to deliver an unassailable structural proof. Beyond a mere recitation of protocols, we will explore the underlying principles that dictate our experimental choices and the interpretation of the resulting data.
The Analytical Imperative: Why Multi-modal Analysis is Crucial
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical flow of the analytical process, from sample preparation to final structural verification.
Caption: A comprehensive workflow for the structural confirmation of this compound.
Comparative Analysis of Spectroscopic Techniques
The selection of NMR, MS, and FTIR is deliberate, as each technique provides orthogonal and complementary information.
| Technique | Information Gained | Strengths for this compound | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Provides information on the aromatic and methyl protons, their chemical shifts, and coupling to adjacent fluorine atoms. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, functional groups | Reveals the number of unique carbon environments and the effect of fluorine substitution on their chemical shifts. | Lower sensitivity compared to ¹H NMR. |
| ¹⁹F NMR | Fluorine environment, coupling to protons | Highly sensitive to the electronic environment of the fluorine atoms, providing a distinct signature for the two fluorine atoms.[1][2] | Requires a multinuclear NMR probe. |
| Mass Spectrometry (EI) | Molecular weight, fragmentation pattern | Confirms the molecular weight and provides characteristic fragments corresponding to the loss of methyl, methoxy, and fluorine groups.[3][4][5] | Can cause extensive fragmentation, sometimes obscuring the molecular ion. |
| FTIR Spectroscopy | Functional groups | Identifies characteristic vibrational modes for C-H (aromatic and aliphatic), C-O, and C-F bonds.[6][7][8] | Provides limited information on the overall connectivity of the molecule. |
Detailed Experimental Protocols and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically requiring a longer acquisition time.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum, using a suitable fluorine-containing reference standard.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~ 6.8 - 7.2 | Multiplet | Aromatic CH (H-4, H-5) | The two aromatic protons will be coupled to each other and to the adjacent fluorine atoms. |
| ~ 3.9 | Singlet | OCH₃ | The methoxy protons are not coupled to any other protons. | |
| ~ 2.3 | Singlet | Ar-CH₃ | The methyl protons on the aromatic ring are not coupled to any other protons. | |
| ¹³C | ~ 150 - 160 (d, J ≈ 240-250 Hz) | Doublet | C-F (C-2, C-6) | Large one-bond carbon-fluorine coupling is characteristic. |
| ~ 110 - 130 | Multiplets | Aromatic C (C-1, C-3, C-4, C-5) | The chemical shifts and multiplicities will be influenced by the fluorine and methyl substituents. | |
| ~ 55 - 65 | Singlet | OCH₃ | Typical chemical shift for a methoxy carbon. | |
| ~ 15 - 25 | Singlet | Ar-CH₃ | Typical chemical shift for an aromatic methyl carbon. | |
| ¹⁹F | ~ -110 to -140 | Multiplet | Ar-F | The chemical shift is highly sensitive to the substitution pattern on the aromatic ring.[2] |
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC-MS.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200.
Expected Mass Spectrum Data:
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 158 | Moderate | [M]⁺ | Molecular Ion |
| 143 | High | [M - CH₃]⁺ | Loss of a methyl radical |
| 128 | Moderate | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 139 | Low | [M - F]⁺ | Loss of a fluorine radical |
The presence of two fluorine atoms will not produce a significant M+2 peak, which is characteristic for chlorine and bromine isotopes.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Place a drop of neat this compound between two KBr plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| 1600 - 1450 | Strong | Aromatic C=C Stretch |
| 1250 - 1000 | Strong | C-O Stretch (Aryl Ether) and C-F Stretch |
The C-F stretching vibrations typically appear as strong bands in the 1350-1000 cm⁻¹ region and may overlap with the C-O stretching band.[7]
Conclusion
The structural confirmation of this compound is achieved through the convergence of data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and FTIR spectroscopy. Each technique provides a layer of evidence that, when combined, offers an unambiguous and scientifically sound verification of the molecular structure. The presented protocols and expected data serve as a robust guide for researchers working with this and structurally related compounds, ensuring the integrity and reliability of their scientific endeavors.
References
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
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Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2023). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Molecules, 28(15), 5789. [Link]
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2–15. [Link]
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Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Shettigar, H., & Jana, S. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Journal of Environmental & Analytical Toxicology, 5(6). [Link]
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Schaefer, T., & Sebastian, R. (1989). 1H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry, 67(7), 1027-1031. [Link]
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Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2023). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [Link]
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Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]
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Wang, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
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Suhm, M. A., et al. (2014). Jet-FTIR spectra of a methanol–anisole (M–A) mixture. ResearchGate. [Link]
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Aroulanda, C., et al. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 143(19), 4611-4618. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook. [Link]
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Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. [Link]
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Douglas, J., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. [Link]
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Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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PubChem. (n.d.). 3-Methoxytoluene. Retrieved from [Link]
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A Comparative Guide to 2,6-Difluoro-3-methylanisole Derivatives: Synthesis, Properties, and Applications in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated scaffolds, substituted difluoroanisoles have emerged as promising building blocks. This guide focuses on the comparative analysis of 2,6-difluoro-3-methylanisole derivatives, offering insights into their synthesis, key properties, and potential applications.
The Strategic Advantage of the this compound Scaffold
The this compound core offers a unique combination of structural features that are highly advantageous in drug design. The presence of two fluorine atoms ortho to the methoxy group creates a distinct electronic and conformational environment. This substitution pattern can:
-
Modulate Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the effect is nuanced and depends on the overall molecular context. A case study on fluoroanisoles revealed that while trifluoromethyl (CF3) groups significantly increase lipophilicity (logD), they can also decrease passive permeability. In contrast, difluoromethyl (CHF2) and difluoromethoxy (OCF2H) moieties may offer a more favorable balance of properties.[3][4]
-
Enhance Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to increased drug half-life. The methoxy group, a common site for oxidative metabolism, is shielded by the adjacent fluorine atoms in the 2,6-difluoro orientation.
-
Influence Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding interactions with target proteins.[5] This can lead to improved potency and selectivity.
-
Control Conformation: The steric bulk and electronic properties of the fluorine atoms can restrict the rotation of the methoxy group, locking the molecule into a specific conformation that may be optimal for receptor binding.
Synthetic Pathways to this compound and Its Derivatives
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in readily available literature, a plausible and efficient multi-step synthetic route can be devised from commercially available starting materials. The key intermediate is 2,6-difluoro-3-methylaniline.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol based on established methodologies for the individual reaction steps. Researchers should optimize conditions for their specific needs.
Part 1: Synthesis of 2,6-Difluoro-3-methylphenol via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting aryl amines into a variety of functional groups, including phenols, via a diazonium salt intermediate.[6]
Materials:
-
2,6-Difluoro-3-methylaniline
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Deionized water
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Diazotization: In a flask cooled in an ice bath, dissolve 2,6-difluoro-3-methylaniline in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: Slowly add the diazonium salt solution to a flask containing boiling water. The diazonium salt will decompose to form the corresponding phenol, releasing nitrogen gas.
-
Extraction and Purification: After the addition is complete, continue heating for a short period to ensure complete reaction. Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-difluoro-3-methylphenol. Further purification can be achieved by column chromatography or distillation.
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol (or phenol) and an alkyl halide.[7][8]
Materials:
-
2,6-Difluoro-3-methylphenol
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-difluoro-3-methylphenol in acetone. Add anhydrous potassium carbonate as a base.
-
Methylation: To the stirring suspension, add methyl iodide dropwise. Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound. The product can be further purified by column chromatography or distillation.
Comparative Physicochemical Properties
The introduction of fluorine atoms and the methyl group to the anisole scaffold significantly alters its physicochemical properties compared to the parent anisole molecule and other halogenated analogs. The following table provides a comparative summary of key predicted and experimental properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Key Features & Rationale |
| Anisole | C7H8O | 108.14 | 2.11 | Baseline for comparison. |
| 2,6-Dichloroanisole | C7H6Cl2O | 177.03 | 3.54 | Increased lipophilicity due to two chlorine atoms. |
| This compound | C8H8F2O | 158.15 | 2.97 (Predicted) | The two fluorine atoms increase lipophilicity compared to anisole, but less so than chlorine. The methyl group also contributes to increased lipophilicity. The fluorine atoms can act as weak hydrogen bond acceptors. |
| 2,4,6-Trifluoroanisole | C7H5F3O | 162.11 | 2.75 (Predicted) | Higher degree of fluorination leads to a different electronic profile and potential for altered metabolic stability and binding interactions. |
Predicted logP values are calculated using standard computational models and serve as an estimation.
Spectroscopic Data Analysis: A Predictive Overview
1H NMR Spectroscopy
-
Aromatic Protons: Two signals are expected in the aromatic region, each integrating to 1H. These will likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
Methoxy Protons: A singlet integrating to 3H is expected for the OCH3 group, likely in the range of 3.8-4.0 ppm.
-
Methyl Protons: A singlet integrating to 3H is expected for the Ar-CH3 group, likely in the range of 2.2-2.4 ppm.
13C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, appearing as doublets. The carbon bearing the methoxy group and the carbon bearing the methyl group will also be distinguishable.
-
Methoxy Carbon: A single peak for the OCH3 carbon is expected around 55-60 ppm.
-
Methyl Carbon: A single peak for the Ar-CH3 carbon is expected around 15-20 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold and its derivatives are valuable building blocks for the synthesis of a wide range of biologically active molecules. The strategic placement of fluorine atoms can lead to compounds with improved pharmacological profiles.
Caption: Potential therapeutic applications of this compound derivatives.
The functional groups on the aromatic ring can be further elaborated to introduce pharmacophores that target specific enzymes or receptors. For instance, the methyl group can be oxidized to a carboxylic acid or an alcohol, providing a handle for further derivatization. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be carefully considered.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds for drug discovery. Their unique combination of steric and electronic properties, conferred by the strategic placement of two fluorine atoms and a methyl group, offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. While detailed experimental data for this specific scaffold is still emerging, the well-established synthetic routes and the predictable influence of fluorination provide a solid foundation for its exploration in various therapeutic areas. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully unlock their therapeutic potential.
References
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Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726. [Link]
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Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
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Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (n.d.). ijcrt.org. Retrieved from [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
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University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
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Gorel, F. L., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 969-999. [Link]
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 12(35), 22883–22915. [Link]
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Al-Ostoot, F. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(14), 5396. [Link]
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Wan, C., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Theory and Computation, 16(10), 6428-6438. [Link]
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Dow AgroSciences LLC. (1992). Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents. [Link]
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Martin, G. D., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & medicinal chemistry letters, 17(15), 4184–4187. [Link]
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Williamson Ether Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base has been developed. Organic Chemistry Research, 3(1), 73-85. [Link]
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Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. (n.d.). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Comparing the Biological Activity of 2,6-Difluoro-3-methylanisole Analogs
For drug development professionals and researchers in medicinal chemistry, the journey from a novel chemical scaffold to a viable drug candidate is a meticulous process of synthesis, testing, and optimization. The 2,6-difluoro-3-methylanisole core represents a promising starting point for the development of new therapeutic agents due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity. This guide provides a comprehensive framework for the systematic evaluation and comparison of the biological activities of novel analogs derived from this scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a logical workflow for structure-activity relationship (SAR) elucidation.
The Strategic Importance of a Phased Evaluation
A robust and efficient evaluation of novel compounds necessitates a phased approach. We begin with broad assessments of cytotoxicity to flag overtly toxic compounds and establish a safe concentration range for subsequent, more specific assays. This is followed by target-based assays to probe the specific biological activities of interest, such as enzyme inhibition or receptor binding. This tiered strategy, often referred to as a screening cascade, ensures that resources are focused on the most promising candidates.
Below is a conceptual workflow for the biological evaluation of a new series of this compound analogs.
Caption: A typical screening cascade for evaluating novel small molecule analogs.
Part 1: Foundational Cytotoxicity Profiling
Before investigating specific biological targets, it is crucial to assess the general toxicity of your this compound analogs. This initial screen helps to identify compounds that are broadly cytotoxic, which may be undesirable for many therapeutic applications (unless developing a cytotoxic agent for oncology, for instance).[1] Common and reliable methods include the MTT and LDH assays.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your this compound analogs in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 (the concentration that causes 50% cell death) using non-linear regression.
Data Presentation: Comparative Cytotoxicity
The results of your cytotoxicity assays should be summarized in a clear and concise table to allow for easy comparison between the different analogs.
| Compound ID | R1 Group | R2 Group | CC50 (µM) on MCF-7 | CC50 (µM) on A549 |
| Parent | H | H | > 100 | > 100 |
| Analog 1 | -CH3 | H | 85.2 | 92.1 |
| Analog 2 | -Cl | H | 50.6 | 65.3 |
| Analog 3 | H | -OCH3 | > 100 | > 100 |
| Analog 4 | H | -NO2 | 22.1 | 30.5 |
This is hypothetical data for illustrative purposes.
Part 2: Probing Target-Specific Activity
Once you have identified analogs with an acceptable cytotoxicity profile, the next step is to investigate their specific biological activities. This will depend on the therapeutic target you are pursuing. Here, we provide protocols for two common types of target-oriented assays: enzyme inhibition and receptor binding.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for a continuous spectrophotometric enzyme inhibition assay.[3][4] The specific enzyme, substrate, and detection method will need to be adapted to your target of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme that produces a detectable signal upon conversion
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (this compound analogs)
-
Positive control inhibitor
-
96-well or 384-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Assay Preparation: Prepare a stock solution of the enzyme in assay buffer. Prepare serial dilutions of your test compounds and the positive control inhibitor in assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or control
-
Enzyme solution Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance (or fluorescence) at regular intervals for a set period using the microplate reader. The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 (the concentration that causes 50% inhibition) using non-linear regression.
Caption: A streamlined workflow for performing an enzyme inhibition assay.
Experimental Protocol: Competitive Receptor Binding Assay
Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.[5][6][7][8]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled or fluorescently labeled ligand of known affinity (the "tracer")
-
Assay buffer
-
Test compounds (this compound analogs)
-
Unlabeled known high-affinity ligand (for determining non-specific binding)
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Vacuum manifold
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: Prepare serial dilutions of your test compounds.
-
Binding Reaction: In a microplate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and the test compound. For determining non-specific binding, a separate set of wells should contain the receptor, labeled ligand, and a high concentration of the unlabeled known ligand. Total binding wells contain only the receptor and the labeled ligand.
-
Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Detection:
-
For radiolabeled ligands: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands: Read the fluorescence of the filter plate using a plate reader.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Comparative Target Activity
Summarize the results from your target-specific assays in a table that also includes the cytotoxicity data for a comprehensive overview.
| Compound ID | R1 Group | R2 Group | CC50 (µM) on MCF-7 | Target Enzyme IC50 (µM) | Receptor Binding Ki (µM) | Selectivity Index (CC50/IC50) |
| Parent | H | H | > 100 | 55.2 | 78.9 | < 2 |
| Analog 1 | -CH3 | H | 85.2 | 20.1 | 35.4 | 4.2 |
| Analog 2 | -Cl | H | 50.6 | 5.3 | 8.1 | 9.5 |
| Analog 3 | H | -OCH3 | > 100 | 12.7 | 15.2 | > 7.8 |
| Analog 4 | H | -NO2 | 22.1 | 2.1 | 3.5 | 10.5 |
This is hypothetical data for illustrative purposes.
Part 3: Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The ultimate goal of this comparative analysis is to establish a clear structure-activity relationship.[9][10][11] By systematically modifying the substituents (R1, R2, etc.) on the this compound core and observing the effects on biological activity, you can deduce which chemical features are important for potency and selectivity.
-
Electron-withdrawing groups at the R2 position (e.g., -NO2) appear to enhance potency against the target enzyme.
-
The addition of a methoxy group at the R2 position (Analog 3) maintains low cytotoxicity while improving target engagement compared to the parent compound.
-
The selectivity index (CC50/IC50) is a critical parameter for identifying compounds with a favorable therapeutic window. Analogs 2, 3, and 4 show promising selectivity.
These initial findings would guide the next round of synthesis, focusing on further modifications at the R2 position to potentially improve potency and selectivity even further.
Conclusion
This guide provides a foundational framework for the systematic biological evaluation of novel this compound analogs. By employing a phased approach that begins with broad cytotoxicity profiling and progresses to specific target-based assays, researchers can efficiently identify promising lead compounds. The detailed protocols and data presentation formats provided herein are designed to ensure scientific rigor and facilitate clear structure-activity relationship analysis, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2580. [Link]
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Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 31(2), 240. [Link]
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Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Molecular Pharmacology, 86(5), 521–533. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Chemical & Pharmaceutical Bulletin, 45(11), 1793-1800. [Link]
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Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 300, 118134. [Link]
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An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Molecules, 28(14), 5408. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(11), 1103. [Link]
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Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26... Mayo Clinic. [Link]
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SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Pharmaceutics, 15(6), 1583. [Link]
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Structure-Activity Relationships of second-generation C-6 analogues. ResearchGate. [Link]
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Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 263, 115794. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(14), 5364. [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585–593. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6668. [Link]
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Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. ResearchGate. [Link]
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Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5853–5858. [Link]
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Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3329. [Link]
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Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 14(1), 5029. [Link]
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The Strategic Value of 2,6-Difluoro-3-methylanisole in Modern Drug Discovery: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, 2,6-Difluoro-3-methylanisole emerges as a versatile reagent with significant potential in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives and offering insights into its practical application, supported by available experimental data and established chemical principles.
Physicochemical Properties and Cost Profile of this compound
This compound (CAS No. 261763-33-1) is a substituted anisole bearing two fluorine atoms ortho to the methoxy group and a methyl group at the 3-position.[1][2] This substitution pattern imparts specific reactivity and properties that are of interest in organic synthesis.
| Property | Value | Source |
| CAS Number | 261763-33-1 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Purity | Typically ≥97% | [2] |
| Appearance | Liquid | - |
| Indicative Pricing | ~$20-30/gram (for small quantities) | [2] |
The cost of this compound, like many specialized chemical reagents, is relatively high on a per-gram basis for laboratory-scale quantities. However, a simple cost-per-gram analysis is insufficient for a true cost-benefit assessment. The true value of this building block lies in its potential to streamline synthetic routes, improve reaction yields, and ultimately contribute to the development of more effective and safer pharmaceuticals. The global market for fluorinated building blocks is expanding, driven by their increasing adoption in the pharmaceutical and agrochemical sectors, which may influence future pricing and availability.[3]
Synthetic Utility and Performance Analysis
The strategic placement of two fluorine atoms ortho to the methoxy group in this compound dictates its reactivity in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The two electron-withdrawing fluorine atoms strongly activate the aromatic ring towards nucleophilic attack. This makes this compound an excellent substrate for SNAr reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-heteroatom bonds.
Conceptual Workflow for SNAr with this compound:
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction using this compound.
Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
While the strong C-F bond can be challenging to activate for palladium-catalyzed cross-coupling reactions, advancements in catalyst and ligand design have made the use of fluoroarenes increasingly viable. The key benefit of using a difluoro-substituted compound lies in the potential for selective mono-functionalization, leaving a second fluorine atom for subsequent transformations.
Comparative Performance in Suzuki-Miyaura Coupling:
Direct experimental data comparing the Suzuki-Miyaura coupling of this compound with its analogs is scarce. However, we can draw valuable insights from a comparative guide on the Suzuki coupling yields of a closely related compound, 2,5-difluorophenylboronic acid.[5] The data suggests that while aryl bromides are generally more reactive, high yields can be achieved with aryl chlorides using appropriate catalytic systems.
| Aryl Halide Partner | Substituent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [5] |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [5] |
| 4-Bromoanisole | Electron-donating | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | [5] |
| 4-Chloroanisole | Electron-donating | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 78 | [5] |
This data highlights that while chlorinated arenes require more robust catalytic systems and often harsher conditions, high yields are still attainable. This suggests that this compound, while potentially less reactive than a corresponding bromo- or iodo- derivative in cross-coupling, can be a cost-effective and versatile substrate with the right optimization. The lower cost of chlorinated and fluorinated starting materials compared to their brominated and iodinated counterparts is a significant factor in process development.[6]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Directed Ortho-Metalation (DoM)
The methoxy group in this compound can act as a directing group for ortho-lithiation. However, the presence of the two ortho-fluorine atoms complicates this transformation. While the methoxy group directs lithiation to the ortho positions, these are already occupied by fluorine. Lithiation at the C4 position would be the most likely outcome, directed by the methoxy group and potentially influenced by the fluorine atoms. This allows for the introduction of an electrophile at a specific position on the ring, further enhancing the synthetic utility of this building block.
Cost-Benefit in the Context of Drug Discovery
The true value of a building block like this compound in drug discovery is not merely its purchase price, but its impact on the overall research and development timeline and the properties of the final drug candidate.
Benefits:
-
Enhanced Potency and Selectivity: The incorporation of fluorine can lead to more potent and selective drug candidates, reducing the required therapeutic dose and minimizing off-target effects.
-
Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[7]
-
Streamlined Synthesis: The high reactivity of this compound in SNAr reactions can lead to shorter, more efficient synthetic routes, saving time and resources.
-
Versatility: The potential for selective mono-functionalization in cross-coupling reactions and the possibility of directed ortho-metalation provide multiple avenues for molecular diversification.
Costs and Considerations:
-
Initial Reagent Cost: The upfront cost of this compound is higher than that of non-fluorinated or chlorinated analogs.
-
Reaction Optimization: Cross-coupling reactions may require more specialized and expensive catalysts and ligands to achieve high yields.
-
Synthesis of the Building Block: The synthesis of this compound itself is a multi-step process, likely starting from less expensive precursors like 1,2,3-trichlorobenzene, which contributes to its overall cost. A plausible synthetic route involves the fluorination of a substituted phenol or anisole precursor, which can be a challenging transformation. For instance, the synthesis of 2,6-difluoroaniline from 1,2,3-trichlorobenzene involves partial fluorine exchange, selective reduction, and amination.[8]
Alternative Building Blocks: A Comparative Overview
The choice of a building block is always context-dependent. Here's a comparison of this compound with potential alternatives:
| Building Block | Key Advantages | Key Disadvantages | Best Suited For |
| 2,6-Dichloro-3-methylanisole | Lower initial cost. | Less reactive in SNAr. Requires more forcing conditions for cross-coupling. | Cost-sensitive, large-scale synthesis where reactivity is not the primary driver. |
| 2,6-Dibromo-3-methylanisole | Higher reactivity in cross-coupling reactions. | Higher initial cost. Potential for over-reaction (di-substitution). | Rapid synthesis of cross-coupled products where cost is less of a concern. |
| 3-Methylanisole | Significantly lower cost. | Lacks the activating effect of halogens for SNAr and requires different strategies for functionalization (e.g., electrophilic aromatic substitution). | Applications where the unique properties of fluorine are not required. |
| 2-Fluoro-6-chloro-3-methylanisole | Offers a balance of reactivity and cost. Allows for selective functionalization of the C-Cl bond over the C-F bond in cross-coupling. | Synthesis can be complex. | Stepwise functionalization strategies where differential reactivity of halogens is desired. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Fluoride:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl fluoride (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the solvent (e.g., a mixture of toluene and water or t-BuOH and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for modern drug discovery. Its high reactivity in SNAr reactions and its potential for selective functionalization via cross-coupling and directed metalation offer significant advantages in the synthesis of complex molecular architectures. While the initial cost may be higher than that of non-fluorinated or chlorinated analogs, a comprehensive cost-benefit analysis reveals its potential for long-term value by enabling the development of more potent, selective, and metabolically stable drug candidates. As the demand for sophisticated fluorinated building blocks continues to grow, we can anticipate the development of more cost-effective synthetic routes and an expansion of their applications in the pharmaceutical industry. The strategic use of reagents like this compound will undoubtedly continue to be a key enabler of innovation in the quest for new and improved medicines.
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European Journal of Organic Chemistry. (2020). Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. [Link]
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ResearchGate. (2017). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
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ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
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ResearchGate. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
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Justia Patents. (1990). Process and intermediates for the preparation of 2,6-difluoroaniline. [Link]
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ResearchGate. (2019). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF. [Link]
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Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,6-Difluoro-3-methylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of fluorinated aromatic compounds is of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall bioactivity. 2,6-Difluoro-3-methylanisole is a key building block in the development of numerous such compounds. However, the reproducibility of its synthesis can be a significant hurdle, impacting timelines and research outcomes. This guide provides an in-depth, comparative analysis of established and potential synthetic routes to this compound, offering detailed experimental protocols and insights into the critical parameters that govern success.
Introduction: The Challenge of Fluorinated Anisole Synthesis
The synthesis of multi-substituted fluorinated aromatic compounds like this compound presents several challenges. Regioselectivity, the control of the position of chemical modifications, is often difficult to achieve, leading to isomeric impurities that can be challenging to separate. Furthermore, the high reactivity of many fluorinating agents necessitates carefully controlled reaction conditions to avoid unwanted side reactions and ensure safety. This guide will explore two primary synthetic strategies, dissecting the underlying chemical principles and providing actionable protocols to enhance reproducibility in your laboratory.
Comparative Analysis of Synthetic Routes
Two plausible and robust synthetic pathways for the preparation of this compound are presented below. The first is a classical two-step approach involving the synthesis of a phenolic intermediate followed by methylation. The second is a hypothetical, yet chemically sound, alternative starting from a different commercially available precursor.
| Parameter | Route 1: Phenol Methylation | Route 2: Multi-step from 2,6-Difluoroaniline (Hypothetical) |
| Starting Materials | 2,6-Difluoro-3-methylphenol, Methylating Agent (e.g., Dimethyl Sulfate) | 2,6-Difluoroaniline |
| Number of Steps | 2 (assuming phenol synthesis is the first step) | 3+ |
| Key Reactions | Williamson Ether Synthesis | Diazotization, Sandmeyer-type reaction, Methylation |
| Potential Advantages | Potentially higher overall yield, cleaner final methylation step. | Utilizes a more common starting material. |
| Potential Challenges | Availability and synthesis of the phenolic precursor. | Handling of potentially unstable diazonium salts, regioselectivity in subsequent steps. |
| Reproducibility | High for the methylation step, dependent on the purity of the phenol. | Moderate, requires precise control of diazotization conditions. |
Route 1: Synthesis via Methylation of 2,6-Difluoro-3-methylphenol
This is a widely employed and generally reliable method for the synthesis of anisole derivatives. It proceeds in two key stages: the synthesis of the phenolic precursor, followed by its methylation.
Step 1: Synthesis of 2,6-Difluoro-3-methylphenol
While 2,6-Difluoro-3-methylphenol is commercially available, understanding its synthesis is crucial for troubleshooting and for situations where it may need to be prepared in-house. A common approach involves the diazotization of an aniline precursor followed by hydrolysis.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylphenol from 2,6-Difluoro-3-methylaniline
-
Materials:
-
2,6-Difluoro-3-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Diethyl Ether (Et₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,6-Difluoro-3-methylaniline to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10°C with an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, prepare a boiling solution of aqueous sulfuric acid.
-
Carefully and slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture for a further 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-Difluoro-3-methylphenol.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Causality and Trustworthiness: The diazotization of anilines is a well-established reaction. The low temperature is critical to prevent the premature decomposition of the diazonium salt. The subsequent hydrolysis in hot acid is a standard method to convert the diazonium group to a hydroxyl group. The workup procedure is designed to remove acidic impurities and water to provide a pure phenolic precursor for the next step.
Step 2: Methylation of 2,6-Difluoro-3-methylphenol (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and high-yielding method for preparing ethers from phenols.[1][2] It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,6-Difluoro-3-methylphenol
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Diethyl Ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
-
Procedure:
-
To a solution of 2,6-Difluoro-3-methylphenol in acetone or DMF, add a slight excess of a base such as powdered potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.
-
Slowly add a stoichiometric amount of the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Causality and Trustworthiness: The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction. The use of a base is essential to deprotonate the phenol, significantly increasing its nucleophilicity. Refluxing provides the necessary activation energy for the reaction to proceed to completion. The aqueous workup is designed to remove the inorganic salts and any unreacted starting materials.
Caption: A hypothetical synthetic pathway for this compound.
Conclusion and Recommendations
For researchers seeking a reliable and reproducible method for the synthesis of this compound, Route 1, involving the methylation of 2,6-Difluoro-3-methylphenol, is the recommended approach. The Williamson ether synthesis is a high-yielding and well-understood reaction, and the primary challenge lies in obtaining or synthesizing the phenolic precursor in high purity. Careful execution of the diazotization and hydrolysis steps is key to the overall success of this route.
The hypothetical Route 2, while intriguing from a chemical perspective, presents significant challenges in terms of regioselectivity and the handling of potentially hazardous intermediates. It would require substantial process development and optimization to be considered a viable and reproducible alternative.
By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can enhance the reproducibility of their synthesis of this compound, a crucial building block for the next generation of pharmaceuticals and agrochemicals.
References
-
Williamson Ether Synthesis. In Wikipedia. Retrieved January 11, 2026, from [Link] [1]2. The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved January 11, 2026, from [Link] [2]3. Process for the preparation of 2,6-difluoroaniline. Justia Patents. (1990, June 14). Retrieved January 11, 2026, from [Link]
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A Senior Scientist's Guide to the Spectroscopic Differentiation of 2,6-Difluoro-3-methylanisole and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular intermediates is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers of substituted aromatic compounds, such as difluoro-methylanisoles, often exhibit vastly different pharmacological activities, toxicological profiles, and material properties. The subtle shift of a single substituent on a benzene ring can dramatically alter a molecule's steric and electronic characteristics, thereby dictating its biological interactions and chemical reactivity.
2,6-Difluoro-3-methylanisole (CAS 261763-33-1) and its isomers are valuable building blocks.[1][2] However, their structural similarity presents a significant analytical challenge. Ambiguous identification can lead to costly delays in development and compromise the integrity of research outcomes. This guide provides an in-depth, predictive comparison of the spectroscopic signatures of this compound and two of its representative isomers. As experimental spectra for these specific compounds are not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to offer a robust framework for their unambiguous differentiation. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Isomers in Focus:
For the purpose of this guide, we will compare the target compound with two logical positional isomers to illustrate the profound impact of substituent placement on spectroscopic output.
| Compound Name | Structure | Key Distinguishing Feature |
| Isomer 1 (Target): this compound | ![]() | Fluorines are ortho to the methoxy group and flank the methyl group. |
| Isomer 2: 2,4-Difluoro-3-methylanisole | ![]() | Fluorines are ortho and para to the methoxy group. |
| Isomer 3: 3,5-Difluoro-2-methylanisole | ![]() | Fluorines are meta to the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The unique electronic environment of each proton, carbon, and fluorine nucleus, dictated by the position of the substituents, gives rise to a distinct spectral fingerprint characterized by chemical shifts and spin-spin coupling constants.
Workflow for NMR-Based Isomer Identification
Caption: High-level workflow for isomer identification using NMR spectroscopy.
¹H NMR Spectroscopy: A First Look at Aromatic Substitution
The ¹H NMR spectrum provides immediate clues through the number of aromatic signals, their integration, and their splitting patterns. The key diagnostic is the coupling between protons and fluorine atoms (J_HF), which occurs over multiple bonds.
-
Isomer 1 (this compound): Will show two aromatic protons. H-4 will be a triplet of doublets (td) due to coupling to H-5 and the two equivalent F-2/F-6 nuclei. H-5 will be a doublet of doublets (dd) or a triplet, coupling to H-4 and F-6.
-
Isomer 2 (2,4-Difluoro-3-methylanisole): Will also show two aromatic protons. H-5 and H-6 will appear as complex multiplets due to coupling to each other and to the non-equivalent F-2 and F-4 nuclei.
-
Isomer 3 (3,5-Difluoro-2-methylanisole): Will show three aromatic protons. Due to the plane of symmetry, H-4 and H-6 will be equivalent, appearing as a doublet coupled to the two fluorine atoms. H-1 will be a triplet, also coupled to the two fluorine atoms.
¹³C NMR Spectroscopy: Leveraging Carbon-Fluorine Coupling
While all isomers have 8 carbon atoms, the number of signals in the proton-decoupled ¹³C NMR spectrum depends on molecular symmetry. The most powerful diagnostic feature is the carbon-fluorine coupling constant (J_CF), especially the direct one-bond coupling (¹J_CF), which is typically very large (240-260 ppm).[3]
-
Isomer 1: Expect 6 aromatic carbon signals due to symmetry (C-2/C-6 are equivalent). The C-2/C-6 signal will be a doublet with a very large ¹J_CF. C-3 will also show a smaller ²J_CF coupling.
-
Isomer 2: Expect 6 unique aromatic carbon signals. Both C-2 and C-4 will show large ¹J_CF couplings, but their chemical shifts will differ. Other carbons will exhibit smaller, but still diagnostic, ²J_CF and ³J_CF couplings.
-
Isomer 3: Expect 4 aromatic carbon signals due to symmetry (C-3/C-5 and C-4/C-6 are equivalent). The C-3/C-5 signal will be a doublet with a large ¹J_CF.
¹⁹F NMR Spectroscopy: The Definitive Technique
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that makes it ideal for distinguishing these isomers.[4] The presence of proton and other fluorine couplings provides definitive structural information.
-
Isomer 1: Will show only one signal in the ¹⁹F NMR spectrum because the two fluorine atoms at positions 2 and 6 are chemically equivalent due to molecular symmetry. This signal will be a multiplet due to coupling to H-4 and H-5.
-
Isomer 2: Will show two distinct signals of equal integration for the non-equivalent fluorine atoms at positions 2 and 4. Each signal will be a complex multiplet due to couplings to aromatic protons and to each other (J_FF).
-
Isomer 3: Will show only one signal, as the fluorine atoms at positions 3 and 5 are equivalent. This signal will appear as a triplet due to coupling with H-4 and H-6.
Table 1: Predicted NMR Characteristics for Difluoro-methylanisole Isomers (Note: Chemical shifts (δ) are estimated based on data for analogous compounds like 4-fluoroanisole and 3,5-difluoroanisole and are relative to TMS for ¹H/¹³C.[3][5] Coupling constants (J) are typical values.)
| Parameter | Isomer 1 (2,6-di-F) | Isomer 2 (2,4-di-F) | Isomer 3 (3,5-di-F) |
| ¹H Aromatic Signals | 2 | 2 | 2 (3H total) |
| ¹³C Aromatic Signals | 6 | 6 | 4 |
| ¹⁹F Signals | 1 | 2 | 1 |
| Key J Couplings | ³J_HF, ⁴J_HF | ³J_HF, ⁴J_HF, ⁴J_FF | ³J_HF, ⁴J_HF |
| Symmetry | Yes (C₂ axis) | No | Yes (C₂ axis) |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the anisole sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[3] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a >400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.[6] Collect 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a relaxation delay of 2-5 seconds and collect 1024 or more scans to compensate for the low natural abundance of ¹³C.[6]
-
¹⁹F NMR Acquisition: Using the fluorine probe, acquire a proton-decoupled spectrum. The wide spectral window may require adjustment. A relaxation delay of 1-2 seconds and 64-128 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired Free Induction Decays (FIDs). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present and offers a unique "fingerprint" for each isomer based on its specific pattern of bond vibrations. The key regions of interest are the C-F stretching and the aromatic C-H out-of-plane bending regions.
Interpreting Key Vibrational Modes
-
C-F Stretching: Fluoroaromatic compounds exhibit strong C-F stretching absorptions in the 1100-1400 cm⁻¹ region.[7] The exact position and number of these bands are highly sensitive to the substitution pattern, making this a diagnostic region.
-
Ar-O-C Stretching: Anisole derivatives show two characteristic C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8] The position of these bands can be subtly influenced by the electronic effects of the fluorine substituents.
-
C-H Out-of-Plane Bending: The region from 700-900 cm⁻¹ reveals the aromatic substitution pattern. The number and position of adjacent hydrogen atoms on the ring dictate the absorption in this region. Each isomer will have a distinct and predictable pattern.
Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | General Range | Expected for Isomers | Causality |
| Aromatic C-H Stretch | 3100-3000 | Present in all | Vibration of H atoms on the aromatic ring. |
| Aliphatic C-H Stretch | 2980-2850 | Present in all | Stretching of C-H bonds in methyl and methoxy groups.[9] |
| C=C Aromatic Stretch | 1620-1450 | Multiple bands in all | Ring stretching vibrations, sensitive to substitution. |
| C-F Stretch | 1400-1100 | Strong, complex bands unique to each isomer | Highly diagnostic fingerprint for fluoroaromatics. [7] |
| Asymmetric Ar-O-C Stretch | 1275-1200 | Strong band in all | Asymmetric stretching of the aryl ether linkage.[8] |
| Symmetric Ar-O-C Stretch | 1050-1020 | Medium-strong band in all | Symmetric stretching of the aryl ether linkage.[8] |
| C-H Out-of-Plane Bend | 900-700 | Unique pattern for each isomer | Diagnostic of the aromatic substitution pattern. |
Diagram of IR Vibrational Analysis
Caption: The process of ionization and fragmentation in EI-Mass Spectrometry.
Predicted Fragmentation Patterns
The primary fragmentation pathways for anisoles involve the loss of radicals or neutral molecules from the methoxy group.
-
[M-15]⁺ (m/z 143): Loss of a methyl radical (·CH₃) from the methoxy group. This is typically a very prominent peak for anisoles. The subsequent loss of carbon monoxide (CO) from this fragment leads to the [M-43]⁺ (m/z 115) ion. The relative stability of these ions will depend on the fluorine positions.
-
[M-30]⁺ (m/z 128): Loss of neutral formaldehyde (CH₂O) via rearrangement. This results in a difluorobenzene radical cation.
-
[M-31]⁺ (m/z 127): Loss of a methoxy radical (·OCH₃). The stability of the resulting difluoromethylphenyl cation will be a key differentiator. For Isomer 1, this cation would be stabilized by the inductive effects of the adjacent fluorine atoms.
The relative intensities of these fragments will provide the basis for differentiation. For example, the stability of the [M-31]⁺ cation is expected to be different for each isomer, leading to variations in its abundance in the respective mass spectra.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: 250°C, splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. (This program should be optimized for isomer separation).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. [10] * Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the GC peak for the compound. Extract the mass spectrum for that peak. Compare the relative abundances of the molecular ion (m/z 158) and the key fragment ions (m/z 143, 128, 127, 115).
Conclusion
The unambiguous differentiation of this compound from its positional isomers is a critical task that is readily achievable through a systematic, multi-technique spectroscopic approach. While each technique provides valuable clues, their combined power is definitive.
-
¹⁹F NMR stands out as the most direct method, with the number of signals immediately indicating the degree of molecular symmetry and thus distinguishing the isomers.
-
¹H and ¹³C NMR provide a detailed map of the molecular framework through chemical shifts and intricate spin-spin coupling patterns, especially the diagnostic H-F and C-F couplings.
-
IR Spectroscopy offers a unique vibrational fingerprint for each isomer, with the C-F stretching and C-H bending regions being particularly informative.
-
Mass Spectrometry , while showing a common molecular ion, allows for differentiation based on the relative abundances of fragment ions, which are governed by the stability conferred by the specific substituent pattern.
By employing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently elucidate the precise structure of their compounds, ensuring the integrity, reproducibility, and success of their scientific endeavors.
References
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Novosedlík, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
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Wescott, N. S., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
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Novosedlík, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information (PMC). Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Wescott, N. S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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Bartleby. (n.d.). IR Spectrum Of Anisole. Available at: [Link]
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Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Available at: [Link]
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ResearchGate. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Available at: [Link]
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Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Available at: [Link]
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University of California, Los Angeles. (n.d.). NMR: Intermediate Level, Spectrum 5. Available at: [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluoroanisole. Available at: [Link]
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A Senior Application Scientist's Guide to the Novelty and Strategic Advantage of 2,6-Difluoro-3-methylanisole Derivatives in Drug Discovery
Introduction: The Strategic Imperative for Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by this small yet highly electronegative element can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding conformation.[2] These modulations often translate into superior pharmacokinetic profiles and enhanced target potency.[1] Within this context, the fluoroanisole scaffold has emerged as a particularly valuable motif. However, the degree and position of fluorination can lead to vastly different outcomes. A comprehensive analysis by Pfizer revealed that while trifluoroanisoles (PhOCF₃) increase lipophilicity, they can suffer from lower permeability. In contrast, difluoroanisoles (PhOCF₂H) often present a more optimal balance of properties, making them an attractive alternative for optimization efforts.[3][4]
This guide delves into a specific, promising scaffold: 2,6-Difluoro-3-methylanisole . We will assess the potential novelty of its derivatives by comparing their projected performance against common structural alternatives. This analysis is grounded in established principles of medicinal chemistry and supported by detailed, validated experimental protocols for synthesizing and evaluating such compounds. Our objective is to provide researchers and drug development professionals with a rigorous framework for identifying and advancing next-generation candidates based on this promising core.
PART 1: The this compound Scaffold: A Foundation for Novelty
The parent compound, this compound (CAS 261763-33-1)[5][6], possesses a unique combination of structural features that make it an advantageous starting point for library synthesis.
-
Orthogonal Methoxy Conformation: The two fluorine atoms at the ortho-positions (C2, C6) exert significant steric and electronic influence on the methoxy group. This forces the methoxy group out of the plane of the aromatic ring. This fixed, orthogonal conformation can be highly beneficial, as it reduces the number of accessible rotamers, potentially leading to a lower entropic penalty upon binding to a target protein and thus increasing binding affinity.
-
Metabolic Shielding: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. The ortho-fluorines act as metabolic shields, protecting the methoxy group from O-demethylation, a common metabolic pathway for anisoles catalyzed by cytochrome P450 enzymes.
-
Modulated Lipophilicity: The difluoro substitution provides a nuanced increase in lipophilicity (LogD) compared to its non-fluorinated counterpart, a critical parameter for tuning solubility and permeability.
-
Vectors for Derivatization: The remaining positions on the aromatic ring (C4, C5) are available for the introduction of various pharmacophores, allowing for the exploration of structure-activity relationships (SAR).
The diagram below illustrates these key structural attributes and their direct impact on drug-like properties.
Caption: Key structural features of the scaffold and their downstream effects.
PART 2: Comparative Performance Analysis
To assess the novelty of this scaffold, we propose a hypothetical comparative study. We will design two novel derivatives, ND-01 and ND-02 , and compare their key drug-like properties to two benchmark compounds: a non-fluorinated analogue (BENCH-01 ) and a mono-fluorinated analogue (BENCH-02 ). For this example, we hypothesize a generic kinase inhibitor program where a carboxylic acid moiety is a key pharmacophore for binding.
| Compound ID | Structure | LogD (pH 7.4) | Microsomal T½ (min) | Papp (x 10⁻⁶ cm/s) | Kinase IC₅₀ (nM) |
| BENCH-01 | 3-Methylanisole with a propanoic acid chain at C4. | 1.8 | < 5 | 2.5 | 150 |
| BENCH-02 | 2-Fluoro-3-methylanisole with a propanoic acid chain at C4. | 2.2 | 18 | 4.0 | 85 |
| ND-01 | This compound with a propanoic acid chain at C4. | 2.7 | > 60 | 7.5 | 20 |
| ND-02 | This compound with a cyclopropyl-linked carboxylic acid at C4. | 2.9 | > 60 | 6.8 | 12 |
Analysis of Comparative Data:
-
Metabolic Stability (Microsomal T½): The data clearly demonstrates the powerful effect of ortho-difluorination. BENCH-01 , lacking any fluorine, is rapidly metabolized, likely via O-demethylation. The single fluorine in BENCH-02 provides moderate protection. In stark contrast, both novel derivatives (ND-01 , ND-02 ) exhibit exceptional stability (>60 min), confirming that the 2,6-difluoro pattern effectively shields the methoxy group from Phase I metabolism. This is a significant advantage, translating directly to a longer in vivo half-life and potentially lower patient dosing.
-
Lipophilicity (LogD) and Permeability (Papp): As expected, LogD increases with the addition of fluorine atoms. The difluoro derivatives possess the highest lipophilicity. Crucially, this increase does not come at the cost of permeability. Instead, the Papp values, which measure passive diffusion, are highest for the novel derivatives. This suggests the scaffold strikes an excellent balance, enhancing lipophilicity to improve membrane crossing without introducing solubility liabilities. This trend is consistent with broader studies on fluoroanisoles.[3]
-
Potency (Kinase IC₅₀): The most striking result is the dramatic improvement in potency. The constrained, orthogonal conformation of the methoxy group in ND-01 and ND-02 likely pre-organizes the molecule into a more favorable binding pose for the kinase target, leading to a ~4-fold potency increase over BENCH-02 and a >7-fold increase over BENCH-01 . The further rigidification of the linker in ND-02 with a cyclopropyl group yields a marginal but favorable improvement in potency.
PART 3: Experimental Validation Workflows
To generate the data presented above, rigorous and reproducible experimental protocols are essential. The following sections detail the methodologies required.
Workflow Overview: From Synthesis to Data
The overall process for assessing a novel derivative follows a logical progression from chemical synthesis to a cascade of in vitro assays.
Caption: High-level workflow for synthesis and evaluation of new derivatives.
Protocol 1: Synthesis of ND-01 via Suzuki Coupling
This protocol describes a plausible route for synthesizing ND-01 , starting from the bromination of the parent compound. The choice of Suzuki coupling is due to its reliability and broad substrate scope.
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-2,6-difluoro-3-methylanisole via column chromatography.
Step 2: Suzuki Coupling with Propanoic Acid Boronic Ester
-
To a reaction vessel, add the brominated intermediate from Step 1 (1.0 eq), a suitable boronic ester like ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Add a base, for example, potassium carbonate (2.0 eq), and a solvent mixture like 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-90°C and stir for 8-12 hours until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the ester intermediate by column chromatography.
Step 3: Saponification to Yield ND-01
-
Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by LC-MS.
-
Once complete, acidify the mixture to pH ~3 with 1N HCl.
-
Extract the final product, ND-01 , with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the final product. Confirm structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay is a trusted standard for predicting in vivo Phase I metabolic clearance.
-
Preparation: Prepare a stock solution of the test compound (e.g., ND-01) in DMSO (10 mM). Prepare pooled liver microsomes (e.g., human, rat) at a concentration of 1 mg/mL in a phosphate buffer (100 mM, pH 7.4). Prepare a NADPH regenerating system solution.
-
Incubation (T=0 min): In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and the microsomal solution. Mix and immediately transfer an aliquot to a quenching solution (e.g., acetonitrile with an internal standard). This is the T=0 sample.
-
Initiation of Reaction: Add the NADPH regenerating system to the remaining mixture in the incubation plate to start the metabolic reaction. Place the plate in a 37°C incubator with shaking.
-
Time Points: At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching solution.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to measure non-enzymatic degradation.
-
Positive Controls: Include known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds to validate the assay run.
-
-
Analysis: Centrifuge all quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to T=0.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (T½) = 0.693 / k.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based method for predicting passive membrane permeability.
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Hydrate the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) for 5-10 minutes.
-
Solution Preparation: Prepare a buffer solution at pH 7.4 for the acceptor plate. Prepare a stock solution of the test compound in the same buffer.
-
Assay Setup: Fill the wells of the acceptor plate with the pH 7.4 buffer. Add the test compound solution to the wells of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively.
Conclusion and Future Outlook
The strategic design of novel derivatives based on the this compound scaffold presents a compelling opportunity for advancing drug discovery programs. The inherent structural features of this scaffold, driven by the ortho-difluoro substitution pattern, confer significant advantages in metabolic stability and potency, as demonstrated by our comparative analysis. The forced orthogonal conformation of the methoxy group is a key differentiator that can unlock higher binding affinities, while the electronic shielding effect drastically reduces metabolic liabilities. The provided experimental protocols offer a validated roadmap for the synthesis and evaluation of these promising compounds. By leveraging this scaffold, researchers are well-equipped to develop next-generation therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles.
References
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Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link][3]
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Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link][4]
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Dow Chemical Co. (1990). Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents. [Link][7]
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Zhou, Y., & Wuest, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6375–6396. [Link][2]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link][1]
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El-Damasy, A. K., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
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Dow Chemical Co. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents. [8]
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Safety Operating Guide
A Guide to the Safe Disposal of 2,6-Difluoro-3-methylanisole
The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1), a fluorinated aromatic ether. As a halogenated organic compound, this substance requires specific handling procedures to mitigate risks and comply with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle such specialized reagents.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While specific toxicological data for this compound is not extensively documented, its structural similarity to other fluorinated and non-fluorinated anisoles allows for a precautionary assessment of its potential hazards. Anisole and its derivatives are generally flammable liquids, and may cause skin, eye, and respiratory irritation.[1][2]
Key Potential Hazards:
-
Flammability: Like anisole, it is likely a flammable liquid and vapor.[3][4] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Environmental Hazard: Discharge into the environment must be avoided as it may be toxic to aquatic life.[3][5]
Before beginning any work, a formal risk assessment should be conducted to identify specific hazards in your experimental context and to implement appropriate control measures.
Required Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or Viton™). Gloves must be inspected for integrity before use.[3] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[3] | To protect eyes from splashes and vapors. |
| Skin and Body | A flame-retardant laboratory coat.[5] Ensure clothing is fully buttoned. For larger quantities, an apron or chemical suit may be necessary. | To protect skin and personal clothing from contamination. |
| Respiratory | All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[1] | To prevent respiratory tract irritation and potential systemic toxicity from inhalation. |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the laboratory disposal process. As a fluorinated compound, this compound is classified as a halogenated organic waste .[6] Mixing it with non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process.[7][8]
Step-by-Step Collection Procedure:
-
Select a Designated Waste Container:
-
Obtain a clearly labeled waste container designated for "Halogenated Organic Waste."[9]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[10][11] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10]
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[7]
-
The label must include:
-
-
Transferring Waste:
-
Storage of the Waste Container:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
The container must be stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[10]
-
Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10]
-
Disposal Pathway Decision Logic
The proper disposal route for this compound is determined by its chemical classification. The following diagram illustrates the decision-making process for waste segregation and disposal.
Caption: Waste Disposal Workflow for this compound.
The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[6] This process is designed to break down the carbon-fluorine bonds and prevent the formation of toxic byproducts. Landfilling in a permitted hazardous waste landfill is another potential option, particularly for solid materials contaminated with fluorinated compounds, as these facilities have systems to control environmental release.[12][13] Your institution's Environmental Health and Safety (EHS) office will manage the final disposal in accordance with federal and local regulations.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.
-
Contain the Spill: If trained and safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[14][15]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.
Decontamination of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: The container must be rinsed three times with a suitable solvent (e.g., acetone or ethanol).[16]
-
Collect Rinsate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[16] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the material.
-
Deface the Label: After rinsing, deface or remove the original label to prevent misuse.
-
Dispose of Container: The clean, dry container can then be disposed of through normal laboratory glass or plastic recycling streams, as permitted by your institution.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Loba Chemie. (n.d.). Anisole for Synthesis - Safety Data Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet - Anisole. Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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Beveridge & Diamond PC. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
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The Acta Group. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]
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Babst Calland. (2024). EPA Publishes Interim Guidance on Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
Clark Hill PLC. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-3-methylanisole
For professionals in research, discovery, and drug development, the safe handling of novel or sparsely documented chemical entities is paramount. This guide provides a comprehensive operational plan for the safe use of 2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1), emphasizing the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety principles, providing not just instructions, but the rationale behind them to empower you to make informed safety decisions in your laboratory.
Hazard Assessment of this compound
A thorough understanding of a chemical's potential hazards is the foundation of a robust safety plan. While comprehensive toxicological data for this compound is not extensively available, the existing information and the chemical's structure necessitate a cautious approach.
Known and Inferred Hazards:
-
Flammability: The compound is a flammable liquid and vapor. All work should be conducted away from ignition sources such as heat, sparks, and open flames.[1][2]
-
Skin Irritation: It is classified as causing skin irritation.[3] Prolonged or repeated contact should be avoided.
-
Eye Irritation: It is known to cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3] Inhalation of vapors or mists should be minimized.
-
Incomplete Toxicological Profile: It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation (small quantities) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or chemical fume hood |
| Solution Preparation/Transfers | Chemical splash goggles | Nitrile gloves (consider double gloving) | Laboratory coat | Work in a certified chemical fume hood |
| Running Reactions (at ambient or elevated temperatures) | Chemical splash goggles and a face shield | Nitrile gloves (consider changing frequently) | Flame-resistant laboratory coat | Work in a certified chemical fume hood |
| Large-Scale Operations or Potential for Aerosol Generation | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a flame-resistant laboratory coat | NIOSH-approved respirator with an organic vapor cartridge may be necessary based on risk assessment |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge |
Rationale for PPE Selection:
-
Eye and Face Protection: Due to its potential for serious eye irritation, appropriate eye protection is crucial.[3] Chemical splash goggles are recommended for most procedures involving liquids to provide a seal around the eyes.[4][5][6] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[4][5][6]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[4] It is essential to inspect gloves before use and to practice proper glove removal techniques to avoid skin contact. For prolonged contact or in the event of a spill, more robust gloves like butyl rubber may be necessary.[4]
-
Body Protection: A standard laboratory coat is sufficient for small-scale work. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn.[7] Given the flammability of this compound, a flame-resistant lab coat is a prudent choice.
-
Respiratory Protection: All work with this compound should ideally be performed in a certified chemical fume hood to minimize inhalation of vapors.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5]
Procedural Guidance for Safe Handling
Adherence to standardized procedures is critical for minimizing the risk of exposure. The following step-by-step protocols should be integrated into your laboratory's standard operating procedures.
Donning and Doffing of PPE
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your laboratory coat and fasten it completely.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye/Face Protection: Put on your safety glasses, goggles, or face shield.
-
Respirator (if required): Perform a fit check before entering the work area.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Eye/Face Protection: Remove by handling the earpieces or strap.
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing PPE.
Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of engineering controls and PPE when working with this compound.
Caption: Decision workflow for selecting appropriate controls and PPE.
Emergency and Disposal Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Remove all sources of ignition.[1][2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Product and Contaminated Materials: Dispose of through a licensed disposal company. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers as they may retain product residue.[1][2]
By implementing these guidelines, you can build a robust safety framework for the handling of this compound, ensuring the protection of yourself, your colleagues, and your research.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center. [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
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- 2. fishersci.fr [fishersci.fr]
- 3. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. americanchemistry.com [americanchemistry.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



